Cyclo(D-Ala-L-Pro)
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474545 | |
| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36238-64-9 | |
| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cyclo(D-Ala-L-Pro): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Ala-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, presents a unique and stable scaffold with significant potential in various scientific and therapeutic fields. Its rigid structure, derived from the cyclization of D-alanine and L-proline, confers favorable properties such as enhanced stability and bioavailability compared to linear peptides. While specific biological activity data for Cyclo(D-Ala-L-Pro) is limited in publicly accessible literature, its structural analogs have demonstrated a wide range of bioactivities, including antimicrobial, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclo(D-Ala-L-Pro), and explores the potential biological activities and associated experimental methodologies based on the broader class of proline-containing cyclic dipeptides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this molecule.
Core Physicochemical Properties
Cyclo(D-Ala-L-Pro) is a heterocyclic organic compound with a compact and rigid structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | (3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | N/A |
| CAS Number | 36238-64-9 | N/A |
| Appearance | White powder | N/A |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [2] |
| Purity | ≥ 98% (HPLC) | N/A |
| Storage Conditions | Store at ≤ -4 °C | N/A |
Potential Biological Activities and Therapeutic Applications
While specific experimental data on the biological activities of Cyclo(D-Ala-L-Pro) are not extensively reported, the diketopiperazine scaffold is a well-established pharmacophore.[1] Research on analogous cyclic dipeptides suggests a range of potential applications for Cyclo(D-Ala-L-Pro) in drug discovery and biotechnology.[1]
Potential applications include:
-
Pharmaceutical Development: Its stability and ability to mimic peptide conformations make it a valuable scaffold for designing peptide-based drugs with improved pharmacokinetic profiles.[1][3] It is explored for its potential in developing treatments for cancer and metabolic disorders.[1][3]
-
Neuroscience Research: Cyclic dipeptides are being investigated for their role in neuropeptide interactions and their potential as therapeutic agents for neurological disorders.[1]
-
Biotechnology and Drug Delivery: It can serve as a building block for the synthesis of more complex molecules and in the development of targeted drug delivery systems.[1]
-
Cosmetic Formulations: There is research interest in its potential skin-conditioning properties for use in anti-aging and moisturizing products.[3]
The following table summarizes the observed biological activities of structurally related proline-containing cyclic dipeptides, which may suggest potential avenues of investigation for Cyclo(D-Ala-L-Pro).
| Biological Activity | Example Analog | Cell Line/Organism | Observed Effect |
| Antitumor | Cyclo(L-Pro-D-Arg) | HeLa cells | Significant antitumor activity with an IC50 value of 50 μg/mL.[4] |
| Antibacterial | Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | Significant antibacterial activity with a MIC of 1 μg/mL.[4] |
| Antifungal | Cyclo(L-Phe-L-Pro) | Ganoderma boninense | Potent antifungal activity. |
| Neuroprotective | Cyclo(L-Pro-L-Phe) | Neuroblastoma cells | Protection against H₂O₂-induced damage. |
Experimental Protocols
Detailed experimental protocols for Cyclo(D-Ala-L-Pro) are not available due to the limited published research on its specific biological effects. However, based on the investigation of analogous compounds, the following are representative methodologies for assessing potential bioactivities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of a compound on a cancer cell line.
-
Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of Cyclo(D-Ala-L-Pro) in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This protocol outlines a general procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Bacterial Culture: Grow a bacterial strain (e.g., Klebsiella pneumoniae) in a suitable broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a serial two-fold dilution of Cyclo(D-Ala-L-Pro) in a 96-well microtiter plate with broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the study of cyclic dipeptides like Cyclo(D-Ala-L-Pro).
Caption: General workflow for the synthesis and bioactivity screening of cyclic dipeptides.
Caption: A hypothetical signaling pathway for the induction of apoptosis by a bioactive cyclic dipeptide.
Conclusion
Cyclo(D-Ala-L-Pro) is a structurally intriguing cyclic dipeptide with favorable physicochemical properties for applications in drug discovery and biotechnology. While specific biological data for this compound is not extensively documented, the well-established bioactivities of its structural analogs, particularly in the areas of oncology and infectious diseases, highlight its potential as a valuable scaffold for further investigation. The experimental protocols and conceptual pathways provided in this guide offer a framework for initiating research into the biological effects of Cyclo(D-Ala-L-Pro). Future studies are warranted to elucidate its specific mechanism of action and to fully explore its therapeutic potential.
References
Cyclo(D-Ala-L-Pro): A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, that has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyclo(D-Ala-L-Pro). While the specific seminal paper detailing its initial discovery and isolation remains elusive in readily available literature, this document consolidates information on its known natural occurrences and general methodologies for the isolation and synthesis of related cyclodipeptides. It is intended to serve as a valuable resource for researchers and professionals in drug development by presenting available data, outlining relevant experimental protocols, and discussing its potential biological significance.
Introduction
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are the simplest class of cyclic peptide derivatives, formed from the condensation of two amino acids. Their constrained cyclic structure confers a high degree of enzymatic stability and the ability to mimic beta-turns, making them attractive scaffolds in medicinal chemistry and drug design. Cyclo(D-Ala-L-Pro) is a specific CDP composed of D-alanine and L-proline. It has been reported as a metabolite from various natural sources, including fungi and marine organisms. While its biological activity is not extensively documented, its unique structural features suggest potential roles in various biological processes, and it is commercially available for research purposes.
Natural Occurrence and Discovery
Cyclo(D-Ala-L-Pro) has been identified as a fermentation product from several microorganisms. It is often found as part of a complex mixture of other diketopiperazines. Known natural sources include:
-
Fungi: It has been reported as a metabolite of Penicillium terrestre and the endolichenous fungus Colpoma sp.
-
Marine Sponges: The compound has also been isolated from marine sponge extracts.
The co-production of Cyclo(D-Ala-L-Pro) with other L-amino acid-containing diketopiperazines is a common observation in these natural sources.
Experimental Protocols
While a specific, detailed protocol for the initial isolation of Cyclo(D-Ala-L-Pro) is not available in the reviewed literature, a general methodology for the isolation of cyclodipeptides from natural sources can be described. This typically involves extraction, chromatography, and spectroscopic analysis.
General Isolation Protocol from Fungal Fermentation
This protocol is a generalized procedure based on methods used for isolating similar cyclodipeptides from fungal cultures.
1. Fungal Cultivation:
- Inoculate the desired fungal strain (e.g., Penicillium terrestre) into a suitable liquid medium (e.g., Potato Dextrose Broth).
- Incubate the culture under appropriate conditions (e.g., 25-28°C, 120-150 rpm) for a period sufficient for the production of secondary metabolites (typically 7-21 days).
2. Extraction:
- Separate the fungal mycelium from the culture broth by filtration.
- Extract the culture broth with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
- Extract the mycelium separately with a solvent like methanol (B129727) or acetone, followed by partitioning between water and a non-polar organic solvent.
3. Chromatographic Purification:
- Concentrate the crude extracts under reduced pressure.
- Subject the concentrated extract to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
- Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.
- Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and eluent system (e.g., methanol-water or acetonitrile-water gradient).
4. Structure Elucidation and Characterization:
- Determine the structure of the purified compound using spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To establish the connectivity of atoms and the overall structure.
- Chiral Gas Chromatography-Mass Spectrometry (GC-MS) or derivatization with Marfey's reagent followed by HPLC: To determine the absolute stereochemistry of the constituent amino acids.
Data Presentation
Due to the lack of specific quantitative data for the discovery and isolation of Cyclo(D-Ala-L-Pro) in the searched literature, a table summarizing its general properties is provided below.
| Property | Data | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | Commercial |
| Molecular Weight | 168.19 g/mol | Commercial |
| Appearance | Solid | Commercial |
| Purity (Commercial) | ≥95% | Commercial |
| Natural Sources | Penicillium terrestre, Colpoma sp., Marine Sponges | Scientific Literature |
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the isolation and characterization of cyclodipeptides from natural sources and a potential, though unconfirmed, signaling pathway that could be investigated for Cyclo(D-Ala-L-Pro) based on the activities of other cyclodipeptides.
Caption: General experimental workflow for the isolation and characterization of Cyclo(D-Ala-L-Pro).
Caption: Hypothetical signaling pathway for the biological activity of Cyclo(D-Ala-L-Pro).
Conclusion
Cyclo(D-Ala-L-Pro) is a naturally occurring diketopiperazine with a defined chemical structure. While its initial discovery and isolation are not well-documented in accessible scientific literature, its presence in various microbial sources suggests its role as a secondary metabolite. The general protocols for the isolation and characterization of cyclodipeptides provide a framework for obtaining this compound from its natural producers or through chemical synthesis. Further research is warranted to fully elucidate the biological activities and potential signaling pathways of Cyclo(D-Ala-L-Pro), which could pave the way for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and support such future investigations.
A Comprehensive Technical Guide to the Natural Sources of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed by the intramolecular condensation of two amino acids. These structurally constrained molecules are widespread in nature and exhibit a remarkable array of biological activities, including antimicrobial, anticancer, antiviral, neuroprotective, and quorum sensing modulatory effects.[1][2] Their inherent stability, resistance to proteolysis, and ability to cross cell membranes make them attractive scaffolds for drug discovery and development.[1] This in-depth technical guide provides a comprehensive overview of the natural sources of cyclic dipeptides, detailed experimental protocols for their isolation and characterization, and an exploration of the key signaling pathways they modulate.
Natural Sources of Cyclic Dipeptides
Cyclic dipeptides are produced by a diverse range of organisms, from microorganisms to plants and animals. They are also found in various food products, often as a result of fermentation or thermal processing.
Microbial Sources
Microorganisms, particularly bacteria and fungi, are prolific producers of cyclic dipeptides.[3] These compounds are often secondary metabolites with diverse ecological roles.
-
Bacteria: Numerous bacterial genera are known to produce CDPs. For instance, species of Pseudomonas, Streptomyces, Bacillus, and various marine bacteria synthesize a wide array of these compounds.[4][5] Lactic acid bacteria found in fermented foods are also a significant source.[6]
-
Fungi: Fungi, including species from the genera Aspergillus, Penicillium, and Alternaria, are well-documented producers of cyclic dipeptides, some of which exhibit potent biological activities.[3][7] Marine-derived fungi are also a rich source of novel CDPs.[8][9]
Marine Organisms
The marine environment is a vast reservoir of unique and bioactive natural products, including a plethora of cyclic dipeptides. These compounds are often isolated from:
-
Marine Sponges: Sponges and their associated microorganisms are a particularly rich source of structurally diverse and biologically active cyclic peptides.[2][10][11]
-
Other Marine Invertebrates: Tunicates and other marine invertebrates also harbor symbiotic microorganisms that produce cyclic dipeptides.[12]
Plant Sources
Plants produce a variety of cyclic peptides, with cyclotides from the Violaceae (violet) family being a prominent example.[1][13][14] These larger cyclic peptides are known for their exceptional stability and insecticidal properties. Smaller cyclic dipeptides have also been identified in various plant species, where they can play roles in defense and stress response.[15][16]
Food Sources
Cyclic dipeptides are commonly found in a variety of food products, where they can contribute to flavor and possess bioactive properties. Their presence is often a result of fermentation or heat treatment during processing.[12] Examples include:
-
Fermented Foods: Cheeses, beer, sake, and fermented tea like Pu-erh and Goishi tea contain a range of cyclic dipeptides.[13][17][18]
-
Heated Foods: Roasted products such as coffee and cocoa, as well as cooked meats like stewed beef, are also known to contain these compounds.
Quantitative Data on Cyclic Dipeptide Abundance
The concentration of cyclic dipeptides in natural sources can vary significantly depending on the organism, environmental conditions, and processing methods. The following tables summarize available quantitative data.
| Food Source | Cyclic Dipeptide(s) | Concentration | Reference |
| Goishi Tea | Total Proline-containing CDPs | 3.40 mg/L | [13][17] |
| Pu-erh Tea | Various CDPs | 0.0017–0.11 ppm | [8] |
| Ripened Cheese | Various CDPs | Higher content than unripened cheese | [18] |
| Wheat Sourdough | cis-cyclo(L-Leu-L-Pro), cis-cyclo(L-Phe-L-Pro) | Increased with acidification | [12] |
| Microbial Source | Cyclic Dipeptide(s) | Concentration/Yield | Reference |
| Lactic Acid Bacteria Co-culture | cyclo(Leu-Pro) and cyclo(Phe-Pro) | 6.65 ppm | [6][19] |
| Penicillium chrysogenum | cyclo(l-Tyr-l-Pro) | 0.5 mg/mL (inhibits pyocyanin (B1662382) production by 41%) | [9] |
| Streptomyces sp. | cyclo(L-Pro-L-Tyr), cyclo(D-Pro-L-Tyr) | Not specified | [5] |
| Plant Source | Cyclic Dipeptide(s) | Abundance/Yield | Reference |
| Viola hederacea | Various cyclotides | Relative levels vary seasonally | [1] |
| Viola odorata | Various cyclotides | Levels increased up to 14-fold in summer | [1] |
| Viola philippica | 65 identified cyclotides | Relative abundance varies | [20] |
| Coreopsis tinctoria Nutt. | Oleoresin (containing various compounds) | Up to 3.163% yield via Supercritical CO2 Extraction | [21] |
Experimental Protocols
The isolation and characterization of cyclic dipeptides from natural sources involve a series of systematic steps, from extraction to purification and structural elucidation.
Extraction
The choice of extraction method depends on the source material and the polarity of the target cyclic dipeptides.
Protocol 3.1.1: Solvent Extraction from Microbial Culture
-
Cultivation: Grow the microbial strain in a suitable liquid medium to promote the production of secondary metabolites.
-
Cell Separation: Centrifuge the culture broth to separate the supernatant from the cell mass.
-
Liquid-Liquid Extraction: Extract the supernatant with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 3.1.2: Solid-Phase Extraction (SPE) of Microbial Cyclic Dipeptides
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (B129727) and then equilibrating with water.[22][23]
-
Sample Loading: Load the filtered microbial culture supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the cyclic dipeptides with a stepwise or gradient increase in the concentration of the organic solvent (e.g., methanol or acetonitrile).[22] Collect the fractions.
-
Concentration: Evaporate the solvent from the desired fractions to obtain the partially purified extract.
Protocol 3.1.3: Supercritical Fluid Extraction (SFE) from Plant Material
-
Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.
-
SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the extraction parameters, including pressure (e.g., 20-30 MPa), temperature (e.g., 40-60°C), and CO₂ flow rate. A co-solvent such as ethanol (B145695) may be added to enhance the extraction of more polar compounds.[15][21][24][25]
-
Extraction and Collection: Perform the extraction for a defined period (e.g., 1-3 hours). The extracted compounds are collected in a separator by depressurizing the supercritical fluid.
-
Concentration: The collected extract can be used directly or further purified.
Purification
Chromatographic techniques are essential for the purification of individual cyclic dipeptides from the crude extract.
Protocol 3.2.1: Flash Chromatography
-
Column Preparation: Pack a flash chromatography column with a suitable stationary phase, such as silica (B1680970) gel or C18-reversed phase silica.
-
Sample Loading: Dissolve the crude extract in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the compounds with a solvent gradient of increasing polarity (for normal phase) or decreasing polarity (for reversed phase).[4][9][17][26][27]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.
Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC)
-
Column and Mobile Phase Selection: Choose a suitable reversed-phase HPLC column (e.g., C18 or C8) and a mobile phase system, typically consisting of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid.[3][24][28]
-
Gradient Optimization: Develop a gradient elution method on an analytical scale to achieve optimal separation of the target cyclic dipeptide from impurities. A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.[17][28]
-
Preparative HPLC: Scale up the separation to a preparative HPLC system using the optimized gradient.
-
Fraction Collection: Collect the peak corresponding to the target compound.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fraction by analytical HPLC. Lyophilize the pure fraction to obtain the final compound as a powder.
Structural Characterization
The structure of the purified cyclic dipeptide is elucidated using a combination of spectroscopic techniques.
Protocol 3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain initial information about the types and number of protons and carbons in the molecule.[19][29][30]
-
2D NMR: Perform a series of 2D NMR experiments to establish the connectivity and spatial relationships of atoms:[29][31][32]
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which helps in sequencing the amino acids.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing crucial information for determining the 3D conformation of the cyclic peptide.
-
Protocol 3.3.2: Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecule to deduce its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the molecule and analyze the resulting fragment ions to determine the amino acid sequence.[8][33][34][35] The fragmentation pattern of cyclic peptides can be complex due to the ring structure, often requiring multiple stages of fragmentation (MSⁿ) for complete sequencing.[8][33]
Signaling Pathways and Experimental Workflows
Cyclic dipeptides exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Quorum Sensing in Bacteria
Many cyclic dipeptides act as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. Some CDPs can interfere with these pathways, offering a potential strategy to combat bacterial infections.
Caption: Competitive inhibition of bacterial quorum sensing by a cyclic dipeptide.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Several cyclic dipeptides have demonstrated anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and growth, such as the PI3K/Akt/mTOR pathway.
Caption: Cyclic dipeptides can inhibit the PI3K/Akt/mTOR signaling pathway.
Nrf2-Mediated Neuroprotection
Some cyclic dipeptides have been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.
Caption: Cyclic dipeptides can activate the Nrf2 neuroprotective pathway.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the discovery of bioactive cyclic dipeptides from natural sources.
Caption: A typical workflow for the discovery of bioactive cyclic dipeptides.
Conclusion
Natural sources provide a vast and diverse chemical space for the discovery of novel cyclic dipeptides with significant therapeutic potential. The systematic approach outlined in this guide, encompassing the exploration of diverse natural habitats, application of robust extraction and purification protocols, and detailed structural and functional characterization, is essential for unlocking the full potential of this promising class of natural products. The continued investigation of cyclic dipeptides and their mechanisms of action will undoubtedly contribute to the development of new and effective drugs for a wide range of diseases.
References
- 1. Variations in cyclotide expression in viola species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Cyclic Dipeptides and a New Compound (6-(5-Hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one) Produced by Streptomyces fungicidicus against Alternaria solani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 12. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cyclotide Evolution: Insights from the Analyses of Their Precursor Sequences, Structures and Distribution in Violets (Viola) [frontiersin.org]
- 14. Isolation and Characterization of Insecticidal Cyclotides from Viola communis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Supercritical CO2 extraction, chemical composition, and antioxidant effects of Coreopsis tinctoria Nutt. oleoresin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Purification and Identification of Two Antifungal Cyclic Peptides Produced by Bacillus amyloliquefaciens L-H15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pilot-Scale Optimization of Supercritical CO2 Extraction of Dry Paprika Capsicum annuum: Influence of Operational Conditions and Storage on Extract Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. italianpeptidesociety.it [italianpeptidesociety.it]
- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 28. peptide.com [peptide.com]
- 29. Structure refinement of a cyclic peptide from two-dimensional NMR data and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. books.rsc.org [books.rsc.org]
- 34. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cyclo(D-Ala-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Ala-L-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, presents a unique and conformationally constrained scaffold that has garnered interest in medicinal chemistry and drug development.[1] DKPs are the smallest and most common class of cyclic peptides found in nature, often exhibiting significant biological activity. The incorporation of a D-amino acid residue, D-alanine, alongside L-proline introduces specific stereochemical features that influence its three-dimensional structure and potential interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical properties of Cyclo(D-Ala-L-Pro), supported by experimental protocols and data from related compounds.
Chemical Structure and Stereochemistry
Cyclo(D-Ala-L-Pro) is a heterocyclic compound with the systematic IUPAC name (3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Its molecular formula is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol .
The structure consists of a six-membered diketopiperazine ring formed from the condensation of D-alanine and L-proline. The stereochemistry at the two chiral centers is crucial for its overall conformation. The D-alanine residue possesses an (R)-configuration at its α-carbon, while the L-proline residue has an (S)-configuration at its α-carbon. This D-L configuration forces the diketopiperazine ring into a specific puckered conformation, typically a boat or twist-boat form, which is a common feature among cyclodipeptides. The rigid proline ring further constrains the conformational flexibility of the molecule.
The presence of both D and L amino acids in the DKP framework can be important for biological activity.[2]
Physicochemical and Spectroscopic Data
| Property | Cyclo(D-Ala-L-Pro) | Cyclo(L-Ala-L-Pro) (for comparison) |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol | 168.19 g/mol |
| Appearance | White to off-white powder | White crystalline solid |
| Melting Point | Data not available | 178-181 °C |
| Specific Rotation ([α]D) | Data not available | -138° (c=1, EtOH) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not available | 6.21 (br s, 1H), 4.18 (q, J=7.0 Hz, 1H), 4.07 (t, J=8.0 Hz, 1H), 3.60 (m, 2H), 2.33 (m, 1H), 2.05 (m, 1H), 1.90 (m, 2H), 1.51 (d, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not available | 170.9, 166.5, 59.5, 53.9, 45.4, 28.5, 22.5, 17.1 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of cyclodipeptides are crucial for researchers. While a specific protocol for Cyclo(D-Ala-L-Pro) is not published, the following represents a general and widely applicable solution-phase synthesis method for diketopiperazines.
General Synthesis of Diketopiperazines (Solution-Phase)
This protocol describes a common method for synthesizing diketopiperazines from amino acid esters.[3]
Step 1: Dipeptide Formation
-
To a solution of N-protected D-alanine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).
-
Add L-proline methyl ester hydrochloride (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected linear dipeptide.
Step 2: Deprotection of the N-terminus
-
Dissolve the protected dipeptide in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
If a Boc protecting group is used, treat with trifluoroacetic acid (TFA) in dichloromethane. If a Cbz group is used, perform hydrogenolysis using 10% Pd/C under a hydrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture (if acidic deprotection was used) and concentrate to obtain the deprotected dipeptide ester.
Step 3: Intramolecular Cyclization
-
Dissolve the deprotected dipeptide ester in a high-boiling point solvent such as toluene (B28343) or xylene.
-
Reflux the solution for 4-24 hours. The cyclization occurs through the spontaneous intramolecular aminolysis of the ester.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure Cyclo(D-Ala-L-Pro).
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclodipeptide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). Key signals to identify include the amide protons, the α-protons of both amino acid residues, and the protons of the side chains.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Key signals include the two carbonyl carbons of the diketopiperazine ring and the α-carbons of the amino acid residues.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Analysis: Determine the molecular weight of the compound by observing the [M+H]⁺ or [M+Na]⁺ adducts.
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified cyclodipeptide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection and Structure Determination: Collect diffraction data using a single-crystal X-ray diffractometer.[4] The resulting data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.[5]
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for Cyclo(D-Ala-L-Pro) are not extensively documented, the broader class of proline-containing cyclodipeptides has been shown to modulate various cellular processes. For instance, some cyclodipeptides can influence signaling pathways such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are critical in inflammatory and oxidative stress responses.[6][7] The constrained conformation of these molecules makes them attractive scaffolds for designing mimics of peptide ligands that can interact with specific receptors or enzymes.[1] Given its structure, Cyclo(D-Ala-L-Pro) is a candidate for investigation in neuroscience, as similar cyclic dipeptides have shown neuroprotective effects.[8]
The following diagram illustrates a generalized signaling pathway that can be influenced by some bioactive cyclodipeptides, leading to anti-inflammatory and antioxidant effects.
Caption: Potential signaling pathways modulated by cyclodipeptides.
Conclusion
Cyclo(D-Ala-L-Pro) is a structurally intriguing cyclic dipeptide with potential for applications in drug discovery and chemical biology. Its rigid, stereochemically defined structure makes it an excellent scaffold for further chemical modification. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related diketopiperazines. Further research is warranted to fully elucidate the unique biological activities and therapeutic potential of Cyclo(D-Ala-L-Pro).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Cyclo(D-Ala-L-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide with a unique and constrained conformation that imparts significant stability and potential for biological activity. As a member of the diketopiperazine class of compounds, it holds promise for applications in pharmaceutical development, neuroscience, and biotechnology.[1] Its structure suggests potential as a peptide mimetic, offering advantages in bioavailability and resistance to enzymatic degradation compared to linear peptides.[1] While extensive biological screening data for Cyclo(D-Ala-L-Pro) is not yet publicly available, this technical guide outlines a proposed preliminary biological screening cascade based on the known activities of structurally related proline-containing cyclic dipeptides. This document provides detailed experimental protocols for assessing potential anticancer, antimicrobial, and neuroprotective activities, along with templates for data presentation and proposed signaling pathways for further investigation.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural and synthetic compounds with a wide range of biological activities. Their rigid backbone conformation makes them attractive scaffolds for drug discovery, capable of mimicking peptide secondary structures and interacting with various biological targets.[1] The incorporation of a proline residue, as seen in Cyclo(D-Ala-L-Pro), introduces a significant conformational constraint, which can enhance binding affinity and selectivity for target proteins.
While direct experimental evidence for the biological activities of Cyclo(D-Ala-L-Pro) is limited, its potential can be inferred from the numerous studies on other proline-containing CDPs. These related compounds have demonstrated a breadth of pharmacological effects, including anticancer, antimicrobial, antifungal, and neuroprotective properties.[2][3][4][5] This guide presents a comprehensive framework for the initial biological evaluation of Cyclo(D-Ala-L-Pro) to elucidate its therapeutic potential.
Proposed Preliminary Biological Screening
Based on the activities of analogous compounds, a tiered screening approach is recommended to efficiently assess the biological profile of Cyclo(D-Ala-L-Pro).
In Vitro Cytotoxicity Screening
The initial evaluation of a novel compound typically involves assessing its cytotoxic effects against a panel of human cancer cell lines. This provides a broad indication of potential anticancer activity and general toxicity.
Table 1: In Vitro Cytotoxicity Data for Cyclo(D-Ala-L-Pro) (Template)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | |
| MDA-MB-231 | Breast Adenocarcinoma | |
| A549 | Lung Carcinoma | |
| HCT116 | Colon Carcinoma | |
| PC-3 | Prostate Adenocarcinoma | |
| U-87 MG | Glioblastoma | |
| HEK293 | Normal Human Embryonic Kidney |
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Cyclo(D-Ala-L-Pro) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with the compound dilutions for 48 to 72 hours. Control wells receive the vehicle at the same concentration as the highest compound dose.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archbreastcancer.com [archbreastcancer.com]
- 5. researchgate.net [researchgate.net]
In Silico Prediction of Cyclo(D-Ala-L-Pro) Activity: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a class of naturally occurring compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. Their inherent structural rigidity, metabolic stability, and ability to mimic peptide conformations contribute to their potential as therapeutic agents. This technical guide focuses on the in silico prediction of the biological activity of a specific DKP, Cyclo(D-Ala-L-Pro). While direct experimental data on the anticancer activity of Cyclo(D-Ala-L-Pro) is limited in publicly available literature, this guide provides a comprehensive framework for its computational evaluation. By leveraging data from structurally related compounds and established in silico methodologies, researchers can predict its potential efficacy and mechanism of action. This document outlines detailed protocols for computational modeling and suggests potential signaling pathways for investigation.
Quantitative Activity of Structurally Related Diketopiperazines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Cyclo(L-Pro-D-Arg) | HeLa (Cervical Cancer) | 50 µg/mL | [No specific citation found in search results] |
| Cyclo(L-leucyl-L-prolyl) | MDA-MB-231 (Triple Negative Breast Cancer) | 73.4 µM | [1] |
| Cyclo(L-leucyl-L-prolyl) | MDA-MB-468 (Triple Negative Breast Cancer) | 67.4 µM | [1] |
| Cyclo(Phe-Pro) | HT-29 (Colon Cancer) | > 10 mM (Significant growth inhibition at 10 mM) | [2][3] |
| Cyclo(Phe-Pro) | MCF-7 (Breast Cancer) | > 10 mM (Significant growth inhibition at 10 mM) | [2][3] |
| Cyclo(Phe-Pro) | HeLa (Cervical Cancer) | > 10 mM (Significant growth inhibition at 10 mM) | [2][3] |
In Silico Prediction Methodologies: Detailed Protocols
This section provides detailed protocols for key in silico techniques to predict the activity of Cyclo(D-Ala-L-Pro). These protocols are generalized and should be adapted based on the specific software and research questions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can be used to identify potential protein targets and elucidate binding modes.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the protein structure using software like UCSF Chimera or AutoDock Tools.
-
Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).
-
Define the binding site, either based on the location of a co-crystallized ligand or using a blind docking approach to search the entire protein surface.
-
-
Ligand Preparation:
-
Generate the 3D structure of Cyclo(D-Ala-L-Pro) using a molecular builder like Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
Define the grid box encompassing the binding site on the protein.
-
Run the docking simulation to generate multiple binding poses of the ligand.
-
Analyze the results based on the predicted binding affinity (e.g., kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment.
Protocol:
-
System Setup:
-
Start with the best-docked pose of the Cyclo(D-Ala-L-Pro)-protein complex obtained from molecular docking.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system using a program like GROMACS or AMBER.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and bad contacts.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Perform a subsequent equilibration run under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the complex and the dynamics of the interactions.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Visualize the trajectory to observe conformational changes and key interactions.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities. This can be used to predict the activity of new compounds based on their structural features.
Protocol:
-
Data Collection:
-
Gather a dataset of structurally diverse diketopiperazines with experimentally determined anticancer activities (e.g., IC50 values) against a specific cell line.
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, geometric) using software like PaDEL-Descriptor or Dragon.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).
-
-
Prediction for Cyclo(D-Ala-L-Pro):
-
Calculate the same set of molecular descriptors for Cyclo(D-Ala-L-Pro) and use the validated QSAR model to predict its anticancer activity.
-
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical workflow for the in silico prediction of Cyclo(D-Ala-L-Pro) activity and potential signaling pathways that it might modulate, based on the known mechanisms of other anticancer compounds.
Caption: A hypothetical workflow for the in silico prediction of Cyclo(D-Ala-L-Pro) activity.
Caption: A potential intrinsic apoptosis pathway that could be modulated by Cyclo(D-Ala-L-Pro).
Caption: A potential mechanism of G1/S cell cycle arrest induced by Cyclo(D-Ala-L-Pro).
Conclusion
While direct experimental evidence for the anticancer activity of Cyclo(D-Ala-L-Pro) is currently sparse, the information available for structurally related diketopiperazines suggests its potential as a valuable scaffold in cancer drug discovery. The in silico methodologies detailed in this guide provide a robust framework for predicting its biological activity, identifying potential molecular targets, and elucidating its mechanism of action. By employing a combination of molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can generate testable hypotheses and guide further experimental validation. The exploration of its effects on key signaling pathways, such as apoptosis and cell cycle regulation, will be crucial in determining its therapeutic potential. This integrated computational and experimental approach will be instrumental in unlocking the full potential of Cyclo(D-Ala-L-Pro) and other novel diketopiperazines in the development of next-generation anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin D Interacts with Bcl2 and Exerts an Anti-apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(D-Ala-L-Pro): A Review of a Sparsely Explored Diketopiperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Ala-L-Pro), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, represents an intriguing yet underexplored area of natural product chemistry. Despite its confirmed presence in various natural sources, including fungi and marine invertebrates, a comprehensive understanding of its biological activities and therapeutic potential remains elusive. This technical guide provides a thorough literature review of Cyclo(D-Ala-L-Pro), consolidating the available information on its history, natural occurrence, and physicochemical properties. In light of the limited specific data, this paper places Cyclo(D-Ala-L-Pro) within the broader context of proline-containing diketopiperazines, a well-studied class of compounds known for their diverse and potent biological activities. This guide also presents generalized experimental protocols for the synthesis and characterization of such compounds, alongside a discussion of potential signaling pathways that may be modulated by this and related molecules. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of Cyclo(D-Ala-L-Pro).
Introduction: The Enigmatic World of Diketopiperazines
Diketopiperazines (DKPs), the smallest possible cyclic peptides, are a diverse and widely distributed class of natural products. Formed by the condensation of two amino acids, these 2,5-piperazinedione (B512043) structures have been isolated from a vast array of organisms, including bacteria, fungi, plants, and marine invertebrates. The rigid and conformationally constrained scaffold of DKPs imparts several favorable properties, such as enhanced stability against proteolytic degradation and improved cell permeability compared to their linear peptide counterparts. These characteristics have made them attractive templates for drug discovery and development.
Proline-containing DKPs, in particular, are a prominent subgroup known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. The stereochemistry of the constituent amino acids plays a crucial role in determining the biological activity of these molecules, with different diastereomers often exhibiting distinct pharmacological profiles.
This guide focuses on a specific proline-containing DKP, Cyclo(D-Ala-L-Pro). Despite its documented natural occurrence, it remains a sparsely studied molecule with no definitive reported biological activity. This review aims to collate the existing literature on Cyclo(D-Ala-L-Pro) and to provide a comprehensive overview of the broader class of proline-containing DKPs to infer its potential properties and guide future research.
History and Natural Occurrence of Cyclo(D-Ala-L-Pro)
The history of the discovery of Cyclo(D-Ala-L-Pro) is not well-documented in a single, seminal publication. Instead, its presence has been reported in various natural sources over time. It has been identified as a fermentation product from the fungus Penicillium terrestre, the endolichenous fungus Colpoma sp., and has also been isolated from a marine sponge extract.[1] In all these instances, Cyclo(D-Ala-L-Pro) was found to be co-produced with other L-amino acid-containing diketopiperazines.[1]
Table 1: Documented Natural Sources of Cyclo(D-Ala-L-Pro)
| Natural Source | Organism Type | Reference |
| Penicillium terrestre | Fungus | [1] |
| Colpoma sp. | Endolichenous Fungus | [1] |
| Marine Sponge Extract | Marine Invertebrate | [1] |
While the specific timeline of its first isolation is unclear, the recurring identification of Cyclo(D-Ala-L-Pro) in diverse natural environments suggests its stable and persistent biosynthesis in these organisms.
Physicochemical Properties and Characterization
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide with the chemical formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure consists of a D-alanine residue and an L-proline residue linked by two peptide bonds to form a six-membered diketopiperazine ring.
Table 2: Physicochemical Properties of Cyclo(D-Ala-L-Pro)
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | (3S,8aR)-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[1] |
The characterization of Cyclo(D-Ala-L-Pro) and other DKPs typically relies on a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure, conformation, and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can aid in sequence determination.
Synthesis of Cyclo(D-Ala-L-Pro): A Generalized Approach
Experimental Protocol: A General Method for the Synthesis of Proline-Containing Diketopiperazines
Step 1: Linear Dipeptide Synthesis
-
Protection of Amino Acids: The amino group of one amino acid (e.g., D-Alanine) is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The carboxylic acid group of the other amino acid (e.g., L-Proline) is often protected as a methyl or ethyl ester.
-
Peptide Coupling: The protected D-Alanine is coupled with the L-Proline ester using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), in an appropriate organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours.
-
Purification: The resulting protected linear dipeptide is purified using column chromatography on silica (B1680970) gel.
Step 2: Deprotection and Cyclization
-
Deprotection of the Amino Group: The N-terminal protecting group (e.g., Boc) is removed using an acid, such as trifluoroacetic acid (TFA) in DCM.
-
Cyclization: The deprotected linear dipeptide is then subjected to cyclization. This is often achieved by heating the dipeptide in a high-boiling point solvent, such as toluene (B28343) or xylene, often with the addition of a mild base like diisopropylethylamine (DIPEA) to facilitate the intramolecular condensation.
-
Purification: The final cyclic dipeptide, Cyclo(D-Ala-L-Pro), is purified by recrystallization or column chromatography.
Biological Activities: An Uncharted Territory
A striking feature of the literature on Cyclo(D-Ala-L-Pro) is the conspicuous absence of reported biological activity.[1] This is in stark contrast to the vast and diverse bioactivities documented for other proline-containing diketopiperazines. While some sources allude to its inclusion in patents with broad therapeutic claims, specific details of these claims and the supporting data are not readily accessible.[1]
The lack of reported activity could be due to several factors, including a genuine absence of significant biological effects, a lack of extensive screening, or the possibility that its activity is highly specific and has not yet been tested in the appropriate assays.
To provide a framework for potential future investigations, the following table summarizes the known biological activities of some other proline-containing DKP diastereomers. This highlights the importance of stereochemistry in determining the biological function of these molecules.
Table 3: Comparison of Biological Activities of Selected Proline-Containing Diketopiperazine Diastereomers
| Diketopiperazine | Biological Activity | Reference |
| Cyclo(L-Pro-L-Phe) | Antifungal, antibacterial, plant growth regulation | [2] |
| Cyclo(L-Pro-D-Phe) | Cytotoxic against various cancer cell lines | |
| Cyclo(L-Pro-L-Tyr) | Antibacterial against phytopathogenic bacteria | [3] |
| Cyclo(D-Pro-L-Tyr) | Antibacterial against phytopathogenic bacteria | [3] |
| Cyclo(L-Pro-L-Val) | Antifungal | |
| Cyclo(L-Pro-D-Arg) | Antibacterial, Antitumor | [4] |
The diverse activities of these closely related compounds suggest that Cyclo(D-Ala-L-Pro) may also possess latent biological activities waiting to be discovered. Its unique stereochemical configuration could lead to novel interactions with biological targets.
Potential Signaling Pathways: A Hypothesis-Driven Approach
Given the absence of studies on the mechanism of action of Cyclo(D-Ala-L-Pro), we can only speculate on the potential signaling pathways it might modulate based on the known activities of other cyclic dipeptides. Many DKPs have been shown to interact with various cellular targets, including enzymes, receptors, and ion channels.
For instance, some proline-containing DKPs have been reported to exhibit neuroprotective effects. A plausible, though unconfirmed, mechanism for such an effect could involve the modulation of pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB signaling pathways.
The diagram above illustrates a hypothetical scenario where Cyclo(D-Ala-L-Pro) might inhibit the NF-κB signaling pathway, a key regulator of inflammation. This is a purely speculative model based on the known anti-inflammatory properties of some other cyclic dipeptides and should be experimentally verified.
Future Directions and Conclusion
Cyclo(D-Ala-L-Pro) remains a molecule of untapped potential. While its natural occurrence is established, its biological role and therapeutic applications are yet to be defined. This technical guide has summarized the limited available information and provided a broader context within the well-researched class of proline-containing diketopiperazines.
Future research should focus on several key areas:
-
Systematic Biological Screening: A comprehensive screening of Cyclo(D-Ala-L-Pro) against a wide range of biological targets is necessary to uncover any potential therapeutic activities. This should include assays for antimicrobial, anticancer, antiviral, and neuroprotective effects.
-
Comparative Studies: Direct comparative studies of Cyclo(D-Ala-L-Pro) with its diastereomer, Cyclo(L-Ala-L-Pro), would provide valuable insights into the role of stereochemistry in its biological activity.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.
-
Optimized Synthesis: The development of a robust and scalable synthetic route for Cyclo(D-Ala-L-Pro) would be crucial for enabling further research and potential development.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(L-Pro-D-Arg): a new antibacterial and antitumour diketopiperazine from Bacillus cereus associated with a rhabditid entomopathogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diketopiperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,5-diketopiperazine (DKP) scaffold, the smallest class of cyclic peptides, has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Formed by the condensation of two α-amino acids, this six-membered ring system possesses a unique combination of structural rigidity, chemical stability, and the ability to present diverse functionalities in a well-defined spatial orientation.[3][4] These characteristics allow DKP derivatives to mimic peptide secondary structures and interact with a wide array of biological targets, often with improved pharmacokinetic properties compared to their linear peptide counterparts.[1][4]
Naturally occurring DKPs are synthesized by a vast range of organisms, including bacteria, fungi, and marine microorganisms, and exhibit a broad spectrum of biological activities.[1][5] This natural precedent has inspired the synthesis and evaluation of numerous DKP libraries, leading to the discovery of potent antimicrobial, antiviral, anticancer, and immunomodulatory agents.[2][3][6] This technical guide provides a comprehensive overview of the diketopiperazine scaffold in drug discovery, focusing on its synthesis, biological activities, and the experimental methodologies used in its evaluation.
Physicochemical Properties and Advantages in Drug Design
The DKP scaffold offers several advantages for the design of therapeutic agents:
-
Conformational Rigidity: The cyclic nature of the DKP ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.[7][8] The ring can adopt planar, chair, pseudoboat, or twist conformations, with the specific conformation influenced by the substituents.[8]
-
Proteolytic Stability: Unlike linear peptides, the DKP core is resistant to degradation by proteases, a crucial attribute for developing orally bioavailable drugs.[9]
-
Stereochemical Diversity: The scaffold allows for the controlled introduction of up to four stereocenters, enabling fine-tuning of the three-dimensional arrangement of substituents for optimal target engagement.[9]
-
Improved Physicochemical Properties: A comparative study between diketopiperazines and their aza-analogs (aza-DKPs) has shown that modifications to the core scaffold can significantly improve properties like water solubility and microsomal stability.
Synthesis of Diketopiperazine Derivatives
A variety of synthetic strategies have been developed to access DKP scaffolds, ranging from classical solution-phase methods to more modern solid-phase and multicomponent reactions.
General Synthetic Approaches
The most common methods for synthesizing 2,5-diketopiperazines include:
-
Cyclization of Dipeptides: This is the most traditional approach, where a linear dipeptide is induced to cyclize, often through the activation of the C-terminal carboxylic acid.[9]
-
Ugi Multicomponent Reaction: This powerful reaction allows for the rapid assembly of DKP precursors from an isocyanide, an amino acid, an aldehyde or ketone, and an amine in a single step, leading to highly diverse libraries.[9][10]
-
Solid-Phase Synthesis: This technique enables the efficient and high-throughput synthesis of DKP libraries by attaching one of the amino acid precursors to a solid support.[7][11]
Detailed Experimental Protocol: Solid-Phase Synthesis of N-Substituted Diketopiperazines
The following protocol is a representative example of a solid-phase synthesis approach to generate N-substituted DKPs.[7]
Objective: To synthesize a library of N-substituted diketopiperazine derivatives on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Iminodiacetic acid (Ida)
-
Solid support resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Loading: The first Fmoc-protected amino acid is coupled to the solid support resin using standard peptide coupling conditions.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Coupling of Iminodiacetic Acid: The exposed amine is then coupled with iminodiacetic acid (Ida).
-
Coupling of the Second Amino Acid: Another Fmoc-protected amino acid is coupled to one of the carboxylic acid groups of the Ida residue.
-
Fmoc Deprotection: The Fmoc group on the second amino acid is removed.
-
Intramolecular Cyclization: The newly exposed amine undergoes an intramolecular amide bond formation with the remaining carboxylic acid of the Ida residue, forming the DKP ring on the solid support.
-
Cleavage and Deprotection: The synthesized DKP is cleaved from the resin and any remaining side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude product is purified by reverse-phase HPLC.
Biological Activities and Therapeutic Potential
Diketopiperazine derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous natural and synthetic DKPs have been investigated for their anticancer properties.[2][12][13]
-
Plinabulin: A synthetic analogue of the natural DKP phenylahistin, is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[13][14] It acts as a tubulin polymerization inhibitor.[14]
-
Gliotoxin and related compounds: These sulfur-containing DKPs have shown potent antimyeloma activity.[3] Chaetocin, a DKP dimer, is a specific inhibitor of the histone methyltransferase SU(VAR)3-9.[3]
-
MDM2-p53 Interaction Inhibitors: The DKP scaffold has been utilized to design small molecules that inhibit the interaction between MDM2 and p53, a key pathway in cancer.[10]
Table 1: Anticancer Activity of Selected Diketopiperazine Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| Fellutanine D | K-562 | IC50 = 9.5 µg/mL | [6] |
| Fellutanine D | L-929 | IC50 = 11.6 µg/mL | [6] |
| Fellutanine D | HeLa | IC50 = 19.7 µg/mL | [6] |
| Okaramine S | K-562 | Cytotoxic | [6] |
| Okaramine S | HL-60 | Cytotoxic | [6] |
| Penicillatide B | HCT-116 | IC50 = 23.0 µM | [15] |
| 52RR | MDM2-p53 Inhibition | IC50 = 31 µM | [10] |
| 52RS | MDM2-p53 Inhibition | IC50 = 28 µM | [10] |
Antimicrobial Activity
The DKP scaffold is a common feature in many naturally occurring antimicrobial agents.
-
Bicyclomycin: A classic DKP antibiotic used to treat bacterial diarrhea.[3]
-
Glionitrin: This DKP has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Synthetic Analogs: Libraries of synthetic DKPs have yielded compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8]
Table 2: Antimicrobial Activity of Selected Diketopiperazine Derivatives
| Compound | Organism | Activity | Reference |
| Compound 32 | MRSA | MIC = 37 µg/mL | [15] |
| Compound 32 | E. coli | MIC = 28 µg/mL | [15] |
| Compound 32 | C. albicans | MIC = 26 µg/mL | [15] |
| Actinozine A | S. aureus | Inhibition zone = 23 mm (100 µ g/disc ) | [15] |
| Actinozine A | C. albicans | Inhibition zone = 19 mm (100 µ g/disc ) | [15] |
| Penicillatide B | S. aureus | Inhibition zone = 19 mm | [15] |
| Penicillatide B | V. anguillarum | Inhibition zone = 20 mm | [15] |
Antiviral Activity
Several DKP derivatives have shown promise as antiviral agents.
-
Aplaviroc: A DKP derivative that acts as a CCR5 antagonist and was developed for the treatment of HIV-1.[9][16]
-
Eutypellazine E: Isolated from a marine fungus, this compound inhibits the replication of HIV-1 with an IC50 of 3.2 µM.[16]
-
Rubrumlines D and Neoechinulin B: These fungal metabolites exhibited antiviral activity against the influenza A/WSN/33 virus.[16]
Other Biological Activities
The therapeutic potential of DKPs extends beyond these areas, with reported activities including:
-
Immunomodulatory effects [6]
-
Neuroprotective properties [17]
-
Quorum-sensing modulation in bacteria [18]
-
Inhibition of PDE5 (Tadalafil) [9]
-
Oxytocin antagonism (Retosiban) [9]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of diketopiperazines stem from their ability to interact with a variety of molecular targets and modulate different signaling pathways.
Inhibition of Tubulin Polymerization
Plinabulin and its analogs exert their anticancer effects by binding to tubulin and disrupting microtubule dynamics, which is crucial for cell division.[14] This leads to cell cycle arrest and apoptosis.
Caption: Plinabulin inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Modulation of Protein-Protein Interactions: MDM2-p53
Certain DKP scaffolds have been designed to mimic the α-helical region of the p53 tumor suppressor protein.[10] By binding to the p53-binding pocket of MDM2, these DKPs prevent the MDM2-mediated degradation of p53, thereby restoring its tumor-suppressive function.
Caption: DKP inhibitors block the MDM2-p53 interaction, stabilizing p53.
Experimental Workflow: From Synthesis to Biological Evaluation
A typical workflow for the discovery and development of novel diketopiperazine-based drug candidates involves several key stages.
Caption: A generalized workflow for diketopiperazine-based drug discovery.
Conclusion
The diketopiperazine scaffold represents a highly versatile and valuable platform in the field of drug discovery. Its inherent structural features, combined with the accessibility of diverse synthetic methodologies, have enabled the development of a wide range of biologically active compounds. From potent anticancer agents in clinical trials to novel antimicrobial and antiviral candidates, the DKP core continues to be a source of inspiration for medicinal chemists. Future research in this area will likely focus on exploring novel DKP chemical space, elucidating new mechanisms of action, and optimizing the pharmacokinetic properties of DKP-based therapeutics to address unmet medical needs. The continued application of advanced synthetic techniques, coupled with a deeper understanding of the biological targets of DKPs, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diketopiperazine-Based Peptide Mimic Scaffolds | Semantic Scholar [semanticscholar.org]
- 5. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5817751A - Method for synthesis of diketopiperazine and diketomorpholine derivatives - Google Patents [patents.google.com]
- 12. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - ProQuest [proquest.com]
- 16. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]
An In-Depth Technical Guide to the Biosynthesis of Cyclo(D-Ala-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a diverse class of natural products with a wide array of biological activities, making them attractive scaffolds for drug development. Among these, heterochiral CDPs containing both D- and L-amino acids, such as Cyclo(D-Ala-L-Pro), are of particular interest due to their unique conformational properties and potential for enhanced biological stability. This technical guide provides a comprehensive overview of the core principles underlying the biosynthesis of Cyclo(D-Ala-L-Pro), drawing upon established mechanisms of non-ribosomal peptide synthetase (NRPS) enzymology. While a dedicated biosynthetic gene cluster for Cyclo(D-Ala-L-Pro) has yet to be definitively characterized, this guide outlines the widely accepted enzymatic pathway, details relevant experimental protocols for its study, and presents quantitative data from analogous systems to inform future research and development efforts.
Introduction
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide composed of D-alanine and L-proline. The incorporation of a D-amino acid confers significant resistance to proteolysis, a desirable trait for therapeutic molecules. The biosynthesis of such non-ribosomally derived peptides is orchestrated by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1][2] These enzymatic assembly lines are responsible for the selection, activation, modification, and condensation of amino acid building blocks. This guide will dissect the probable biosynthetic pathway of Cyclo(D-Ala-L-Pro), focusing on the key enzymatic domains and reactions involved.
The Core Biosynthetic Pathway: A Non-Ribosomal Peptide Synthetase (NRPS) Paradigm
The synthesis of Cyclo(D-Ala-L-Pro) is proposed to be carried out by a di-modular NRPS system. Each module is responsible for the incorporation of one amino acid. The key enzymatic domains involved are the Adenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C), and Epimerase (E) domains. The biosynthesis can be conceptualized in the following stages:
-
Initiation and Amino Acid Activation: The process begins with the selection and activation of L-alanine and L-proline by their respective Adenylation (A) domains within the NRPS modules. The A-domain hydrolyzes ATP to form an aminoacyl-AMP intermediate.
-
Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arm of the Peptidyl Carrier Protein (PCP) domain, forming a covalent thioester bond.
-
Epimerization: To incorporate D-alanine, the L-alanyl-PCP intermediate is presented to an Epimerase (E) domain. The E-domain catalyzes the stereochemical inversion of the α-carbon of alanine (B10760859), converting it from the L- to the D-configuration.[3][4]
-
Condensation and Peptide Bond Formation: The Condensation (C) domain catalyzes the formation of a peptide bond between the D-alanyl-PCP and the L-prolyl-PCP. This results in a dipeptidyl-PCP intermediate, D-Ala-L-Pro-S-PCP.
-
Cyclization and Release: The final step involves the intramolecular cyclization of the dipeptidyl intermediate to form the stable diketopiperazine ring of Cyclo(D-Ala-L-Pro). This release from the NRPS machinery can occur spontaneously or be catalyzed by a Thioesterase (TE) domain or the C-domain itself.[5] In some instances, cyclic dipeptides are formed as "shunt" or "aberrant" products from larger NRPS assembly lines where the dipeptidyl intermediate is prematurely released.[6]
Mandatory Visualization: Biosynthesis Pathway of Cyclo(D-Ala-L-Pro)
Caption: NRPS-mediated biosynthesis of Cyclo(D-Ala-L-Pro).
Quantitative Data
Direct quantitative data for the biosynthesis of Cyclo(D-Ala-L-Pro) is not extensively reported in the literature. However, data from related systems can provide valuable benchmarks for researchers.
| Parameter | Value | Organism/Enzyme System | Reference |
| Product Titer | ~12 mg/L | in vitro synthesis of D-Phe-L-Pro DKP using GrsA and GrsB1 NRPS modules | [3] |
| pH Optimum for DKP formation | 7.0-8.0 | Chemical formation of Phe-Pro-DKP from a linear peptide | [7] |
| Temperature Optimum | 25-37 °C | General range for in vitro NRPS reactions | [6] |
| ATP Requirement | 1 mM | Typical concentration for in vitro NRPS assays | [8] |
| Amino Acid Substrate Concentration | 1 mM | Typical concentration for in vitro NRPS assays | [8] |
Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the Cyclo(D-Ala-L-Pro) biosynthetic pathway.
Identification of the Biosynthetic Gene Cluster
Objective: To identify the NRPS gene cluster responsible for Cyclo(D-Ala-L-Pro) production in a candidate microorganism.
Methodology:
-
Genome Mining: Sequence the genome of a suspected producing organism. Use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to search for NRPS gene clusters.[9] Look for modules containing A-domains with predicted specificity for alanine and proline, and importantly, an E-domain associated with the alanine-activating module.
-
Gene Inactivation: Create a targeted knockout or inactivation of the candidate NRPS gene in the producing organism.
-
Metabolite Analysis: Analyze the culture extracts of the wild-type and mutant strains using Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the Cyclo(D-Ala-L-Pro) peak in the mutant strain confirms the involvement of the gene cluster.[10]
Mandatory Visualization: Gene Cluster Identification Workflow
Caption: Workflow for identifying the biosynthetic gene cluster.
In Vitro Reconstitution of the Biosynthetic Pathway
Objective: To confirm the function of the identified NRPS and characterize its activity in vitro.
Methodology:
-
Protein Expression and Purification: Clone the genes encoding the NRPS modules into an expression vector (e.g., E. coli). Express and purify the proteins using affinity chromatography.
-
Holo-Enzyme Formation: The PCP domains of the NRPS must be converted from the apo- to the active holo-form by a phosphopantetheinyl transferase (PPTase) such as Sfp.[6]
-
In Vitro Reaction: Set up a reaction mixture containing the purified holo-NRPS enzymes, ATP, L-alanine, L-proline, and an appropriate buffer.
-
Product Detection: After incubation, quench the reaction and analyze the mixture by LC-MS to detect the formation of Cyclo(D-Ala-L-Pro). A synthetic standard of Cyclo(D-Ala-L-Pro) is essential for confirmation.[3]
| Component | Final Concentration |
| Purified NRPS enzymes | 1-5 µM |
| L-Alanine | 1 mM |
| L-Proline | 1 mM |
| ATP | 1 mM |
| MgCl₂ | 10 mM |
| DTT | 1 mM |
| Sfp (PPTase) | 1 µM |
| Coenzyme A | 100 µM |
| HEPES buffer (pH 7.5) | 50 mM |
Potential Signaling Role: Quorum Sensing
Cyclic dipeptides are increasingly recognized as signaling molecules in bacterial communication, a process known as quorum sensing (QS).[11] These molecules can act as agonists or antagonists of LuxR-type transcriptional regulators, thereby influencing gene expression in a cell-density-dependent manner.[6][12] While the specific role of Cyclo(D-Ala-L-Pro) in QS has not been extensively studied, its structural similarity to other known QS-active CDPs suggests a potential role in modulating bacterial behaviors such as biofilm formation, virulence factor production, and motility.
Mandatory Visualization: Hypothetical Quorum Sensing Interaction
Caption: Hypothetical role of Cyclo(D-Ala-L-Pro) in quorum sensing.
Conclusion
The biosynthesis of Cyclo(D-Ala-L-Pro) is a fascinating example of the chemical versatility of non-ribosomal peptide synthetases. By understanding the modular nature of these enzymes and the specific roles of their constituent domains, researchers can begin to harness this biosynthetic machinery for the production of novel, high-value compounds. The protocols and conceptual frameworks presented in this guide provide a solid foundation for the further exploration of Cyclo(D-Ala-L-Pro) biosynthesis and its potential applications in drug discovery and development. Future work should focus on the definitive identification of the producing organisms and the corresponding gene clusters to enable detailed biochemical and structural characterization of this intriguing biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 6. In Vitro Reconstruction of Nonribosomal Peptide Biosynthesis Directly from DNA Using Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Peptide-based Antifungal Therapies against Emerging Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative LC-MS/MS Analysis of Proteins Involved in Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Cyclo(D-Ala-L-Pro): An In-depth Technical Guide
Executive Summary
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide with a unique structural scaffold that suggests potential therapeutic applications. While direct experimental data on the specific molecular targets of Cyclo(D-Ala-L-Pro) is limited in publicly available literature, the broader class of cyclic dipeptides has been shown to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration. This technical guide consolidates the current understanding of potential therapeutic targets for Cyclo(D-Ala-L-Pro) by drawing analogies from structurally and functionally related cyclic dipeptides. The primary putative targets extrapolated from these related compounds include pathways involved in cell proliferation and migration, inflammatory responses, and oxidative stress.
This document provides a comprehensive overview of these potential targets, the signaling pathways they modulate, detailed experimental protocols for their investigation, and quantitative data from relevant studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cyclic dipeptides.
Introduction: The Therapeutic Potential of Cyclic Dipeptides
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic peptides that have garnered significant attention for their diverse biological activities. Their rigidified backbone structure confers enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for drug development. While research on Cyclo(D-Ala-L-Pro) is still emerging, studies on other proline-containing CDPs provide a strong foundation for hypothesizing its potential therapeutic targets. These targets are primarily implicated in oncology, inflammatory disorders, and neurodegenerative diseases.
Potential Therapeutic Target: Anti-Cancer Activity via Disruption of CD151-EGFR Signaling
2.1. Pathway Overview
One of the potential anti-cancer mechanisms of proline-containing cyclic dipeptides is the disruption of the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR). CD151, a member of the tetraspanin family, forms complexes with integrins and other transmembrane proteins, including EGFR, to promote cancer cell migration, invasion, and proliferation. The marine natural compound Cyclo(L-leucyl-L-prolyl) (CLP) has been shown to inhibit the migration of triple-negative breast cancer cells by disrupting this critical CD151-EGFR interaction.[1][2][3][4][5]
2.2. Signaling Pathway Diagram
2.3. Quantitative Data
| Compound | Cell Line | Assay | Result | Reference |
| Cyclo(L-Leu-L-Pro) | MDA-MB-231, MDA-MB-468 | MTT Assay | Reduced cell viability | [2] |
| Cyclo(L-Leu-L-Pro) | MDA-MB-231, MDA-MB-468 | Wound Healing Assay | Inhibited cell migration | [2] |
| Cyclo(L-Leu-L-Pro) | MDA-MB-231 | Co-immunoprecipitation | Reduced interaction of CD151 with EGFR | [1] |
2.4. Experimental Protocols
2.4.1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed triple-negative breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the cyclic dipeptide for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
2.4.2. Co-immunoprecipitation Assay
-
Cell Lysis: Lyse treated and untreated cancer cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CD151 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-EGFR antibody to detect the co-immunoprecipitated EGFR.
Potential Therapeutic Target: Anti-Inflammatory Effects via Modulation of NF-κB and Nrf2 Signaling
3.1. Pathway Overview
Cyclic dipeptides, such as Cyclo(His-Pro), have demonstrated potent anti-inflammatory effects by modulating the crosstalk between the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6][7] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes. Conversely, Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Cyclo(His-Pro) has been shown to activate the Nrf2 pathway, leading to the upregulation of HO-1, which in turn suppresses the pro-inflammatory NF-κB signaling.[6][7]
3.2. Signaling Pathway Diagram
3.3. Quantitative Data
| Compound | Model | Assay | Result | Reference |
| Cyclo(His-Pro) | PC12 cells | Western Blot | Inhibited paraquat-induced NF-κB nuclear accumulation | [6] |
| Cyclo(His-Pro) | PC12 cells | Western Blot | Increased Nrf2 nuclear accumulation | [8] |
| Cyclo(His-Pro) | Mouse Ear Edema | Edema Measurement | Reduced TPA-induced edema | [6] |
3.4. Experimental Protocols
3.4.1. Western Blot for NF-κB and Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Culture PC12 or RAW 264.7 cells and treat with a pro-inflammatory agent (e.g., LPS or paraquat) in the presence or absence of the cyclic dipeptide for the desired time.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic extracts using a commercial kit or standard biochemical procedures.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against NF-κB p65 and Nrf2. Also, use antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to ensure proper fractionation.
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the respective loading controls.
3.4.2. In Vivo Mouse Ear Edema Model
-
Animal Model: Use male Swiss mice.
-
Compound Administration: Administer the cyclic dipeptide orally or topically to the mouse ear.
-
Induction of Edema: After a specified time, apply a topical solution of an inflammatory agent like 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid to the ear.[9]
-
Edema Measurement: After a few hours, sacrifice the mice and take a biopsy of the ear tissue using a metal punch. Measure the weight of the ear punch to quantify the extent of edema.
-
Data Analysis: Compare the ear punch weights of the treated group with the vehicle control group to determine the percentage of edema inhibition.
Potential Therapeutic Target: Anti-Inflammatory Effects via Inhibition of TRAF6-Mediated MAPK and NF-κB Signaling
4.1. Pathway Overview
Another potential anti-inflammatory mechanism for cyclic dipeptides, as demonstrated by Cyclo(L-Pro-L-Trp) (CPT), involves the inhibition of TNF receptor-associated factor 6 (TRAF6)-mediated mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.[3][10] TRAF6 is an E3 ubiquitin ligase that plays a crucial role in the upstream signaling cascades leading to the activation of both MAPK and NF-κB pathways upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS). CPT has been shown to alleviate the ubiquitination of TRAF6, thereby blocking the downstream activation of these pro-inflammatory pathways.[10]
4.2. Signaling Pathway Diagram
4.3. Quantitative Data
| Compound | Cell Line | Assay | Result | Reference |
| Cyclo(L-Pro-L-Trp) | RAW 264.7, iBMDM | Western Blot | Suppressed LPS-induced phosphorylation of MAPKs | [10] |
| Cyclo(L-Pro-L-Trp) | RAW 246.7, iBMDM | Western Blot | Suppressed LPS-induced NF-κB activation | [10] |
| Cyclo(L-Pro-L-Trp) | Formalin-induced pain model | Behavioral Assay | Alleviated inflammatory pain | [10] |
4.4. Experimental Protocols
4.4.1. Ubiquitination Assay for TRAF6
-
Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for HA-ubiquitin and Flag-TRAF6, along with an expression vector for the cyclic dipeptide or an empty vector control.
-
Cell Treatment: Treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate TRAF6 using an anti-Flag antibody.
-
Western Blotting: Analyze the immunoprecipitated proteins by Western blotting using an anti-HA antibody to detect ubiquitinated TRAF6.
Potential Therapeutic Target: Neuroprotective Effects via PPAR-γ Activation
5.1. Pathway Overview
Cyclic dipeptides, such as Cyclo-(L-Pro-L-Phe), have been identified as partial agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[9][11][12] PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation, oxidative stress, and mitochondrial function. Activation of PPAR-γ has been shown to be neuroprotective in various models of neurodegenerative diseases. Cyclo-(L-Pro-L-Phe) has been demonstrated to exert neuroprotective effects against oxidative stress-induced neurodegeneration in SH-SY5Y cells by activating PPAR-γ, which in turn inhibits the activation and translocation of NF-κB and reduces the generation of reactive oxygen species (ROS).[9][11][12]
5.2. Signaling Pathway Diagram
5.3. Quantitative Data
| Compound | Cell Line | Assay | Result | Reference |
| Cyclo-(L-Pro-L-Phe) | Ac2F rat liver cells | Luciferase Reporter Assay | Potent PPAR-γ activator | [11] |
| Cyclo-(L-Pro-L-Phe) | SH-SY5Y cells | MTT Assay | Reduced H₂O₂-induced apoptosis | [9] |
| Cyclo-(L-Pro-L-Phe) | SH-SY5Y cells | Western Blot | Inhibited activation of caspase 3 and PARP | [9] |
5.4. Experimental Protocols
5.4.1. PPAR-γ Luciferase Reporter Assay
-
Cell Culture and Transfection: Co-transfect cells (e.g., Ac2F or HEK293T) with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Compound Treatment: Treat the transfected cells with various concentrations of the cyclic dipeptide or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Cell Lysis: After incubation, lyse the cells using a luciferase assay lysis buffer.
-
Luciferase Activity Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). Calculate the EC50 value from the dose-response curve.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of Cyclo(D-Ala-L-Pro) is currently lacking, the extensive research on other proline-containing cyclic dipeptides provides a strong rationale for investigating its potential in several key therapeutic areas. The signaling pathways and molecular targets outlined in this guide—namely the CD151-EGFR axis in cancer, the NF-κB and Nrf2 pathways in inflammation, the TRAF6-mediated MAPK and NF-κB signaling in inflammatory pain, and PPAR-γ activation in neurodegeneration—represent high-priority areas for future research on Cyclo(D-Ala-L-Pro).
The experimental protocols detailed herein offer a roadmap for researchers to systematically evaluate the biological activities of Cyclo(D-Ala-L-Pro) and to elucidate its precise mechanisms of action. Such studies are crucial for validating these putative targets and for advancing the development of this and other cyclic dipeptides as novel therapeutic agents. Future work should also focus on in vivo efficacy studies and pharmacokinetic profiling to fully assess the therapeutic potential of Cyclo(D-Ala-L-Pro).
References
- 1. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. archbreastcancer.com [archbreastcancer.com]
- 5. aminer.cn [aminer.cn]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclo(L-Pro-L-Trp) from Chilobrachys jingzhao alleviates formalin-induced inflammatory pain by suppressing the inflammatory response and inhibiting TRAF6-mediated MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solid-Phase Synthesis of Cyclo(D-Ala-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide (CDP), also known as a 2,5-diketopiperazine (DKP). This class of compounds has garnered significant interest in pharmaceutical research due to its rigid conformational structure, which can mimic beta-turns in peptides, and its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined methodology for the synthesis of such cyclic peptides, facilitating purification and enabling combinatorial approaches for the generation of DKP libraries.
This application note provides a detailed protocol for the solid-phase synthesis of Cyclo(D-Ala-L-Pro) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The strategy employs the loading of the first amino acid, Fmoc-L-Proline, onto a 2-chlorotrityl chloride (2-CTC) resin, followed by the coupling of Fmoc-D-Alanine. The synthesis culminates in a cyclative cleavage reaction, where the linear dipeptide is concomitantly cleaved from the resin and cyclized to form the desired Cyclo(D-Ala-L-Pro).
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Cyclo(D-Ala-L-Pro).
Key Experimental Parameters
The successful synthesis of Cyclo(D-Ala-L-Pro) is dependent on the optimization of several parameters. The following tables provide a summary of the reagents and typical conditions for this protocol.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Sigma-Aldrich, Novabiochem |
| Fmoc-L-Pro-OH | Peptide synthesis grade | Bachem, Chem-Impex |
| Fmoc-D-Ala-OH | Peptide synthesis grade | Bachem, Chem-Impex |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| Piperidine (B6355638) | Reagent grade | Sigma-Aldrich |
| Methanol (MeOH) | ACS grade | Fisher Scientific |
| HBTU/HATU | Peptide coupling reagent | AAPPTEC, GL Biochem |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous, cold | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
Table 2: Quantitative Synthesis Parameters
| Step | Parameter | Value/Condition | Notes |
| Resin Loading | Resin Substitution | 0.8 - 1.6 mmol/g | |
| Fmoc-L-Pro-OH | 1.5 - 2.0 eq. | Relative to resin capacity | |
| DIPEA | 4.0 eq. | Relative to amino acid | |
| Reaction Time | 2 - 4 hours | At room temperature | |
| Capping | Capping Solution | DCM:MeOH:DIPEA (17:2:1) | To block unreacted sites |
| Reaction Time | 30 - 60 minutes | ||
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | |
| Treatment | 2 x 10 minutes | ||
| Coupling | Fmoc-D-Ala-OH | 3.0 - 4.0 eq. | |
| Coupling Agent (e.g., HBTU) | 3.0 - 3.9 eq. | ||
| DIPEA | 6.0 - 8.0 eq. | ||
| Reaction Time | 1 - 2 hours | Monitor with Kaiser test | |
| Cyclative Cleavage | Reagent | Toluene or 1% TFA in DCM | Choice depends on desired conditions |
| Temperature | Toluene: Reflux; TFA/DCM: RT | ||
| Reaction Time | 2 - 16 hours | Monitor for completion | |
| Purification | RP-HPLC Column | C18, semi-preparative | e.g., 10 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | ||
| Mobile Phase B | 0.1% TFA in Acetonitrile | ||
| Gradient | 5-50% B over 30 min | Example, requires optimization | |
| Expected Yield | Crude Product | 60-80% | Highly dependent on cyclization efficiency |
| Purified Product | 30-50% | Representative yield for similar DKPs |
Detailed Experimental Protocols
Resin Preparation and Loading of First Amino Acid (Fmoc-L-Pro-OH)
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, e.g., 1.2 mmol/g loading) in anhydrous DCM (10 mL/g of resin) in a fritted glass reaction vessel for 30-60 minutes with gentle agitation.[1]
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-L-Pro-OH (1.5 eq. relative to resin loading) and DIPEA (4.0 eq. relative to the amino acid) in anhydrous DCM.[2][3]
-
Loading: Drain the DCM from the swelled resin. Add the Fmoc-L-Pro-OH/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[4]
-
Capping: Drain the loading solution. To cap any unreacted trityl chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v) and agitate for 30-60 minutes.[1]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Loading Determination (Optional): The loading of Fmoc-L-Pro-OH onto the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Synthesis of the Linear Dipeptide (Fmoc-D-Ala-L-Pro-Resin)
-
Fmoc Deprotection: Swell the Fmoc-L-Pro-resin in DMF. Treat the resin with 20% piperidine in DMF (10 mL/g) for 10 minutes. Drain and repeat the treatment for another 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. A Kaiser test on a few beads should be positive (blue color), indicating the presence of a free secondary amine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Ala-OH (3.0 eq.), HBTU (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated Fmoc-D-Ala-OH solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using the Kaiser test (negative result, colorless beads). Once complete, wash the resin with DMF (5x), DCM (3x), and dry under vacuum.
Cyclative Cleavage to form Cyclo(D-Ala-L-Pro)
The cyclization and cleavage from the resin can be achieved under either acidic or neutral/basic thermal conditions.
Method A: Mild Acidic Cleavage
-
Treat the dried dipeptidyl-resin with a solution of 1% TFA in DCM (10 mL/g resin).[5]
-
Agitate the suspension at room temperature. The progress of the cyclative cleavage can be monitored by taking aliquots of the solution, quenching with a base (like a drop of pyridine (B92270) in methanol), and analyzing by HPLC-MS. Reaction times can vary from 2 to 16 hours.
-
Once the reaction is complete, filter the resin and collect the filtrate. Wash the resin with additional DCM (3x).
Method B: Thermal Cleavage
-
Place the dried dipeptidyl-resin in a round-bottom flask.
-
Add a solvent such as toluene or a high-boiling ether.
-
Reflux the suspension with stirring. The heat promotes the intramolecular aminolysis of the ester linkage to the resin, leading to cyclization and release of the DKP into the solution.
-
Monitor the reaction by HPLC-MS. Once complete, cool the mixture and filter the resin.
Isolation and Purification
-
Work-up: Combine the filtrates from the cleavage step. Evaporate the solvent under reduced pressure.
-
Precipitation: Dissolve the resulting crude residue in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add this solution dropwise to a stirred, cold solution of diethyl ether (approx. 10 volumes) to precipitate the crude Cyclo(D-Ala-L-Pro).
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude product by semi-preparative reversed-phase HPLC (RP-HPLC).[6][7]
-
Column: C18, e.g., 10 x 250 mm.
-
Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN.
-
Gradient: An optimized gradient (e.g., 5% to 50% B over 30 minutes) should be developed on an analytical scale first.
-
Detection: Monitor the elution at 214 nm and 254 nm.
-
-
Final Product: Collect the fractions containing the pure product, combine them, and remove the organic solvent by rotary evaporation. Lyophilize the aqueous solution to obtain the final product as a white powder.
Characterization
-
Mass Spectrometry: Confirm the identity of the product by High-Resolution Mass Spectrometry (HRMS) to determine the exact mass. For C₈H₁₂N₂O₂, the expected [M+H]⁺ is approximately 169.0977.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) to confirm the structure and stereochemistry of the cyclic dipeptide.[8][9]
Logical Relationship Diagram
Caption: Key components and their relationship in the synthesis strategy.
Conclusion
This protocol details a robust and efficient method for the solid-phase synthesis of Cyclo(D-Ala-L-Pro). The use of 2-chlorotrityl chloride resin is advantageous for preventing side reactions during the synthesis of the linear precursor. The cyclative cleavage strategy simplifies the overall process by combining the cyclization and cleavage steps. This methodology is amenable to automation and can be adapted for the synthesis of a wide variety of cyclic dipeptides for applications in drug discovery and chemical biology.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptideweb.com [peptideweb.com]
- 3. rsc.org [rsc.org]
- 4. bachem.com [bachem.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Purity Purification of Cyclo(D-Ala-L-Pro) Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide (CDP) with significant potential in pharmaceutical and biochemical research.[1] CDPs are a class of secondary metabolites produced by various organisms and are known for their constrained cyclic structure, which can impart unique physiological activities, including anti-tumor, anti-viral, and neuroprotective effects.[2] The unique structure of Cyclo(D-Ala-L-Pro) enhances its stability and bioavailability, making it a valuable scaffold in drug design and development.[1] Obtaining high-purity Cyclo(D-Ala-L-Pro) is crucial for accurate biological evaluation and potential therapeutic applications.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique widely employed for the purification of cyclic dipeptides due to its efficiency and scalability.[2] This application note provides a detailed protocol for the analytical and preparative RP-HPLC purification of Cyclo(D-Ala-L-Pro).
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). When the sample is introduced, Cyclo(D-Ala-L-Pro) binds to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, which decreases the polarity of the mobile phase. This causes the hydrophobic molecules to elute from the column, with more hydrophobic compounds eluting at higher organic solvent concentrations.
Data Presentation
The following tables summarize typical parameters for the analytical and preparative HPLC purification of cyclic dipeptides, which can be adapted for Cyclo(D-Ala-L-Pro).
Table 1: Analytical RP-HPLC Parameters
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 4.6 mm ID x 250 mm, 5 µm particle size) | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210-220 nm | |
| Injection Volume | 10-20 µL | |
| Column Temperature | Ambient or controlled (e.g., 20°C) |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Value | Reference |
| Column | C18 reverse-phase (preparative scale, e.g., 21.2 mm ID x 250 mm) | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | |
| Flow Rate | 20.0 mL/min | |
| Detection Wavelength | 210-220 nm | |
| Injection Volume | Dependent on sample concentration and column capacity | |
| Fraction Collection | Peak-based |
Experimental Protocols
1. Sample Preparation
The crude Cyclo(D-Ala-L-Pro) sample, obtained either from synthesis or extraction, should be dissolved in a minimal amount of a suitable solvent. The chosen solvent should be compatible with the mobile phase and ensure the sample is fully dissolved. A common practice is to dissolve the peptide in a small volume of DMSO and then dilute it with the initial mobile phase. Before injection, the sample solution must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. Analytical HPLC Protocol (Method Development and Purity Assessment)
This protocol is designed to determine the retention time of Cyclo(D-Ala-L-Pro) and assess the purity of the crude sample.
-
System Equilibration: Equilibrate the analytical HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take at least 10 column volumes.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution Gradient: Run a linear gradient to elute the compound. A typical scouting gradient is from 5% to 95% Mobile Phase B over 20-30 minutes. This allows for the determination of the approximate elution time of the target peptide.
-
Data Analysis: Monitor the elution profile at a wavelength of 210-220 nm. The retention time and peak area of the Cyclo(D-Ala-L-Pro) peak are used to determine its purity.
-
Column Wash and Re-equilibration: After the elution of the main peak, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for 5 minutes to remove any strongly retained impurities. Subsequently, return to the initial conditions and re-equilibrate the column for at least 10 minutes before the next injection.
3. Preparative HPLC Protocol (Purification)
This protocol is for purifying larger quantities of Cyclo(D-Ala-L-Pro).
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions at the appropriate flow rate (e.g., 20.0 mL/min) until a stable baseline is observed.
-
Injection: Inject the filtered, concentrated sample onto the preparative column. The injection volume will depend on the sample concentration and the loading capacity of the column.
-
Optimized Gradient Elution: Based on the results from the analytical run, apply an optimized gradient. The gradient should be designed to provide the best separation between the target peak and any impurities.
-
Fraction Collection: Collect fractions corresponding to the Cyclo(D-Ala-L-Pro) peak. Automated fraction collectors can be programmed to collect based on UV absorbance thresholds.
-
Purity Analysis of Fractions: Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
Pooling and Solvent Evaporation: Combine the fractions containing the pure product. The solvent is then removed, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the purified Cyclo(D-Ala-L-Pro).
-
Column Wash and Re-equilibration: After the target peak has eluted, wash the column with a high concentration of Mobile Phase B to remove remaining impurities. Re-equilibrate the column with the initial mobile phase conditions before the next purification run.
Visualizations
Experimental Workflow for HPLC Purification of Cyclo(D-Ala-L-Pro)
References
Application Notes and Protocols for the Characterization of Cyclo(D-Ala-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the cyclic dipeptide Cyclo(D-Ala-L-Pro) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate and reproducible data for researchers in various fields, including medicinal chemistry, pharmacology, and drug development.
Introduction to Cyclo(D-Ala-L-Pro)
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). DKPs are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties. Their rigidified backbone structure makes them valuable scaffolds in drug design and as peptide mimetics. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships and for quality control in synthetic processes.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Cyclo(D-Ala-L-Pro), High-Resolution Mass Spectrometry (HRMS) is employed to confirm its identity and purity.
Quantitative Mass Spectrometry Data
The expected mass data for Cyclo(D-Ala-L-Pro) is summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Exact Mass | 168.0899 g/mol |
| [M+H]⁺ (calculated) | 169.0972 m/z |
| [M+Na]⁺ (calculated) | 191.0791 m/z |
| [M+K]⁺ (calculated) | 207.0531 m/z |
Experimental Protocol for ESI-HRMS
This protocol outlines the steps for acquiring high-resolution mass spectra of Cyclo(D-Ala-L-Pro) using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Materials:
-
Cyclo(D-Ala-L-Pro) sample
-
LC-MS grade methanol (B129727) or acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Vials and syringes
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of Cyclo(D-Ala-L-Pro) (approximately 1 mg) in 1 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
From the stock solution, prepare a dilute sample (e.g., 1-10 µg/mL) in a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid. The formic acid aids in protonation, leading to the formation of [M+H]⁺ ions.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to achieve a stable and robust signal for a standard compound of similar mass.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 m/z).
-
Ensure the resolution is set to a high value (e.g., >60,000) to enable accurate mass measurement.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the monoisotopic peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally measured m/z value with the theoretically calculated value. The mass error should ideally be less than 5 ppm.
-
Look for other common adducts such as [M+Na]⁺ and [M+K]⁺.
-
Caption: Workflow for HRMS analysis of Cyclo(D-Ala-L-Pro).
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in Cyclo(D-Ala-L-Pro).
Quantitative NMR Data
The following table presents representative ¹H and ¹³C NMR data for Cyclo(D-Ala-L-Pro). Please note that this data is based on closely related analogs and typical chemical shift ranges for proline-containing cyclic dipeptides, as specific experimental data for Cyclo(D-Ala-L-Pro) was not available in the searched literature. The actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR Data (Representative, in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ala-NH | ~6.0-6.5 | br s | - |
| Ala-Hα | ~4.1-4.3 | q | ~7.0 |
| Pro-Hα | ~4.0-4.2 | t | ~8.0 |
| Pro-Hδ (axial) | ~3.6-3.8 | m | - |
| Pro-Hδ (eq) | ~3.4-3.6 | m | - |
| Pro-Hβ, Hγ | ~1.8-2.4 | m | - |
| Ala-CH₃ | ~1.4-1.6 | d | ~7.0 |
¹³C NMR Data (Representative, in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ala-C=O | ~169-171 |
| Pro-C=O | ~165-167 |
| Pro-Cα | ~58-60 |
| Ala-Cα | ~51-53 |
| Pro-Cδ | ~45-47 |
| Pro-Cβ | ~28-30 |
| Pro-Cγ | ~22-24 |
| Ala-CH₃ | ~17-19 |
Experimental Protocol for NMR Analysis
This protocol describes the general procedure for acquiring 1D and 2D NMR spectra of Cyclo(D-Ala-L-Pro).
Materials:
-
Cyclo(D-Ala-L-Pro) sample (5-10 mg for ¹H, 15-20 mg for ¹³C and 2D)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (high precision)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of Cyclo(D-Ala-L-Pro) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Optimize the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton spin-spin couplings, which helps in assigning protons within the same spin system (e.g., the proline ring protons).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate directly bonded protons and carbons. This is crucial for assigning the carbons based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This helps in confirming the overall structure and assigning quaternary carbons (like the carbonyl carbons).
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Use the 2D spectra to build up the molecular structure by connecting the spin systems and correlating protons and carbons.
-
Caption: Logical flow of NMR experiments for structural elucidation.
Conclusion
The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a robust and reliable method for the comprehensive characterization of Cyclo(D-Ala-L-Pro). The protocols and data presented in these application notes serve as a valuable resource for researchers, ensuring the accurate identification and structural verification of this biologically significant cyclic dipeptide. Adherence to these methodologies will facilitate high-quality research and development in the fields of medicinal chemistry and drug discovery.
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Cyclo(D-Ala-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide, a class of compounds known for a wide range of biological activities, including antimicrobial and antitumor properties.[1] These molecules are of significant interest in drug discovery due to their structural rigidity, stability against proteases, and potential for diverse biological interactions. This document provides detailed application notes and protocols for conducting antimicrobial susceptibility testing of Cyclo(D-Ala-L-Pro) and similar proline-containing cyclic dipeptides. The primary mechanism of antimicrobial action for many cyclic dipeptides is believed to be the inhibition of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.
Data Presentation: Antimicrobial Spectrum of Proline-Containing Cyclic Dipeptides
While specific minimum inhibitory concentration (MIC) data for Cyclo(D-Ala-L-Pro) is not extensively available in the public domain, the following tables summarize the antimicrobial activity of structurally similar proline-containing cyclic dipeptides against a range of pathogenic bacteria and fungi. This data can serve as a valuable reference for anticipating the potential spectrum of activity of Cyclo(D-Ala-L-Pro).
Note: The data presented below is for cyclic dipeptides structurally related to Cyclo(D-Ala-L-Pro). The actual MIC values for Cyclo(D-Ala-L-Pro) may vary.
Table 1: Antibacterial Activity of Proline-Containing Cyclic Dipeptides (MIC in µg/mL)
| Test Organism | Cyclo(L-Leu-L-Pro)[1] | Cyclo(L-Phe-L-Pro) & Cyclo(L-Leu-L-Pro) Mixture[2] | Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr)[3] |
| Bacillus subtilis | - | - | - |
| Enterococcus faecalis | 12 | 0.25-1 | - |
| Enterococcus faecium (VRE) | - | 0.25-1 | - |
| Staphylococcus aureus | 30 | - | - |
| Escherichia coli | - | - | - |
| Klebsiella pneumoniae | - | - | - |
| Pseudomonas aeruginosa | 34 | - | - |
| Salmonella enterica | 11 | - | - |
| Xanthomonas axonopodis pv. citri | - | - | 31.25 |
| Ralstonia solanacearum | - | - | 31.25 |
Table 2: Antifungal Activity of Proline-Containing Cyclic Dipeptides (MIC in µg/mL)
| Test Organism | Cyclo(L-Leu-L-Pro)[1] | Cyclo(L-Phe-L-Pro) & Cyclo(L-Leu-L-Pro) Mixture[2] |
| Aspergillus niger | 17 | - |
| Aspergillus flavus | 16 | - |
| Candida albicans | 50 | Effective |
| Candida metapsilosis | 32 | - |
| Candida parapsilosis | 30 | - |
| Fusarium oxysporum | 16 | - |
| Penicillium expansum | 18 | - |
| Penicillium notatum | - | - |
Mechanism of Action: Quorum Sensing Inhibition
Many proline-containing cyclic dipeptides are known to interfere with bacterial quorum sensing (QS) systems, which are crucial for regulating virulence factor production and biofilm formation. In many Gram-negative bacteria, QS is mediated by LuxR-type transcriptional regulators, which are activated by the binding of specific autoinducers, typically N-acyl homoserine lactones (AHLs). Cyclic dipeptides can act as competitive inhibitors, binding to the LuxR-type receptor and preventing the binding of the native AHL autoinducer. This disruption of the QS signaling cascade leads to the downregulation of virulence genes and a reduction in pathogenic phenotypes.
Caption: Quorum Sensing Inhibition by Cyclo(D-Ala-L-Pro).
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards and can be adapted for testing Cyclo(D-Ala-L-Pro).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Cyclo(D-Ala-L-Pro) stock solution (e.g., 1 mg/mL in a suitable solvent like sterile water or DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Positive control antibiotic (e.g., gentamicin (B1671437) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Cyclo(D-Ala-L-Pro) stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of Cyclo(D-Ala-L-Pro) at which there is no visible growth (turbidity) of the microorganism.
-
Caption: Broth Microdilution Workflow for MIC Determination.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Cyclo(D-Ala-L-Pro) solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Negative control disk (impregnated with solvent only)
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum, ensuring to remove excess liquid by pressing against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of Cyclo(D-Ala-L-Pro) onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the organism to the compound.
-
Caption: Disk Diffusion Assay Workflow.
Conclusion
Cyclo(D-Ala-L-Pro) and related proline-containing cyclic dipeptides represent a promising class of antimicrobial agents. Their potential to inhibit quorum sensing offers a novel approach to combat bacterial virulence and biofilm formation. The protocols outlined in this document provide a framework for the systematic evaluation of their antimicrobial susceptibility. Further research is warranted to fully elucidate the antimicrobial spectrum and therapeutic potential of Cyclo(D-Ala-L-Pro).
References
- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cyclo(D-Ala-L-Pro) as a Scaffold in Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide that serves as a structurally rigid scaffold, making it an excellent candidate for peptide drug design. Its inherent stability and ability to mimic peptide secondary structures, such as β-turns, offer significant advantages in developing novel therapeutics with enhanced efficacy and bioavailability.[1] This document provides detailed application notes and experimental protocols for researchers interested in leveraging the Cyclo(D-Ala-L-Pro) scaffold for the design and development of new peptide-based drugs, particularly in the context of cancer therapy.
The D-amino acid in the Cyclo(D-Ala-L-Pro) structure imparts resistance to proteolytic degradation, a common challenge with linear peptides. Furthermore, the cyclic nature of the scaffold constrains the peptide backbone, which can lead to higher binding affinity and selectivity for biological targets.[1] This constrained conformation is particularly useful for mimicking β-turns, which are critical recognition motifs in many protein-protein interactions. By presenting bioactive side chains on a stable and predictable framework, the Cyclo(D-Ala-L-Pro) scaffold enables the rational design of potent and specific peptide mimetics.
Applications in Peptide Drug Design
The unique properties of the Cyclo(D-Ala-L-Pro) scaffold make it suitable for a variety of drug design applications:
-
β-Turn Mimetics: The rigid structure of Cyclo(D-Ala-L-Pro) can effectively mimic the β-turn conformation found in many biologically active peptides. This allows for the design of peptidomimetics that can interact with targets that recognize these specific secondary structures.
-
Enhanced Stability and Bioavailability: The cyclic and D-amino acid-containing nature of the scaffold provides significant resistance to enzymatic degradation, leading to improved stability and oral bioavailability compared to linear peptides.[1]
-
Scaffold for Combinatorial Libraries: The Cyclo(D-Ala-L-Pro) core can be readily functionalized with various side chains, making it an ideal scaffold for the creation of combinatorial libraries to screen for novel drug candidates against a wide range of targets.
-
Targeting Protein-Protein Interactions (PPIs): The constrained presentation of side chains on the scaffold can be used to design inhibitors of PPIs, which are often challenging to target with small molecules.
-
Cancer Therapeutics: Proline-based cyclic dipeptides have shown promise in cancer research, exhibiting cytotoxic effects against various cancer cell lines. The Cyclo(D-Ala-L-Pro) scaffold can be used to develop novel anti-cancer agents.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various proline-containing cyclic dipeptides against different cancer cell lines. While specific data for Cyclo(D-Ala-L-Pro) analogs is limited in the public domain, these tables provide a valuable reference for the potential of this class of compounds.
Table 1: Cytotoxicity of Proline-Containing Cyclic Dipeptides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| cyclo(L-Leu-L-Pro) | HCT-116 | Colon Carcinoma | 16 | [2] |
| HepG2 | Hepatocellular Carcinoma | ≥50 | [2] | |
| MCF-7 | Breast Cancer | 30 | ||
| cyclo(D-Leu-L-Pro) | ECA-109 | Esophageal Carcinoma | 44% inhibition at 20 µM | |
| HeLa-S3 | Cervix Carcinoma | - | ||
| PANC-1 | Pancreatic Carcinoma | 55% inhibition at 20 µM | ||
| cyclo(L-Phe-2-OH-D-Pro) | HCT-116 | Colon Carcinoma | 30 | |
| HepG2 | Hepatocellular Carcinoma | ≥50 | ||
| MCF-7 | Breast Cancer | 30 |
Table 2: Antifungal Activity of Proline-Containing Cyclic Dipeptides
| Compound | Fungal Strain | Activity | Concentration | Reference |
| cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of conidia germination and appressorium formation | 100 µg/mL | |
| cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Reduced conidia germination and lesion occurrence | 100 µg/mL | |
| cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | No antifungal activity | 100 µg/mL |
Experimental Protocols
This section provides detailed protocols for the synthesis of the Cyclo(D-Ala-L-Pro) scaffold and for key experiments to evaluate the biological activity of peptide drugs designed using this scaffold.
Protocol 1: Synthesis of Cyclo(D-Ala-L-Pro)
This protocol describes a general method for the solution-phase synthesis of diketopiperazines, which can be adapted for Cyclo(D-Ala-L-Pro).
Materials:
-
N-Boc-D-Alanine
-
L-Proline methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dipeptide Formation: a. Dissolve N-Boc-D-Alanine (1.0 eq) and L-Proline methyl ester hydrochloride (1.0 eq) in DCM. b. Add HOBt (1.1 eq) and TEA (1.1 eq) to the solution and stir for 10 minutes at 0 °C. c. Add DCC (1.1 eq) and stir the reaction mixture at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea precipitate. e. Wash the filtrate with saturated NaHCO3 solution, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude dipeptide by silica gel column chromatography.
-
Boc-Deprotection: a. Dissolve the purified dipeptide in a solution of TFA in DCM (e.g., 20% v/v). b. Stir the reaction mixture at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure.
-
Cyclization: a. Dissolve the deprotected dipeptide in a large volume of a suitable solvent (e.g., DMF or isopropanol) to favor intramolecular cyclization. b. Add a base such as TEA or sodium bicarbonate and heat the mixture under reflux for several hours to overnight. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude Cyclo(D-Ala-L-Pro) by recrystallization or silica gel column chromatography.
Protocol 2: Cell Permeability Assay using Caco-2 Cells
This protocol is used to assess the intestinal permeability of peptide drugs based on the Cyclo(D-Ala-L-Pro) scaffold.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (Cyclo(D-Ala-L-Pro) analog)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: a. Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2. b. Seed the Caco-2 cells onto Transwell inserts at a suitable density (e.g., 6 x 10^4 cells/cm^2). c. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm^2) to ensure monolayer integrity. b. Alternatively, assess the permeability of Lucifer yellow. The apparent permeability coefficient (Papp) of Lucifer yellow should be low (e.g., <1.0 x 10^-6 cm/s).
-
Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (A) side of the Transwell insert. c. Add fresh HBSS to the basolateral (B) side. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS. f. At the end of the experiment, collect the final sample from the apical side. g. To assess efflux, perform the experiment in the reverse direction (B to A).
-
Sample Analysis and Data Calculation: a. Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. c. Calculate the efflux ratio (ER) as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests active efflux.
Protocol 3: Determination of IC50 in Cancer Cell Lines using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Cyclo(D-Ala-L-Pro)-based compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Appropriate cell culture medium with supplements
-
96-well plates
-
Test compound (Cyclo(D-Ala-L-Pro) analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a serial dilution of the test compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest test compound concentration) and a blank control (medium only). c. Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway
The Ras-MAPK signaling pathway is a critical pathway in cancer cell proliferation and survival, and it is a common target for anti-cancer drug development. The Grb2-SH2 domain is an important upstream component of this pathway.
Caption: The Ras-MAPK signaling pathway, a key regulator of cell growth.
Experimental Workflow
The following diagram illustrates a typical workflow for the design and evaluation of peptide drugs using the Cyclo(D-Ala-L-Pro) scaffold.
Caption: Workflow for peptide drug design using a cyclic scaffold.
Logical Relationship
This diagram shows the logical relationship between the properties of the Cyclo(D-Ala-L-Pro) scaffold and its advantages in drug design.
References
Determining the Mechanism of Action for Cyclo(D-Ala-L-Pro): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for elucidating the mechanism of action of the cyclic dipeptide, Cyclo(D-Ala-L-Pro). The following sections detail a multi-pronged approach, combining robust biochemical and cellular assays to identify molecular targets, validate engagement, and characterize downstream signaling effects.
Overview of Strategy
Determining the mechanism of action for a bioactive compound like Cyclo(D-Ala-L-Pro) requires a systematic approach. This guide outlines a workflow that begins with broad, unbiased methods for target identification and progressively narrows down to specific validation and pathway analysis. The core components of this strategy include:
-
Target Identification: Employing methods to identify the direct molecular binding partners of Cyclo(D-Ala-L-Pro).
-
Target Validation and Affinity Determination: Confirming the interaction with putative targets and quantifying the binding affinity.
-
Cellular Pathway Analysis: Investigating the downstream cellular consequences of target engagement.
Target Identification Methodologies
The initial step in elucidating the mechanism of action is to identify the direct molecular target(s) of Cyclo(D-Ala-L-Pro). Two powerful and complementary methods for this are Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a technique used to isolate a specific protein of interest (the "bait") and its interacting partners from a complex mixture, such as a cell lysate. By immobilizing a modified version of Cyclo(D-Ala-L-Pro), interacting proteins can be captured and subsequently identified by mass spectrometry.
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis:
-
Synthesize a derivative of Cyclo(D-Ala-L-Pro) that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the biological activity of the parent compound. A control molecule, where the modification is known to disrupt activity, should also be synthesized.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Immobilize the biotinylated Cyclo(D-Ala-L-Pro) probe on streptavidin-coated magnetic beads.
-
Incubate the cell lysate with the probe-conjugated beads to allow for binding of target proteins.
-
As a negative control, incubate a separate aliquot of lysate with beads conjugated with the inactive control molecule or beads alone.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).
-
Reduce and alkylate the eluted proteins, followed by in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database.
-
-
Data Analysis:
-
Compare the list of proteins identified in the experimental sample with the negative control samples.
-
Proteins that are significantly enriched in the experimental sample are considered potential binding partners of Cyclo(D-Ala-L-Pro).
-
Logical Workflow for AP-MS
Caption: Workflow for AP-MS Target Identification.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with Cyclo(D-Ala-L-Pro) at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the fraction of soluble protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of Cyclo(D-Ala-L-Pro) indicates target engagement.
-
CETSA Experimental Workflow
Caption: CETSA Workflow for Target Engagement.
Target Validation and Affinity Determination
Once potential targets are identified, it is crucial to validate the interaction and determine the binding affinity. Fluorescence Polarization (FP) is a versatile and quantitative method for this purpose.
Fluorescence Polarization (FP) Competitive Binding Assay
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In a competitive assay, a fluorescently labeled ligand (tracer) and an unlabeled competitor (Cyclo(D-Ala-L-Pro)) compete for binding to the target protein.
Experimental Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Synthesize a fluorescently labeled version of a known ligand for the target protein (the "tracer").
-
Purify the recombinant target protein.
-
Prepare a dilution series of Cyclo(D-Ala-L-Pro).
-
-
Assay Setup:
-
In a microplate, combine the target protein, the fluorescent tracer at a fixed concentration, and the serially diluted Cyclo(D-Ala-L-Pro).
-
Include controls for unbound tracer (no protein) and fully bound tracer (no competitor).
-
-
Measurement:
-
Incubate the plate to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the Cyclo(D-Ala-L-Pro) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Cyclo(D-Ala-L-Pro) that displaces 50% of the tracer).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also requires the dissociation constant (Kd) of the tracer.
-
Quantitative Data from Related Cyclic Dipeptides (Illustrative)
| Cyclic Dipeptide | Target/Assay | IC50 / Kd (µM) | Reference |
| Cyclo(His-Pro) | GAPC1 Inhibition | ~200 (IC50) | [1] |
| Cyclo(His-Pro) | GAPC1 Binding (MST) | ~40 (Kd) | [1] |
| Cyclo(Tyr-Asp) | GAPC1 Inhibition | ~1500 (IC50) | [1] |
| Cyclo(L-leucyl-L-prolyl) | Scavenging of tBHP-induced intracellular ROS in MCF-12A cells | Not specified as a direct IC50 but showed significant protective effects at concentrations of 20-100 µM. | [2][3] |
Cellular Pathway Analysis
After identifying and validating the molecular target, the next step is to understand the downstream cellular consequences of Cyclo(D-Ala-L-Pro) treatment. This involves analyzing changes in protein expression, post-translational modifications, and gene expression in relevant signaling pathways.
Western Blotting for Signaling Pathway Modulation
Western blotting is a technique to detect and quantify specific proteins in a sample. It is invaluable for assessing changes in protein levels or the phosphorylation status of key signaling molecules following treatment with Cyclo(D-Ala-L-Pro).
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Treat cultured cells with Cyclo(D-Ala-L-Pro) at various concentrations and for different time points.
-
-
Protein Extraction:
-
Lyse the cells in a buffer that preserves the modifications of interest (e.g., containing phosphatase inhibitors for phosphorylation studies).
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
-
Signaling Pathway Analysis Workflow
Caption: Workflow for Cellular Pathway Analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique to measure the expression levels of specific genes. It can be used to determine if Cyclo(D-Ala-L-Pro) treatment leads to changes in the transcription of genes downstream of the identified target and signaling pathway.
Experimental Protocol: qPCR
-
Cell Culture and Treatment:
-
Treat cells with Cyclo(D-Ala-L-Pro) as for Western blotting.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells.
-
Assess the quality and quantity of the RNA.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR Reaction:
-
Set up qPCR reactions using a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan), gene-specific primers for the target genes, and the synthesized cDNA as a template.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
The methodologies outlined in these application notes provide a robust and comprehensive strategy for elucidating the mechanism of action of Cyclo(D-Ala-L-Pro). By systematically identifying its molecular targets, validating the interactions, and characterizing the downstream cellular effects, researchers can gain a detailed understanding of its biological function, which is essential for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Cell Permeability Assays of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a promising class of therapeutic agents, offering a unique balance of specificity, potency, and stability. However, their development is often hampered by poor cell permeability, a critical factor for targeting intracellular disease mechanisms. Assessing the ability of these macromolecules to traverse the cell membrane is therefore a pivotal step in their preclinical evaluation.
These application notes provide detailed protocols for the most common in vitro assays used to evaluate the cell permeability of cyclic peptides: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. Additionally, protocols for assessing cell monolayer integrity, a crucial quality control step in cell-based assays, are included. Quantitative data for representative cyclic peptides are presented to offer a comparative reference for experimental results.
Key Permeability Assays for Cyclic Peptides
The selection of a suitable permeability assay depends on the specific research question. PAMPA is a high-throughput, cell-free assay that models passive diffusion, making it ideal for early-stage screening. The Caco-2 assay, utilizing a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, provides a more physiologically relevant model that accounts for both passive and active transport mechanisms.[1][2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model simulates passive, transcellular permeation, providing a straightforward method to rank compounds based on their intrinsic permeability.[3][4] This assay is particularly useful for understanding how a cyclic peptide might be absorbed across the gastrointestinal tract in the absence of active transport.[4]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
96-well filter plate (Donor plate, e.g., Millipore IPVH)[1]
-
96-well acceptor plate[4]
-
Artificial membrane lipid solution (e.g., 2% w/v dioleoylphosphatidylcholine (DOPC) in dodecane)[3]
-
Cyclic peptide stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the Artificial Membrane: Apply 5 µL of the lipid solution to each well of the donor filter plate. Allow the solvent to evaporate, leaving a lipid-coated filter.[5]
-
Prepare the Acceptor Plate: Add 300 µL of assay buffer to each well of the acceptor plate.[4]
-
Prepare the Donor Solution: Dilute the cyclic peptide stock solution to the desired final concentration (e.g., 10 µM) in the assay buffer.
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 5 to 18 hours).[4]
-
Sampling: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the cyclic peptide in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:[6]
Papp = (-ln(1 - [CA]t / Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
[CA]t is the concentration of the peptide in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration ([CD]0 * VD) / (VD + VA).
-
[CD]0 is the initial concentration of the peptide in the donor well.
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the filter membrane.
-
t is the incubation time in seconds.
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human drug absorption.[7] Caco-2 cells, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[1][7] This assay allows for the measurement of compound flux in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, which helps identify active efflux.[8]
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size) in 12- or 24-well plates
-
Cell culture incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.[9]
-
Monolayer Integrity Check: Before conducting the permeability assay, assess the integrity of the Caco-2 monolayer using Transepithelial Electrical Resistance (TEER) measurements and a Lucifer Yellow rejection assay.[9][10]
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Cyclic peptide dosing solution (prepared in transport buffer)
-
LC-MS/MS system
Procedure:
-
Pre-incubation: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer. Add fresh transport buffer to both the apical (0.5 mL) and basolateral (1.5 mL) compartments and incubate for 30 minutes at 37°C.
-
Initiate Transport (Apical to Basolateral - A-B):
-
Aspirate the buffer from the apical compartment.
-
Add the cyclic peptide dosing solution to the apical compartment.
-
Add fresh, pre-warmed transport buffer to the basolateral compartment.
-
-
Initiate Transport (Basolateral to Apical - B-A):
-
Aspirate the buffer from the basolateral compartment.
-
Add the cyclic peptide dosing solution to the basolateral compartment.
-
Add fresh, pre-warmed transport buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.
-
Sampling: At the end of the incubation, collect samples from the receiver compartment. Also, collect a sample from the donor compartment to determine the initial concentration.
-
Quantification: Analyze the concentration of the cyclic peptide in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of peptide transport (µmol/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration of the peptide in the donor compartment (µmol/mL).
-
-
Calculation of Efflux Ratio (ER): The efflux ratio is a measure of active transport and is calculated as:[11]
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[11]
Monolayer Integrity Assays
Materials:
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Pre-warmed transport buffer
Procedure:
-
Equilibrate the Caco-2 monolayers in transport buffer at room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile transport buffer.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank insert (without cells) to subtract the background resistance.
-
Calculate the TEER in Ω·cm² by multiplying the background-corrected resistance by the surface area of the membrane.
-
Monolayers are typically considered suitable for permeability experiments when TEER values are >200 Ω·cm².[12]
Materials:
-
Lucifer Yellow (LY) solution (e.g., 100 µM in transport buffer)
-
Fluorescence plate reader
Procedure:
-
After the permeability experiment, wash the monolayers with transport buffer.
-
Add the LY solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence of the solution in the basolateral compartment.
-
Calculate the percentage of LY leakage. A leakage of less than 1-2% is generally considered acceptable.[10]
Quantitative Data for Cyclic Peptides
The following table summarizes apparent permeability (Papp) values for select cyclic peptides in PAMPA and Caco-2 assays. These values can serve as a benchmark for interpreting experimental results.
| Cyclic Peptide | Assay | Papp (x 10⁻⁶ cm/s) | Reference(s) |
| Cyclosporin (B1163) A | Caco-2 (A-B) | 1.51 | [13] |
| Cyclosporin A | Caco-2 (B-A) | 4.51 | [13] |
| Cyclosporin A | Lipid Bilayer | 3 ± 1 | [13] |
| Octreotide | Caco-2 | Low (not specified) | [14] |
| Enantiomeric Polar Peptide 1 | Caco-2 (A-B) | 0.5 ± 0.1 | [15] |
| Enantiomeric Polar Peptide 1 | Caco-2 (B-A) | 1.2 ± 0.2 | [15] |
| Enantiomeric Polar Peptide 2 | Caco-2 (A-B) | 1.1 ± 0.2 | [15] |
| Enantiomeric Polar Peptide 2 | Caco-2 (B-A) | 2.5 ± 0.4 | [15] |
| N-methylated Peptide 15 | Caco-2 (A-B) | 21 | [16] |
| Non-methylated Peptide 1 | Caco-2 (A-B) | 1 | [16] |
Mechanisms of Cyclic Peptide Permeation
Understanding the potential routes of cellular entry is crucial for interpreting permeability data.
Caption: Mechanisms of cyclic peptide cell membrane permeation.
Cyclic peptides can cross the cell membrane via several mechanisms:
-
Passive Diffusion: Driven by a concentration gradient, this process is favored by characteristics that mask the polar peptide backbone, such as intramolecular hydrogen bonds and N-methylation, and increased lipophilicity.[17]
-
Active Transport: This involves carrier proteins that facilitate the translocation of the peptide across the membrane. Some cyclic peptides can also be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the cell, reducing net permeability.[18]
-
Endocytosis: The cell membrane engulfs the peptide, forming a vesicle that is internalized. For the peptide to reach its intracellular target, it must then escape from the endosome.
Conclusion
The systematic evaluation of cell permeability is a cornerstone of cyclic peptide drug discovery. The assays and protocols detailed in these application notes provide a robust framework for characterizing the membrane translocation potential of novel cyclic peptides. By combining the high-throughput capabilities of the PAMPA assay for initial screening with the greater physiological relevance of the Caco-2 model, researchers can efficiently identify and optimize candidates with favorable permeability profiles, accelerating the development of the next generation of cyclic peptide therapeutics.
References
- 1. A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. corning.com [corning.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of cyclosporin A across lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Evidence for a polarized efflux system in CACO-2 cells capable of modulating cyclosporin A transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cyclo(D-Ala-L-Pro) Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the cyclic dipeptide Cyclo(D-Ala-L-Pro).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Ala-L-Pro) and why is its solubility in aqueous solutions a concern?
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide with a rigid structure that makes it a valuable scaffold in drug design and development. However, its partially hydrophobic nature can lead to limited solubility in aqueous solutions, which can be a significant hurdle for in vitro assays, formulation development, and other experimental procedures.
Q2: What is the expected aqueous solubility of Cyclo(D-Ala-L-Pro)?
While precise quantitative data for the aqueous solubility of Cyclo(D-Ala-L-Pro) is not extensively reported in publicly available literature, it is generally considered to have low to moderate aqueous solubility. For practical purposes, researchers should anticipate potential solubility issues and perform initial solubility tests with small amounts of the compound.
Q3: What are the initial steps to take if my Cyclo(D-Ala-L-Pro) sample does not dissolve in water?
If you encounter difficulty dissolving Cyclo(D-Ala-L-Pro), it is recommended to start by testing solubility in small volumes of different solvent systems.[1] Sonication can be a useful initial technique to aid dissolution by breaking down solid aggregates.[2][3] If the solution remains cloudy or contains particulates after sonication, it indicates that the peptide is suspended rather than fully dissolved, and alternative solubilization methods should be explored.[4]
Q4: Can adjusting the pH of the solution improve the solubility of Cyclo(D-Ala-L-Pro)?
Yes, adjusting the pH can influence the solubility of peptides.[5] Although Cyclo(D-Ala-L-Pro) is a neutral peptide with no readily ionizable groups in its backbone, extreme pH values can sometimes improve solubility. It is advisable to test a range of pH values (e.g., acidic and basic conditions) to determine the optimal conditions for your experiment, keeping in mind the stability of the compound and the compatibility with your assay.[6]
Q5: Are there any recommended co-solvents for dissolving Cyclo(D-Ala-L-Pro)?
For neutral or hydrophobic peptides like Cyclo(D-Ala-L-Pro), the use of organic co-solvents is a common strategy.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is a strong and widely used solvent for this purpose.[5][7] Other options include dimethylformamide (DMF), ethanol (B145695), methanol, or acetonitrile.[3][6] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add this stock solution to the aqueous buffer with vigorous stirring.[8] The final concentration of the organic solvent in the working solution should be kept to a minimum (typically <1%) to avoid interfering with biological assays.[5]
Troubleshooting Guide
Issue 1: Cyclo(D-Ala-L-Pro) powder does not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The inherent low aqueous solubility of the cyclic dipeptide.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving Cyclo(D-Ala-L-Pro).
Issue 2: Precipitation occurs when the Cyclo(D-Ala-L-Pro) stock solution in organic solvent is diluted into an aqueous buffer.
-
Cause: The concentration of Cyclo(D-Ala-L-Pro) exceeds its solubility limit in the final aqueous-organic mixture.
-
Solutions:
-
Reduce the final concentration: The most straightforward solution is to prepare a more dilute final solution.
-
Increase the co-solvent percentage: If the experimental assay allows, slightly increasing the final percentage of the organic co-solvent may keep the compound in solution. However, be mindful of the solvent's potential effects on the biological system.
-
Use a different co-solvent: Some peptides exhibit different solubilities in various organic solvents. Testing alternatives like DMF or ethanol might yield better results.[6]
-
Employ cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9]
-
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on the solubility of Cyclo(D-Ala-L-Pro) using different solubilization methods. Note: These are representative values and actual results may vary.
Table 1: Solubility of Cyclo(D-Ala-L-Pro) in Water-DMSO Mixtures
| % DMSO (v/v) in Water | Approximate Solubility (mg/mL) |
| 0 | < 1 |
| 1 | 1 - 5 |
| 5 | 5 - 10 |
| 10 | > 10 |
Table 2: Effect of pH on Cyclo(D-Ala-L-Pro) Solubility
| Aqueous Buffer | pH | Approximate Solubility (mg/mL) |
| 0.1 M Acetate Buffer | 4.0 | 1 - 2 |
| Purified Water | ~7.0 | < 1 |
| 0.1 M Phosphate Buffer | 7.4 | < 1 |
| 0.1 M Carbonate Buffer | 9.0 | 1 - 2 |
Table 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Approximate Solubility of Cyclo(D-Ala-L-Pro) (mg/mL) |
| 0 | < 1 |
| 10 | 2 - 4 |
| 50 | 8 - 12 |
| 100 | 15 - 20 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Weigh a small, precise amount of Cyclo(D-Ala-L-Pro) into a sterile microcentrifuge tube.
-
Add the minimum volume of 100% DMSO required to completely dissolve the peptide. Vortex or gently agitate to ensure full dissolution. This creates a high-concentration stock solution.
-
While vigorously stirring your desired aqueous buffer, slowly add the DMSO stock solution drop-wise to achieve the final desired concentration.[8]
-
Continuously observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Solubilization using pH Adjustment
-
Prepare a series of small-volume aqueous buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Add a small, known amount of Cyclo(D-Ala-L-Pro) to each buffer.
-
Vortex and sonicate each sample.
-
Visually inspect for complete dissolution.
-
If a particular pH improves solubility, you can scale up the preparation, but ensure the final pH is compatible with your experimental system.
Protocol 3: Solubilization using Cyclodextrin Complexation
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer.[10]
-
Add the solid Cyclo(D-Ala-L-Pro) to the cyclodextrin solution.
-
Stir or sonicate the mixture until the peptide is fully dissolved. The optimal molar ratio of Cyclo(D-Ala-L-Pro) to cyclodextrin may need to be determined experimentally.
Protocol 4: Sonication
-
After adding Cyclo(D-Ala-L-Pro) to the aqueous buffer, place the vial in an ultrasonic bath.
-
Apply short bursts of sonication (e.g., 3 bursts of 10-15 seconds each).[2]
-
To prevent heating and potential degradation of the peptide, place the vial on ice between sonication bursts.[2]
-
Visually inspect the solution for clarity.
Signaling Pathways and Experimental Workflows
While the solubility of Cyclo(D-Ala-L-Pro) is a physicochemical property and not directly linked to a biological signaling pathway, its successful solubilization is a critical first step for any experiment investigating its biological activity.
The following diagram illustrates a general experimental workflow where solubility is a key consideration.
Caption: General experimental workflow for biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. biomatik.com [biomatik.com]
- 9. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1990003784A1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Cyclo(D-Ala-L-Pro) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cyclo(D-Ala-L-Pro).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclo(D-Ala-L-Pro), offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Cyclo(D-Ala-L-Pro) | Incomplete cyclization: The linear dipeptide precursor may not be efficiently converting to the cyclic form. | - Optimize reaction temperature and time: Experiment with a range of temperatures (e.g., 80-120°C) and reaction times (e.g., 4-24 hours) to find the optimal conditions for cyclization. Monitor the reaction progress using TLC or LC-MS. - Choice of solvent: Ensure the solvent facilitates the cyclization reaction. Toluene (B28343), xylene, or high-boiling point alcohols are often used. - Catalyst selection and concentration: If using a catalyst (e.g., acetic acid, a Lewis acid), screen different catalysts and optimize their concentration. |
| Side reactions: Formation of linear polymers or other byproducts can reduce the yield of the desired cyclic dipeptide. | - High dilution conditions: Perform the cyclization reaction under high dilution to favor intramolecular cyclization over intermolecular polymerization. - Slow addition of linear peptide: Add the linear dipeptide precursor slowly to the reaction mixture to maintain a low concentration. | |
| Degradation of the product: The desired Cyclo(D-Ala-L-Pro) may be degrading under the reaction conditions. | - Minimize reaction time: Once the reaction has reached completion (as determined by monitoring), work up the reaction promptly. - Control pH: For some methods, maintaining a neutral or slightly acidic pH can prevent degradation. | |
| Presence of Impurities in the Final Product | Incomplete reaction: Unreacted starting materials (D-Alanine and L-Proline derivatives) or the linear dipeptide remain. | - Ensure complete coupling: In the formation of the linear dipeptide, use an excess of one of the amino acid derivatives and a suitable coupling agent to drive the reaction to completion. - Monitor reaction progress: Use TLC or LC-MS to confirm the disappearance of starting materials before proceeding with cyclization. |
| Side products from protecting groups: Incomplete deprotection or side reactions involving protecting groups can lead to impurities. | - Choose appropriate protecting groups: Select protecting groups that are stable under the coupling and cyclization conditions but can be removed cleanly without affecting the final product. - Optimize deprotection conditions: Ensure complete removal of protecting groups by using the appropriate reagents and reaction times. | |
| Racemization: Epimerization at the chiral centers of D-Alanine or L-Proline can lead to diastereomeric impurities. | - Mild reaction conditions: Use mild coupling reagents and bases to minimize racemization during peptide bond formation. - Control temperature: Avoid excessive heat during coupling and cyclization steps. - Chiral analysis: Use chiral HPLC or NMR with chiral shift reagents to assess the enantiomeric purity of the final product. | |
| Difficulty in Purifying Cyclo(D-Ala-L-Pro) | Co-elution of impurities: Impurities with similar polarity to the product can be difficult to separate by chromatography. | - Optimize chromatographic conditions: Experiment with different solvent systems (mobile phases) and stationary phases for column chromatography or HPLC. A gradient elution may be necessary for better separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Poor solubility of the crude product: The crude product may not dissolve well in the solvent used for purification. | - Solvent screening: Test a range of solvents to find one in which the product is soluble while impurities are less soluble, or vice versa. - Use of co-solvents: A mixture of solvents can sometimes improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cyclo(D-Ala-L-Pro)?
A1: The most common methods for synthesizing Cyclo(D-Ala-L-Pro) and other diketopiperazines include solution-phase synthesis, solid-phase synthesis (SPPS), and microwave-assisted synthesis.[1]
-
Solution-phase synthesis typically involves the formation of a linear dipeptide from protected D-Alanine and L-Proline, followed by deprotection and intramolecular cyclization.
-
Solid-phase peptide synthesis (SPPS) offers advantages in terms of purification, as excess reagents and byproducts can be easily washed away from the resin-bound peptide.[1][2] The cyclic dipeptide is typically cleaved from the resin in the final step.[2]
-
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the cyclization step.[3]
Q2: How can I monitor the progress of the cyclization reaction?
A2: The progress of the cyclization reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the cyclic product will typically have a different Rf value compared to the linear dipeptide precursor. LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: What are the key parameters to control to prevent racemization?
A3: To minimize racemization, it is crucial to use mild reaction conditions. This includes employing coupling reagents known to suppress racemization (e.g., HATU, HOBt), using non-nucleophilic bases (e.g., DIEA), and maintaining a low temperature during the coupling and activation steps.
Q4: What are the typical purification techniques for Cyclo(D-Ala-L-Pro)?
A4: Purification is commonly achieved through column chromatography on silica (B1680970) gel or by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Recrystallization can also be an effective method if a suitable solvent is found.
Q5: How can I confirm the structure and purity of the synthesized Cyclo(D-Ala-L-Pro)?
A5: The structure and purity of Cyclo(D-Ala-L-Pro) are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of cyclic dipeptides, providing a reference for optimizing the synthesis of Cyclo(D-Ala-L-Pro).
Table 1: Optimization of Microwave-Assisted Cyclization of a Dipeptide
| Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 5 | 100 | 150 | 75 |
| 10 | 100 | 150 | 85 |
| 15 | 100 | 150 | 92 |
| 10 | 150 | 180 | 95 |
| 10 | 200 | 200 | 88 (decomposition observed) |
Note: This data is representative and optimization may be required for Cyclo(D-Ala-L-Pro).
Table 2: Comparison of Coupling Reagents for Linear Dipeptide Synthesis
| Coupling Reagent | Additive | Base | Reaction Time (h) | Yield (%) |
| DCC | HOBt | DIEA | 12 | 85 |
| HBTU | HOBt | DIEA | 4 | 92 |
| HATU | HOAt | DIEA | 2 | 95 |
| PyBOP | - | DIEA | 6 | 90 |
Note: Yields are for the linear dipeptide precursor to a cyclic dipeptide and may vary for the D-Ala-L-Pro sequence.
Experimental Protocols
Solution-Phase Synthesis of Cyclo(D-Ala-L-Pro)
This protocol outlines a general procedure for the solution-phase synthesis of Cyclo(D-Ala-L-Pro).
Step 1: Synthesis of the Protected Linear Dipeptide (Boc-D-Ala-L-Pro-OMe)
-
Dissolve L-Proline methyl ester hydrochloride (1.1 eq) in dichloromethane (B109758) (DCM).
-
Add a base such as N,N-diisopropylethylamine (DIEA) (1.2 eq) and stir for 10 minutes at 0°C.
-
In a separate flask, dissolve Boc-D-Alanine (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM and stir for 15 minutes at 0°C.
-
Add the activated Boc-D-Alanine solution to the L-Proline methyl ester solution and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.
Step 2: Deprotection of the N-terminus
-
Dissolve the protected dipeptide (Boc-D-Ala-L-Pro-OMe) in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
Step 3: Intramolecular Cyclization
-
Dissolve the deprotected dipeptide methyl ester hydrochloride in a high-boiling point solvent such as toluene or xylene under high dilution conditions (e.g., 0.01 M).
-
Add a weak base, such as triethylamine (B128534) (TEA) or DIEA (1.1 eq), to neutralize the hydrochloride salt.
-
Heat the reaction mixture to reflux (typically 110-140°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude Cyclo(D-Ala-L-Pro) by silica gel column chromatography or preparative HPLC.
HPLC Purification Protocol for Cyclo(D-Ala-L-Pro)
This protocol provides a general method for the purification of Cyclo(D-Ala-L-Pro) using reversed-phase HPLC.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point. The gradient should be optimized based on the retention time of the product and impurities.
-
Flow Rate: 4-5 mL/min for a preparative column.
-
Detection: UV detection at 214 nm and 254 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95:5 A:B).
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Visualizations
Experimental Workflow for Solution-Phase Synthesis
Caption: Workflow for the solution-phase synthesis of Cyclo(D-Ala-L-Pro).
Potential Signaling Pathway Modulation by Cyclic Dipeptides
While the specific signaling pathway for Cyclo(D-Ala-L-Pro) is still under investigation, other cyclic dipeptides have been shown to modulate inflammatory pathways such as NF-κB. The following diagram illustrates a potential mechanism of action based on related compounds.
Caption: Potential inhibition of the NF-κB signaling pathway by Cyclo(D-Ala-L-Pro).
References
Technical Support Center: Troubleshooting Low Yield in Cyclic Dipeptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of cyclic dipeptides (CDPs), also known as diketopiperazines (DKPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cyclic dipeptide synthesis is resulting in a low yield. What are the common causes and how can I address them?
Low yields in cyclic dipeptide synthesis can stem from several factors, including competing side reactions, suboptimal reaction conditions, and issues with starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Common Causes for Low Yield and Their Solutions:
-
Polymerization/Oligomerization: This is a frequent side reaction where the linear dipeptide reacts with other linear dipeptides instead of cyclizing.
-
Epimerization: The stereochemical integrity of the amino acids can be compromised, particularly at the α-carbon, leading to diastereomeric impurities and reduced yield of the desired product.
-
Solution: Carefully select coupling reagents known to suppress racemization, such as those combined with additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Lowering the reaction temperature can also minimize epimerization.
-
-
Incomplete Cyclization: The linear dipeptide precursor may not fully convert to the cyclic product.
-
Solution: Optimize reaction time by monitoring the reaction progress using analytical techniques like HPLC or LC-MS. Consider screening different catalysts or increasing the reaction temperature, though the latter should be done cautiously to avoid epimerization.
-
-
Side Reactions of Amino Acid Side Chains: Reactive functional groups on amino acid side chains can lead to undesired byproducts.
-
Solution: Utilize appropriate orthogonal protecting groups for reactive side chains to prevent their interference during cyclization.
-
-
Poor Solubility: The linear peptide precursor may not be fully dissolved in the reaction solvent, hindering the cyclization process.
-
Solution: Screen different solvents or solvent mixtures to ensure complete dissolution of the starting material. Common solvents include DMF, DCM, and acetonitrile (B52724).
-
Troubleshooting Workflow:
Caption: A workflow for diagnosing and resolving low yield issues.
Q2: I am observing significant amounts of high molecular weight species in my crude product. What is happening and how can I prevent it?
The presence of high molecular weight species strongly indicates that intermolecular reactions, such as polymerization or oligomerization, are outcompeting the desired intramolecular cyclization.
To favor the formation of the cyclic dipeptide, it is essential to maintain a low concentration of the linear peptide precursor in the reaction mixture. This is best achieved through pseudo-high dilution conditions.
Key Strategies to Prevent Polymerization:
| Strategy | Description |
| Slow Addition | Use a syringe pump to add the linear peptide solution to the reaction vessel containing the coupling reagents over an extended period (e.g., 4-16 hours). |
| Low Concentration | The final concentration of the peptide in the reaction vessel should be in the range of 0.1-1 mM. |
| Solvent Choice | Use a large volume of a suitable solvent like DMF or DCM to maintain high dilution. |
Q3: My product appears to be a mixture of diastereomers. How can I minimize epimerization?
Epimerization, the change in configuration at a stereocenter, is a common problem, especially with certain amino acids and under harsh reaction conditions.
Factors Influencing Epimerization and Mitigation Strategies:
| Factor | Mitigation Strategy |
| Coupling Reagent | Use coupling reagents known for low racemization potential, such as those based on phosphonium (B103445) or uronium salts (e.g., HATU, HBTU), often in combination with an additive like HOAt or HOBt. |
| Temperature | Conduct the cyclization at a low to moderate temperature (0°C to room temperature). While higher temperatures can increase the reaction rate, they also elevate the risk of epimerization. |
| Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use the minimum amount necessary to promote the reaction. |
| Amino Acid Sequence | Be aware that certain amino acids are more prone to epimerization. If possible, consider redesigning the linear precursor. |
Experimental Protocols
Protocol 1: General Procedure for Pseudo-High Dilution Cyclization
This protocol is designed to minimize intermolecular side reactions by maintaining a low concentration of the linear peptide.
-
Preparation of Linear Peptide Solution:
-
Dissolve the purified linear dipeptide in a suitable solvent (e.g., DMF) to a concentration of approximately 10 mM.
-
-
Reaction Setup:
-
In a separate, larger reaction vessel, add a large volume of the reaction solvent (e.g., DMF).
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA) to the reaction vessel. The final concentration of the peptide should be targeted to be between 0.1-1 mM.
-
-
Slow Addition:
-
Using a syringe pump, add the linear peptide solution to the reaction vessel at a slow, constant rate over 4-16 hours at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or LC-MS. Look for the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water).
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic dipeptide using reversed-phase HPLC.
-
Protocol 2: Analytical HPLC for Reaction Monitoring
This protocol provides a general method for analyzing the progress of the cyclization reaction.
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a final volume of ~100 µL.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to identify the retention times of the starting material and product. Optimize the gradient for better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Protocol 3: LC-MS for Product and Byproduct Identification
This protocol is for confirming the mass of the desired product and identifying potential byproducts.
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol.
-
-
LC-MS Conditions:
-
Use an HPLC method similar to the one described above, coupled to a mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Scan Range: Set the mass range to cover the expected molecular weights of the starting material, product, and potential dimers or other byproducts.
-
Analysis: Compare the observed masses with the calculated theoretical masses to confirm product identity and identify impurities. For complex mixtures, tandem MS (MS/MS) can be used for structural elucidation of byproducts.
-
Protocol 4: Catalyst Screening for Yield Optimization
This protocol outlines a systematic approach to screen different catalysts to improve the yield of the cyclization reaction.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the linear dipeptide precursor in a suitable solvent (e.g., DMF).
-
Prepare stock solutions of each catalyst to be screened (e.g., various phosphonium or uronium salts) and any necessary additives (e.g., HOAt, HOBt) and bases (e.g., DIPEA) in the same solvent.
-
-
Reaction Setup in Parallel:
-
In separate small reaction vials, add the solvent and the base.
-
Add a different catalyst and additive combination to each vial.
-
Initiate the reactions by adding the linear dipeptide precursor to each vial. Ensure the final concentration is consistent across all reactions.
-
-
Reaction and Monitoring:
-
Stir all reactions at the same temperature (e.g., room temperature).
-
Take aliquots from each reaction at specific time points (e.g., 2, 4, 8, 24 hours) and quench them.
-
Analyze the quenched aliquots by HPLC to determine the conversion of the starting material and the formation of the product.
-
-
Data Analysis:
-
Compare the product yield for each catalyst system at the different time points to identify the most effective catalyst for your specific dipeptide.
-
Catalyst Screening Workflow:
Caption: A systematic workflow for screening and selecting the optimal catalyst.
Quantitative Data Summary
Table 1: Influence of Coupling Reagents on Cyclization Yield
| Coupling Reagent | Additive | Base | Typical Yield Range (%) | Notes |
| HATU | HOAt | DIPEA | 60-95 | Often provides high yields and low epimerization. |
| HBTU | HOBt | DIPEA | 50-85 | A common and effective coupling reagent. |
| PyBOP | - | DIPEA | 40-80 | Another widely used phosphonium salt-based reagent. |
| EDC/HOBt | HOBt | DIPEA/NMM | 30-70 | A carbodiimide-based method, can be prone to side reactions. |
Yields are highly dependent on the specific dipeptide sequence, solvent, and temperature.
Table 2: Effect of Solvent on Reaction Rate
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate | Notes |
| Dichloromethane (DCM) | 9.1 | Moderate | Good for dissolving many peptides. |
| Dimethylformamide (DMF) | 36.7 | Fast | A polar aprotic solvent that often promotes cyclization. |
| Acetonitrile (ACN) | 37.5 | Moderate-Fast | Another polar aprotic option. |
| Propanol | 20.1 | Slower | Reaction rates tend to decrease in more polar, protic solvents. |
| Water | 80.1 | Slowest | Generally not ideal for coupling reagent-mediated cyclization due to hydrolysis. |
This table provides a general trend. The optimal solvent must be determined empirically for each specific synthesis.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing your cyclic dipeptide synthesis. For more specific issues, consulting the primary literature for similar peptide sequences is highly recommended.
References
Technical Support Center: Enhancing the Stability of Cyclo(D-Ala-L-Pro) in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(D-Ala-L-Pro). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on enhancing the stability of this cyclic dipeptide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Ala-L-Pro) and why is its stability in cell culture a concern?
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). Due to their cyclic structure, DKPs are generally more resistant to enzymatic degradation by proteases compared to their linear peptide counterparts.[1] This inherent stability is a key advantage for their use as therapeutic agents and research tools.[1] However, degradation can still occur in cell culture environments due to factors such as pH, temperature, enzymatic activity from cells or serum components, and chemical interactions with media components. Ensuring the stability of Cyclo(D-Ala-L-Pro) is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary degradation pathways for Cyclo(D-Ala-L-Pro) in cell culture media?
The main degradation pathway for diketopiperazines like Cyclo(D-Ala-L-Pro) in aqueous solutions is the hydrolysis of the amide bonds within the ring structure. This process can be influenced by pH, with increased degradation observed under acidic or basic conditions.[2][3] While generally resistant to many common peptidases, some microbial enzymes have been shown to cleave the peptide bonds of certain DKPs.[4] In a typical cell culture setting, the presence of esterases and other enzymes secreted by cells or present in serum supplements (like Fetal Bovine Serum - FBS) can contribute to degradation.
Q3: How does the presence of serum in the cell culture medium affect the stability of Cyclo(D-Ala-L-Pro)?
The addition of serum to cell culture media introduces a complex mixture of proteins, including proteases and esterases, which can potentially degrade peptides. While the cyclic nature of Cyclo(D-Ala-L-Pro) offers significant protection against many proteases, some level of enzymatic degradation can still occur. The exact impact of serum on the stability of Cyclo(D-Ala-L-Pro) can vary depending on the serum batch, concentration, and the specific cell line being used. Therefore, it is advisable to perform stability studies in the presence and absence of serum to understand its specific effect in your experimental system.
Q4: Are there any known signaling pathways associated with Cyclo(D-Ala-L-Pro) that might be relevant to its stability or activity?
While direct signaling pathways for Cyclo(D-Ala-L-Pro) are not extensively characterized in the context of its stability, studies on similar cyclic dipeptides offer valuable insights. For instance, the structurally related marine natural compound, Cyclo(L-Leu-L-Pro), has been shown to inhibit the migration of triple-negative breast cancer cells by disrupting the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR). This interaction is crucial in cell signaling pathways that regulate cell proliferation, migration, and survival. It is plausible that Cyclo(D-Ala-L-Pro) may have similar interactions or affect related pathways, potentially influencing cellular responses that could indirectly impact its stability (e.g., by altering the cellular secretome). Furthermore, some proline-containing cyclic dipeptides have been found to protect cells from oxidative stress, a common factor in cell culture environments that can affect the stability of supplemented compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or lower-than-expected biological activity of Cyclo(D-Ala-L-Pro). | Degradation of the compound in the cell culture medium over the course of the experiment. | 1. Perform a stability study: Quantify the concentration of Cyclo(D-Ala-L-Pro) in your specific cell culture medium (with and without cells and serum) over time using HPLC or LC-MS. 2. Replenish the compound: Based on the stability data, consider partial or full media changes with freshly added Cyclo(D-Ala-L-Pro) at regular intervals during long-term experiments. 3. Optimize storage: Ensure the stock solution of Cyclo(D-Ala-L-Pro) is stored correctly (typically at -20°C or -80°C in a suitable solvent) and avoid repeated freeze-thaw cycles. |
| High variability in experimental results between batches. | 1. Inconsistent concentration of the working solution. 2. Variability in serum batches. 3. Degradation during sample preparation. | 1. Verify working solution concentration: Always prepare fresh working solutions from a stock solution and verify the concentration if possible. 2. Test serum batches: If using serum, consider pre-screening different batches for their impact on Cyclo(D-Ala-L-Pro) stability. 3. Standardize sample handling: Ensure consistent timing and temperature during all experimental steps, from compound addition to endpoint analysis. |
| Precipitation of Cyclo(D-Ala-L-Pro) in the cell culture medium. | 1. Poor solubility at the working concentration. 2. Interaction with media components. | 1. Check solubility limits: Determine the maximum solubility of Cyclo(D-Ala-L-Pro) in your base medium before adding it to the final culture. 2. Use a suitable solvent for stock solution: Dissolve the compound in a small amount of a compatible solvent (e.g., DMSO, ethanol) before diluting it into the culture medium. Ensure the final solvent concentration is non-toxic to your cells. 3. Filter the working solution: Before adding to the culture, filter the final working solution through a 0.22 µm sterile filter. |
Data Presentation: Stability of Proline-Containing Diketopiperazines
| Peptide | Condition | Half-life | Reference |
| Phe-Pro-Gly-Lys | Ethanol at 75°C with 1% acetic acid | 115 min | |
| Phe-Pro-Gly-Gly-Lys | Ethanol at 75°C with 1% acetic acid | 187 min | |
| Phe-Pro-p-nitroaniline | pH 7.0 buffer | Rate of DKP formation is significant and pH-dependent | |
| Tigerinin-1R (proline-containing cyclic peptide) | 10% Fetal Bovine Serum | > 8 hours |
Note: The stability of Cyclo(D-Ala-L-Pro) in your specific experimental setup should be determined empirically.
Experimental Protocols
Protocol 1: Assessment of Cyclo(D-Ala-L-Pro) Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of Cyclo(D-Ala-L-Pro) in your cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS).
Materials:
-
Cyclo(D-Ala-L-Pro)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system
Procedure:
-
Prepare Media Conditions: Prepare the following sterile media conditions in triplicate:
-
Medium alone
-
Medium + 10% FBS
-
-
Spike with Cyclo(D-Ala-L-Pro): Add Cyclo(D-Ala-L-Pro) to each media condition to achieve the final desired working concentration.
-
Time Point 0: Immediately after spiking, take an aliquot (e.g., 500 µL) from each condition. This will serve as the T=0 time point.
-
Incubation: Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect aliquots (e.g., 500 µL) from each condition.
-
Protein Precipitation (for serum-containing samples):
-
To each 500 µL aliquot containing serum, add 1 mL of cold acetonitrile with 0.1% TFA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Sample Preparation (for serum-free samples): Samples without serum may not require protein precipitation and can often be diluted with the initial mobile phase before analysis. However, a precipitation step can help to remove any cellular debris if cells were present.
-
Analysis by HPLC or LC-MS:
-
Analyze the supernatant (or diluted serum-free sample) to quantify the remaining concentration of intact Cyclo(D-Ala-L-Pro).
-
Use a suitable C18 column and a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of Cyclo(D-Ala-L-Pro) by UV absorbance (e.g., 214 nm) or by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact Cyclo(D-Ala-L-Pro) remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).
-
Mandatory Visualizations
Signaling Pathway: Potential Interaction of Cyclo(D-Ala-L-Pro) with the CD151/EGFR Axis
The following diagram illustrates a potential mechanism of action for proline-containing cyclic dipeptides, based on the known interactions of Cyclo(L-Leu-L-Pro). This pathway suggests that these compounds may interfere with the pro-migratory and pro-proliferative signaling of the EGFR by disrupting its interaction with the tetraspanin CD151.
Caption: Potential mechanism of Cyclo(D-Ala-L-Pro) via disruption of CD151-EGFR interaction.
Experimental Workflow: Stability Assessment of Cyclo(D-Ala-L-Pro)
This workflow diagram outlines the key steps for determining the stability of Cyclo(D-Ala-L-Pro) in a cell culture medium.
Caption: Workflow for assessing the stability of Cyclo(D-Ala-L-Pro) in cell culture media.
Logical Relationship: Factors Influencing Cyclo(D-Ala-L-Pro) Stability
This diagram illustrates the key factors that can influence the stability of Cyclo(D-Ala-L-Pro) in a cell culture environment.
Caption: Key factors influencing the stability of Cyclo(D-Ala-L-Pro) in cell culture.
References
- 1. Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Effective Cellular Delivery of Cyclo(D-Ala-L-Pro)
Welcome to the technical support center for the cellular delivery of Cyclo(D-Ala-L-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Ala-L-Pro) and what are its potential applications?
Cyclo(D-Ala-L-Pro) is a cyclic dipeptide. Its rigid structure offers advantages over linear peptides, including increased resistance to enzymatic degradation and potentially improved cell permeability. Research into similar cyclic peptides suggests a range of potential biological activities, making it a molecule of interest for therapeutic development.
Q2: What are the main challenges in delivering Cyclo(D-Ala-L-Pro) into cells?
Like many small molecules, achieving sufficient intracellular concentrations of Cyclo(D-Ala-L-Pro) can be challenging. The primary hurdles include overcoming the cell membrane barrier and avoiding efflux by cellular pumps. The physicochemical properties of the molecule, the cell type used, and the experimental conditions can all influence delivery efficiency.
Q3: What are the potential mechanisms of cellular uptake for Cyclo(D-Ala-L-Pro)?
The exact mechanism for Cyclo(D-Ala-L-Pro) is not definitively established in the literature. However, for cyclic peptides in general, uptake can occur through several mechanisms, including passive diffusion, endocytosis, and carrier-mediated transport. The presence of the D-Pro-L-Pro motif may enhance its ability to cross the cell membrane.[1]
Q4: How can I determine the intracellular concentration of Cyclo(D-Ala-L-Pro)?
A common and sensitive method for quantifying the intracellular concentration of small molecules like Cyclo(D-Ala-L-Pro) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique allows for the accurate measurement of the compound in cell lysates.
Q5: Is Cyclo(D-Ala-L-Pro) stable in cell culture media?
Cyclic dipeptides are generally more stable than their linear counterparts due to their constrained structure, which makes them less susceptible to degradation by proteases. However, it is always recommended to assess the stability of Cyclo(D-Ala-L-Pro) in your specific cell culture medium over the time course of your experiment.
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of Cyclo(D-Ala-L-Pro)
Potential Causes:
-
Low cell permeability: The compound may not be efficiently crossing the cell membrane.
-
Active efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Degradation: The compound may be degrading in the cell culture medium or intracellularly.
-
Incorrect quantification: Issues with the analytical method used to measure the intracellular concentration.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Incubation Conditions | Vary the concentration of Cyclo(D-Ala-L-Pro) and the incubation time to identify optimal conditions for uptake. |
| 2 | Assess Cell Permeability | Perform a cell permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 cell assay, to determine the intrinsic permeability of the compound. |
| 3 | Investigate Efflux Pump Involvement | Co-incubate cells with your compound and a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant increase in intracellular accumulation would suggest efflux is a factor. |
| 4 | Evaluate Compound Stability | Incubate Cyclo(D-Ala-L-Pro) in cell culture medium and in cell lysate over time and analyze for degradation products using LC-MS/MS. |
| 5 | Validate Quantification Method | Ensure your LC-MS/MS method is properly validated for linearity, accuracy, and precision using a standard curve of the compound in a matrix that mimics cell lysate. |
Issue 2: High Variability in Experimental Replicates
Potential Causes:
-
Inconsistent cell seeding density: Variations in cell number will lead to differences in compound uptake.
-
Incomplete cell lysis: If cells are not completely lysed, the measured intracellular concentration will be artificially low and variable.
-
Pipetting errors: Inaccurate pipetting of the compound or lysis buffer.
-
Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently than those in the inner wells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Seeding | Use a consistent cell seeding protocol and verify cell density before starting the experiment. |
| 2 | Optimize Lysis Procedure | Test different lysis buffers and methods (e.g., sonication, freeze-thaw cycles) to ensure complete cell disruption. |
| 3 | Calibrate Pipettes | Regularly calibrate and check the accuracy of your pipettes. |
| 4 | Minimize Edge Effects | Avoid using the outermost wells of multi-well plates for experimental samples, or fill them with a buffer to maintain a consistent environment. |
Data Presentation
Table 1: Example Permeability Data for Cyclic Peptides
| Compound | Apparent Permeability (Papp) (10-6 cm/s) in Caco-2 Assay |
| Cyclo(D-Ala-L-Pro) (Hypothetical) | 5.2 ± 0.8 |
| Control Peptide A (Low Permeability) | 0.5 ± 0.1 |
| Control Peptide B (High Permeability) | 15.3 ± 2.1 |
Note: The data for Cyclo(D-Ala-L-Pro) is hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Determining Intracellular Concentration of Cyclo(D-Ala-L-Pro) by LC-MS/MS
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Compound Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of Cyclo(D-Ala-L-Pro). Incubate for the desired time (e.g., 2, 4, 8, 24 hours).
-
Cell Washing: Aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes.
-
Harvesting Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of lysate, add 200 µL of acetonitrile (B52724) containing an internal standard to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Cyclo(D-Ala-L-Pro). The concentration is typically normalized to the protein concentration of the lysate.
Protocol 2: Caco-2 Permeability Assay
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (Cyclo(D-Ala-L-Pro)) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of Cyclo(D-Ala-L-Pro) in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound in the apical chamber.
-
Visualizations
Caption: Experimental workflow for determining the intracellular concentration of Cyclo(D-Ala-L-Pro).
References
Technical Support Center: Cyclo(D-Ala-L-Pro) NMR Signal Assignment
Welcome to the technical support center for NMR analysis of Cyclo(D-Ala-L-Pro). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NMR signal assignment for this and related cyclic dipeptides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your NMR experiments.
Q1: Why are my ¹H NMR signals broad and poorly resolved?
A1: Broad signals in the NMR spectrum of cyclic peptides can stem from several factors:
-
Molecular Aggregation: At higher concentrations (typically >1-3 mM), Cyclo(D-Ala-L-Pro) molecules may aggregate, leading to line broadening.[1][2] Consider reducing the sample concentration.
-
Conformational Exchange: The molecule may be undergoing intermediate exchange on the NMR timescale between different conformations.[3] Acquiring spectra at different temperatures can help. Lowering the temperature may slow the exchange to the point where distinct sets of signals for each conformer appear, while increasing the temperature might average the signals into a single sharp set.
-
Sample Purity: Impurities or residual solvents can contribute to broad lines and obscure signals. Ensure the sample is highly pure (>95%), typically achieved through methods like HPLC.[4]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, treat your sample with a chelating agent like Chelex resin.
Q2: I am having trouble assigning the proline (Pro) ring protons due to severe signal overlap.
A2: The proline ring protons are a common source of difficulty due to their similar chemical environments.
-
Utilize 2D NMR: Homonuclear correlation experiments are essential. A 2D Total Correlation Spectroscopy (TOCSY) experiment is particularly powerful as it will show correlations between all protons within the proline spin system, helping to trace their connectivity from the well-resolved α-proton.[1] A 2D Correlation Spectroscopy (COSY) experiment can also be used to identify directly coupled protons (e.g., Hα-Hβ).
-
Higher Magnetic Field: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase spectral dispersion and improve the resolution of overlapping signals.
-
Solvent Titration: Changing the solvent can induce differential chemical shift changes, potentially resolving overlapping signals. Consider switching from a non-polar solvent like CDCl₃ to a more polar one like DMSO-d₆ or vice versa.
Q3: My NOESY/ROESY spectra are ambiguous or show very weak cross-peaks. How can I confirm the 3D structure?
A3: Weak or ambiguous Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) signals are a known challenge for small, flexible molecules like cyclic dipeptides.
-
Optimize Mixing Time: The intensity of NOESY/ROESY cross-peaks is highly dependent on the mixing time. For small molecules, a range of mixing times (e.g., 100-500 ms) should be tested to find the optimal value for observing key correlations.
-
Choose the Right Experiment: For molecules in the intermediate molecular weight range or when distinguishing between NOEs and chemical exchange, a 2D ROESY experiment is often preferred because the ROE is always positive, which avoids the issue of zero-crossing NOEs.
-
Increase Sample Concentration: While being mindful of aggregation, a higher concentration (up to 1 mM) can improve the signal-to-noise ratio for less sensitive experiments like NOESY.
-
Use Viscous Solvents: Employing high-viscosity solvents can slow molecular tumbling, leading to stronger NOE effects, which are typically weak for small molecules.
-
Computational Chemistry: Combine experimental data with quantum mechanical (QM) calculations. By calculating the theoretical chemical shifts for different possible conformations, you can compare them to your experimental data to help validate the correct structure. This approach can supplement sparse or weak NOE data.
Q4: How can I distinguish between cis and trans conformations of the peptide bonds?
A4: The conformation of the peptide bonds significantly impacts the chemical shifts, particularly of the Proline Cβ and Cγ carbons.
-
¹³C NMR Chemical Shifts: A significant difference in the chemical shifts of the Cβ and Cγ carbons of the proline residue is indicative of the peptide bond conformation. In a trans conformation, the chemical shift difference (Δδβγ) is typically larger than in a cis conformation.
-
NOE/ROE Data: Specific NOE/ROE cross-peaks can provide direct evidence. For instance, a strong NOE between the α-protons of adjacent residues (Hαi to Hαi+1) is characteristic of a cis peptide bond.
-
Molecular Modeling: Computational modeling can predict the most stable conformations and their corresponding theoretical NMR parameters, which can then be compared with experimental data.
Quantitative Data: Reference Chemical Shifts
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for Cyclo(D-Ala-L-Pro) and related structures. Note that actual values can vary depending on the solvent, concentration, and temperature.
| Atom | Cyclo(L-Pro-L-Val) in CDCl₃ ¹³C NMR (ppm) | Cyclo(D-Pro-L-Val) in CDCl₃ ¹³C NMR (ppm) |
| Pro Cα | 59.3 | 59.4 |
| Pro Cβ | 28.5 | 28.6 |
| Pro Cγ | 22.9 | 23.0 |
| Pro Cδ | 45.4 | 45.5 |
| Pro C=O | 165.7 | 165.8 |
| Val Cα | 57.6 | 57.7 |
| Val Cβ | 31.0 | 31.1 |
| Val Cγ | 18.9, 17.6 | 19.0, 17.7 |
| Val C=O | 169.8 | 169.9 |
Note: Data for the exact Cyclo(D-Ala-L-Pro) isomer is sparse in publicly available databases. The provided data for closely related valine-containing dipeptides serves as a useful reference for expected chemical shift ranges.
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These are generalized protocols and may require optimization for your specific sample and spectrometer.
1. Sample Preparation
-
Purity: Ensure the peptide is purified to >95% using HPLC.
-
Concentration: Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.5-1.0 mM for standard 2D NMR experiments.
-
Volume: The sample volume should be between 450 µL and 500 µL for standard 5 mm NMR tubes.
-
** degassing:** For NOESY/ROESY experiments, particularly in solvents with dissolved oxygen, degassing the sample can improve data quality.
2. 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons belonging to a single amino acid spin system.
-
Pulse Program: Use a standard TOCSY pulse sequence with water suppression (e.g., mlevesgpph).
-
Spectral Width (SW): Typically 12-14 ppm, centered on the proton spectrum.
-
Number of Points (TD): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time (Spin-lock duration): A typical range is 60-80 ms (B15284909). A longer mixing time allows for magnetization transfer to more distant protons within the spin system.
3. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D conformation. Preferred over NOESY for molecules of this size to avoid zero-crossing effects.
-
Pulse Program: Use a standard ROESY pulse sequence (e.g., roesyesgpph).
-
Spectral Width (SW) and Transmitter Offset (O1): Typically the same as for the TOCSY experiment.
-
Number of Points (TD): 2048 in F2 and 512 in F1.
-
Number of Scans (NS): 16-64, as ROESY can be less sensitive than TOCSY.
-
Mixing Time: 150-300 ms is a common range for peptides. This parameter is critical and may require optimization.
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To obtain direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (SW): ~12-14 ppm in the ¹H dimension (F2) and a range covering all expected carbon signals (e.g., 0-180 ppm) in the ¹³C dimension (F1).
-
Number of Points (TD): 1024 in F2 and 256 in F1.
-
Number of Scans (NS): 4-8 per increment.
-
¹JCH Coupling Constant: Set to an average value of ~145 Hz.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and relationships in the NMR analysis of Cyclo(D-Ala-L-Pro).
Caption: General workflow for NMR signal assignment and structure elucidation of cyclic peptides.
Caption: Decision tree for troubleshooting common NMR assignment challenges.
Caption: Relationship between key 2D NMR experiments and the structural information they provide.
References
minimizing off-target effects of Cyclo(D-Ala-L-Pro) in cellular models
Welcome to the technical support center for researchers utilizing Cyclo(D-Ala-L-Pro) in cellular models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with compounds like Cyclo(D-Ala-L-Pro)?
A1: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions are a major concern because they can lead to cytotoxicity, activation of unrelated signaling pathways, and confounding experimental results, which may cause a misinterpretation of the compound's true efficacy and mechanism of action.[1] For cyclic dipeptides like Cyclo(D-Ala-L-Pro), which can have diverse biological activities, understanding and controlling for off-target effects is critical for accurate data interpretation.[2][3]
Q2: What is the essential first step to characterize the on- and off-target profile of Cyclo(D-Ala-L-Pro)?
A2: The first and most critical step is to establish a therapeutic window by performing concentration-response curves for both the desired on-target activity and general cytotoxicity.[1] This involves testing a wide range of Cyclo(D-Ala-L-Pro) concentrations on your cellular model to identify the concentration that produces the desired effect without causing significant cell death. This will help you define a working concentration range for subsequent experiments.
Q3: What are the minimum essential controls to include in my experiments?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve Cyclo(D-Ala-L-Pro) at the same final concentration as the experimental wells. This controls for any effects of the solvent itself.
-
Untreated Control: Cells in culture medium only, to establish a baseline for health and activity.
-
Positive Control (On-Target): If a known activator or inhibitor of your target pathway exists, it should be used to confirm that the assay is responding as expected.
-
Positive Control (Toxicity): A compound known to induce cytotoxicity in your cell line (e.g., staurosporine) should be used to confirm the validity of your cell death assay.
Q4: How can I identify potential off-targets of Cyclo(D-Ala-L-Pro)?
A4: Identifying unknown off-targets requires a multi-pronged approach:
-
Computational Prediction: Use in silico tools and databases to predict potential binding partners based on the structure of Cyclo(D-Ala-L-Pro).
-
Proteomics Approaches: Techniques like isothermal shift assays (iTSA) can identify proteins that bind to the compound directly from cell lysates.
-
Screening Panels: Use commercially available screening services to test the activity of Cyclo(D-Ala-L-Pro) against a broad panel of kinases, receptors, or enzymes.
-
Global Cellular Analysis: Techniques like RNA-seq or phospho-proteomics can reveal unexpected changes in signaling pathways following treatment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| 1. High Cytotoxicity at Low Concentrations | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for your cell line. | Ensure the final solvent concentration is consistent and non-toxic (typically <0.5%). Run a solvent-only toxicity curve. |
| Compound Instability: The compound may be degrading in the culture medium into a toxic byproduct. | Prepare fresh stock solutions for each experiment. Assess compound stability at 37°C over your experimental time course. | |
| Assay Interference: The compound may be directly interfering with the cytotoxicity assay reagents (e.g., reducing MTT). | Validate toxicity findings with an orthogonal method. For example, if you used a metabolic assay (MTT), confirm with a membrane integrity assay (LDH release). | |
| 2. Inconsistent or Non-Reproducible Results | Cell Culture Variability: Cell passage number, confluency, or overall health may vary between experiments. | Maintain a strict cell culture protocol. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. |
| Inaccurate Pipetting: Small errors during serial dilutions can lead to large variations in the final concentration. | Use calibrated pipettes and proper technique. Prepare a sufficient volume of master mix for each concentration to minimize pipetting variability. | |
| Plate Edge Effects: Evaporation from wells on the plate's edge can concentrate the compound and affect cell health. | Avoid using the outer wells for critical experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| 3. No On-Target Effect Observed | Incorrect Concentration: The concentration used may be outside the active range for your specific cell line and assay. | Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify the optimal concentration. |
| Target Not Expressed: The target protein or pathway may not be present or active in the chosen cellular model. | Confirm target expression using Western Blot, qPCR, or other relevant methods. | |
| Compound Degradation: The compound may not be stable for the duration of the experiment. | Check for compound stability and consider shorter incubation times or repeat dosing. | |
| 4. Unexpected Phenotype or Pathway Activation | Off-Target Effect: Cyclo(D-Ala-L-Pro) is binding to an unintended target and activating an unforeseen signaling pathway. | Use pathway analysis tools (e.g., phospho-proteomics, RNA-seq) to identify activated pathways. Consider using a structural analog of the compound as a control to see if the effect is specific. |
Quantitative Data Summary Tables
The following tables are templates for researchers to organize their experimental data when characterizing the effects of Cyclo(D-Ala-L-Pro).
Table 1: Dose-Response and Cytotoxicity Data
| Concentration (µM) | On-Target Activity (Assay-specific units) | % Cell Viability (e.g., MTT Assay) | % Cytotoxicity (e.g., LDH Release) |
| 0 (Vehicle) | 100% | 0% | |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Example Off-Target Screening Panel Results
This table should be populated with data from screening Cyclo(D-Ala-L-Pro) against a panel of known off-target proteins.
| Target Class | Specific Target | Activity / Binding (% Inhibition @ 10 µM) |
| Kinase | AKT1 | |
| Kinase | ERK2 | |
| Kinase | p38α | |
| GPCR | β2-Adrenergic | |
| Ion Channel | hERG | |
| Protease | Caspase-3 |
Experimental Workflows and Signaling Pathways
Caption: Workflow for characterizing and minimizing off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Assessing the Cytotoxicity of Cyclo(D-Ala-L-Pro)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of the cyclic dipeptide Cyclo(D-Ala-L-Pro). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of Cyclo(D-Ala-L-Pro)?
A1: The initial step is to determine the solubility and stability of Cyclo(D-Ala-L-Pro) in your chosen cell culture medium. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it to the final working concentrations in the culture medium. A preliminary test to observe for any precipitation at the highest concentration is crucial.
Q2: Which cell lines are appropriate for testing the cytotoxicity of Cyclo(D-Ala-L-Pro)?
A2: The choice of cell line depends on the research question. It is advisable to use a panel of cell lines, including both cancerous and non-cancerous (e.g., normal fibroblast) cell lines, to assess both the cytotoxic potential and the selectivity of the compound.
Q3: What are the recommended initial concentration ranges for Cyclo(D-Ala-L-Pro)?
A3: Based on studies of similar proline-containing cyclic dipeptides, a broad concentration range is recommended for initial screening, for example, from 0.1 µM to 100 µM. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) value.
Q4: How long should the cells be incubated with Cyclo(D-Ala-L-Pro)?
A4: Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. The optimal incubation time may vary depending on the cell line and the expected mechanism of action.
Q5: Should I use serum-containing or serum-free medium during the treatment with Cyclo(D-Ala-L-Pro)?
A5: The presence of serum proteins can sometimes interfere with the activity of peptides. It is recommended to perform initial experiments in both serum-containing and serum-free (or low-serum) media to assess any potential impact of serum components on the cytotoxicity of Cyclo(D-Ala-L-Pro).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Compound instability: The peptide may be degrading in the culture medium. - Low cell permeability: The cyclic peptide may not be efficiently entering the cells. - Incorrect concentration: The concentrations tested may be too low. | - Assess the stability of Cyclo(D-Ala-L-Pro) in the medium over the incubation period using techniques like HPLC. - Consider using cell penetration-enhancing strategies if permeability is a suspected issue. - Test a wider and higher range of concentrations. |
| High background in MTT/XTT assays | - Direct reduction of tetrazolium salt: The peptide may have intrinsic reducing properties. - Precipitation of the compound: The peptide may precipitate at higher concentrations, interfering with absorbance readings. | - Perform a cell-free control by adding Cyclo(D-Ala-L-Pro) to the medium with the MTT/XTT reagent to check for direct reduction. - Visually inspect the wells for any precipitation before and after adding the reagent. Ensure complete solubilization of formazan (B1609692) crystals. |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers will lead to variable results. - Inconsistent peptide stock solution: Degradation or precipitation of the stock solution. - Edge effects in microplates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | - Ensure accurate and consistent cell counting and seeding. - Prepare fresh stock solutions for each experiment and store them appropriately. - Avoid using the outermost wells of the plate or fill them with sterile PBS or medium to minimize evaporation. |
| High LDH release in control cells | - Rough handling of cells: Excessive pipetting or centrifugation can damage cell membranes. - Contamination: Microbial contamination can lead to cell lysis. | - Handle cells gently during seeding and media changes. - Regularly check cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cyclo(D-Ala-L-Pro)
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Cyclo(D-Ala-L-Pro) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cyclo(D-Ala-L-Pro)
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of Cyclo(D-Ala-L-Pro) as described above. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, taking into account the spontaneous and maximum LDH release controls.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cyclo(D-Ala-L-Pro)
-
Selected cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Cyclo(D-Ala-L-Pro) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and attached cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various proline-containing cyclic dipeptides against different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.[1]
| Cyclic Dipeptide | Cell Line | Assay | IC50 (µM) |
| cyclo(L-Phe-L-Hyp) | U87-MG (Glioma) | Not Specified | 5.8 |
| U251 (Glioma) | Not Specified | 18.6 | |
| cyclo(L-Leu-L-Pro) | U87-MG (Glioma) | Not Specified | 1.3 |
| U251 (Glioma) | Not Specified | 19.8 | |
| HCT-116 (Colon) | Not Specified | 16 µg/mL | |
| cyclo(L-Ile-L-Pro) | HCT-116 (Colon) | Not Specified | 25 µg/mL |
| cyclo(L-Phe-D-Pro) | HCT-116 (Colon) | Not Specified | 38.9 |
| cyclo(D-Phe-D-Pro) | HCT-116 (Colon) | Not Specified | 94.0 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of Cyclo(D-Ala-L-Pro).
Caption: A logical approach to troubleshooting common issues in cytotoxicity assays.
References
Technical Support Center: Optimizing the Purity of Synthetic Cyclo(D-Ala-L-Pro)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthetically produced Cyclo(D-Ala-L-Pro).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Cyclo(D-Ala-L-Pro)?
A1: The most prevalent impurities in the synthesis of Cyclo(D-Ala-L-Pro) are typically diastereomers, primarily Cyclo(L-Ala-L-Pro), which arise from the epimerization of the D-Alanine residue during synthesis. Other potential impurities include unreacted linear dipeptides, byproducts from side reactions of protecting groups, and oligomers formed during the cyclization step. In solid-phase peptide synthesis (SPPS), diketopiperazine formation itself can be a side reaction, leading to truncated sequences if it's not the desired product.[1]
Q2: What analytical techniques are recommended for assessing the purity of Cyclo(D-Ala-L-Pro)?
A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most common and effective method for determining the purity of Cyclo(D-Ala-L-Pro) and separating it from its diastereomers.[2] Chiral HPLC can also be employed for baseline separation of enantiomeric and diastereomeric pairs.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative purity analysis (qNMR).[5][6][7] Mass Spectrometry (MS), often coupled with LC (LC-MS), is used to confirm the molecular weight of the desired product and identify impurities.[8]
Q3: What are the primary methods for purifying crude Cyclo(D-Ala-L-Pro)?
A3: The primary methods for purifying Cyclo(D-Ala-L-Pro) include:
-
Recrystallization: A straightforward method for removing many impurities, provided a suitable solvent system is identified.[9]
-
Flash Column Chromatography: A rapid and efficient method for purifying larger quantities of the crude product.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Particularly preparative RP-HPLC, offers the highest resolution for separating closely related impurities like diastereomers.[2]
Troubleshooting Guides
Issue 1: Low Purity After Synthesis with Multiple Peaks on HPLC
Symptoms:
-
The analytical HPLC chromatogram of the crude product shows multiple peaks of significant intensity in addition to the desired Cyclo(D-Ala-L-Pro) peak.
-
Mass spectrometry analysis may indicate the presence of species with the same mass as the product (diastereomers) and other molecular weights (starting materials, byproducts).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Epimerization of D-Alanine | Optimize reaction conditions to minimize exposure to basic or high-temperature environments that can cause racemization. Consider using milder coupling reagents. |
| Incomplete Cyclization | Ensure the cyclization reaction goes to completion by optimizing reaction time, temperature, and catalyst. For solution-phase synthesis, refluxing in a suitable solvent like toluene (B28343) with a catalytic amount of DMAP can be effective. |
| Side Reactions of Protecting Groups | Choose orthogonal protecting groups that can be removed without affecting the stereochemistry of the amino acids. Ensure complete removal of protecting groups before cyclization. |
| Oligomerization | Perform the cyclization reaction under high dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. |
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for addressing low purity of Cyclo(D-Ala-L-Pro).
Issue 2: Difficulty in Separating Diastereomers
Symptoms:
-
HPLC analysis shows co-elution or poor separation of Cyclo(D-Ala-L-Pro) and its diastereomer, Cyclo(L-Ala-L-Pro).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate HPLC Method | Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., the gradient of acetonitrile (B52724) in water with 0.1% TFA), changing the column (a phenyl-hexyl column can sometimes provide better separation for diastereomers than a standard C18 column), or modifying the flow rate and temperature.[2] |
| Suboptimal Column Chromatography Conditions | For flash chromatography, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane may be effective. Careful selection of the solvent system is crucial for separating compounds with similar polarities. |
| Recrystallization Solvent Ineffective | Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethyl acetate/hexane or methanol/ether, might be necessary to achieve differential solubility between the diastereomers.[9] |
Logical Relationship for Diastereomer Separation
Caption: Strategies for improving the separation of diastereomers.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of crude Cyclo(D-Ala-L-Pro) using flash column chromatography.
Materials:
-
Crude Cyclo(D-Ala-L-Pro)
-
Silica (B1680970) gel (for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (or Heptane)
-
Flash chromatography system with UV detector
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM with a small amount of MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica.
-
Column Packing: Select an appropriately sized flash column and pack it with silica gel using a slurry method with the initial mobile phase (e.g., 100% DCM or a mixture of Hexane/EtOAc).
-
Equilibration: Equilibrate the packed column with the initial mobile phase until a stable baseline is observed on the UV detector.
-
Sample Loading: Carefully load the dried sample-silica mixture onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. A gradient elution is often most effective. For example, start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 5% MeOH over 20-30 column volumes).
-
Fraction Collection: Collect fractions based on the peaks observed on the UV chromatogram.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A typical TLC mobile phase could be DCM:MeOH (95:5).
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Cyclo(D-Ala-L-Pro).
Workflow for Flash Chromatography Purification
Caption: Step-by-step workflow for flash chromatography purification.
Protocol 2: Purification by Preparative RP-HPLC
This protocol outlines a general procedure for the high-purity separation of Cyclo(D-Ala-L-Pro) from its diastereomers using preparative reverse-phase HPLC.
Materials:
-
Crude or partially purified Cyclo(D-Ala-L-Pro)
-
Preparative RP-HPLC system with a C18 or Phenyl-Hexyl column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Sample solvent: A mixture of Mobile Phase A and B in which the sample is soluble
-
Fraction collector
-
Lyophilizer
Procedure:
-
Method Development (Analytical Scale): First, develop an analytical method to determine the retention times of Cyclo(D-Ala-L-Pro) and its impurities. A typical gradient might be 5% to 95% Mobile Phase B over 20-30 minutes.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Sample Preparation: Dissolve the crude sample in a minimal volume of the sample solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection and Separation: Inject the prepared sample onto the preparative column. Run the optimized gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Product Isolation: Pool the fractions that meet the desired purity level. Remove the acetonitrile by rotary evaporation and then freeze-dry the aqueous solution to obtain the purified product as a TFA salt.
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclic Dipeptides
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Recrystallization | >98% (if successful) | Variable, can be high | Simple, cost-effective, scalable | Finding a suitable solvent can be challenging; may not remove all impurities | [9] |
| Flash Column Chromatography | 95-98% | 60-90% | Fast, suitable for large quantities, good for removing bulk impurities | Lower resolution than HPLC, may not separate close-eluting impurities | [9][10] |
| Preparative RP-HPLC | >99% | 50-80% | High resolution, excellent for separating diastereomers | Time-consuming, expensive, limited loading capacity | [2] |
Table 2: Example HPLC Conditions for Diastereomer Separation of Cyclic Dipeptides
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 30 min | 10% to 70% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 214 nm | UV at 210 nm |
| Expected Outcome | Good separation of many diastereomers | May offer alternative selectivity for difficult separations |
Note: These are example conditions and must be optimized for the specific separation of Cyclo(D-Ala-L-Pro) and its impurities.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hplc.com [hplc.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. biotage.com [biotage.com]
- 11. italianpeptidesociety.it [italianpeptidesociety.it]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cyclo(D-Ala-L-Pro) and its Linear Analog, L-Pro-D-Ala
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptides is paramount. This guide provides a comparative overview of the biological activities of the cyclic dipeptide Cyclo(D-Ala-L-Pro) and its linear counterpart, L-Pro-D-Ala. While direct comparative studies are limited, this document synthesizes available data on their potential activities and provides standardized protocols for their evaluation.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have garnered significant interest in pharmaceutical research due to their enhanced stability and diverse biological activities compared to their linear counterparts. The incorporation of D-amino acids, such as D-alanine, can further augment their therapeutic potential by increasing resistance to proteolytic degradation. This guide focuses on comparing the cyclic dipeptide Cyclo(D-Ala-L-Pro) and its linear analog, L-Pro-D-Ala, in terms of their potential biological functions, drawing upon data from related compounds and established experimental methodologies.
Data Presentation: A Comparative Overview
Direct experimental data comparing the biological activities of Cyclo(D-Ala-L-Pro) and L-Pro-D-Ala is not extensively available in the current literature. However, based on the activities of similar cyclic and linear dipeptides, a hypothetical comparison can be constructed to guide future research. The following table outlines potential activities and expected relative potencies. It is important to note that these are predictive, and experimental verification is necessary.
| Biological Activity | Cyclo(D-Ala-L-Pro) (Predicted) | L-Pro-D-Ala (Predicted) | Rationale for Predicted Difference |
| Antimicrobial Activity (MIC) | Lower MIC (Higher Potency) | Higher MIC (Lower Potency) | The rigid cyclic structure may facilitate more specific interactions with bacterial targets. |
| Anticancer Activity (IC50) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | Enhanced cell permeability and resistance to degradation could lead to greater cytotoxic effects on cancer cells. |
| Quorum Sensing Inhibition | Higher Inhibition | Lower Inhibition | The constrained conformation of the cyclic peptide may allow for better binding to quorum sensing receptors. |
| Cell Viability (Normal Cells) | Potentially Lower Toxicity | Potentially Higher Toxicity (if rapidly degraded into constituent amino acids) | Increased stability of the cyclic form might lead to more predictable and targeted effects. |
Experimental Protocols
To facilitate the experimental comparison of Cyclo(D-Ala-L-Pro) and its linear analog, detailed protocols for key biological assays are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptides (Cyclo(D-Ala-L-Pro) and L-Pro-D-Ala)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide stock solutions in MHB directly in the 96-well plates.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Test peptides
-
Human cell line (e.g., HeLa for cancer, HEK293 for normal)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test peptides and incubate for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) can then be determined.
Quorum Sensing Inhibition: Violacein (B1683560) Inhibition Assay
This assay uses the bacterium Chromobacterium violaceum, which produces the purple pigment violacein in response to quorum sensing signals. Inhibition of this pigment production indicates quorum sensing interference.
Materials:
-
Test peptides
-
Chromobacterium violaceum (e.g., CV026, a mutant that requires an external acyl-homoserine lactone [AHL] signal)
-
Luria-Bertani (LB) broth
-
N-hexanoyl-L-homoserine lactone (AHL)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth.
-
In a 96-well plate, add LB broth, the AHL signal (to induce violacein production), and different concentrations of the test peptides.
-
Inoculate the wells with the C. violaceum culture.
-
Incubate the plate at 30°C for 24 hours.
-
Quantify violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.
-
A reduction in absorbance compared to the control (with AHL but without peptide) indicates quorum sensing inhibition.
Mandatory Visualization
Hypothesized Quorum Sensing Inhibitory Pathway
Many cyclic dipeptides are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. The following diagram illustrates a simplified, hypothetical signaling pathway for quorum sensing in a Gram-negative bacterium and the potential point of inhibition by a cyclic dipeptide like Cyclo(D-Ala-L-Pro).
Caption: Hypothesized mechanism of quorum sensing inhibition by Cyclo(D-Ala-L-Pro).
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of the peptides using the MTT assay.
Caption: Standard workflow for determining peptide cytotoxicity using the MTT assay.
A Comparative Guide to the Structure-Activity Relationship of Cyclo(D-Ala-L-Pro) Derivatives and Related Proline-Containing Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) data for derivatives of Cyclo(D-Ala-L-Pro) is limited in publicly available research, the broader class of proline-containing diketopiperazines (DKPs) has been extensively studied. This guide provides a comparative analysis of the SAR of related cyclic dipeptides, offering insights that can inform the design and development of novel Cyclo(D-Ala-L-Pro) analogs. The unique constrained bicyclic structure imparted by the proline residue, combined with the presence of a D-amino acid, makes this scaffold a compelling starting point for therapeutic innovation.[1][2]
Cyclic dipeptides, including those containing proline, are known for their enhanced stability against enzymatic degradation and improved cell permeability compared to their linear counterparts.[1][3] The incorporation of a D-amino acid can further increase resistance to proteolysis and influence the conformational preferences of the peptide, which is crucial for target binding and biological activity.[4][5] These properties have led to the exploration of proline-based DKPs for a wide range of therapeutic applications, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[2][6][7]
Comparative Structure-Activity Relationships of Proline-Containing Diketopiperazines
To infer potential SAR for Cyclo(D-Ala-L-Pro) derivatives, we can examine data from analogous compounds where the D-Alanine or L-Proline residues are substituted. The following table summarizes key findings from the literature on related proline-containing DKPs.
| Parent Compound | Modification | Biological Activity | Key SAR Insights | Reference(s) |
| General Proline-Based DKPs | Introduction of a D-amino acid | Antibacterial | At least one D-amino acid was found to be a requirement for antibacterial activity, with D-, D-enantiomers showing improved Minimum Inhibitory Concentration (MIC). | [1] |
| Cyclo(L-Phe-L-Pro) | Stereochemical inversion to Cyclo(L-Phe-D-Pro) | Anticancer | The stereochemistry at the proline residue can significantly impact cytotoxicity against various cancer cell lines. | [8] |
| Cyclo(L-Pro-L-Val) vs. Cyclo(L-Pro-D-Val) | Alteration of Valine stereochemistry | Plant growth regulation | The L-L diastereomer retarded stem growth, while the L-D form promoted root growth in rice seedlings, indicating a high degree of stereospecificity. | [9] |
| Cyclo(L-Phe-L-Hyp) (Hydroxyproline) | Hydroxylation of Proline | Anticancer | Exhibited inhibitory activity against human glioma cells, suggesting that modifications to the proline ring can confer cytotoxic effects. | [1] |
| Cyclo(Tyr-Cys) | Presence of aromatic (Tyr) and sulfur-containing (Cys) residues | Anticancer | Showed the greatest inhibition among a series of tested DKPs against cervical carcinoma cells, highlighting the importance of side-chain functionality. | [10] |
| Tryptophan-containing CDPs | Variation of the second amino acid | Anti-Quorum Sensing | All tested tryptophan-containing cyclic dipeptides inhibited violacein (B1683560) production in C. violaceum, indicating that the tryptophan side chain is likely important for this activity. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key biological assays relevant to the study of cyclic dipeptides.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
A standard method for assessing antibacterial activity is the microbroth dilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Bacterial Culture: Selected bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Preparation: The cyclic dipeptide derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing fresh broth to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11][12]
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14]
-
Cell Seeding: Cancer cell lines (e.g., HT-29, HeLa, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclic dipeptide derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[14]
Anti-Quorum Sensing Activity: Violacein Inhibition Assay
This assay uses the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to quorum-sensing signals.
-
Culture Preparation: An overnight culture of C. violaceum CV026 is prepared.
-
Assay Setup: In a 24-well plate, the bacterial culture is diluted in fresh growth medium and supplemented with an exogenous quorum-sensing signal molecule (e.g., C6HSL) to induce violacein production.
-
Compound Addition: The cyclic dipeptide derivatives are added to the wells at a desired final concentration.
-
Incubation: The plate is incubated with shaking at an appropriate temperature (e.g., 28°C) for 12-24 hours.
-
Violacein Extraction and Quantification: The violacein pigment is extracted from the bacterial cells (e.g., using DMSO or ethanol), and the absorbance is measured at a specific wavelength (e.g., 585 nm). The inhibition of violacein production is calculated relative to a control without the test compound.[11]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in the evaluation and mechanism of action of these compounds, the following diagrams are provided.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 9. Cyclic peptides. XIX. Synthesis, conformation, and biological activity of cyclo(-Pro-Val-Pro-Val-) with L-L-L-L and L-D-L-D sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Membrane-Active Cyclic Amphiphilic Peptides: Broad-Spectrum Antibacterial Activity Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Cyclo(D-Ala-L-Pro) and Cyclo(L-Ala-L-Pro) for Researchers and Drug Development Professionals
A detailed analysis of the biological activities of the stereoisomers Cyclo(D-Ala-L-Pro) and Cyclo(L-Ala-L-Pro) reveals a significant disparity in the available research and reported efficacy. While Cyclo(L-Ala-L-Pro) has demonstrated notable anticancer properties, data on the biological effects of Cyclo(D-Ala-L-Pro) remains largely unavailable in peer-reviewed literature, suggesting a potential difference in their therapeutic potential.
This guide provides a comprehensive comparison of these two cyclodipeptides, presenting the existing experimental data for Cyclo(L-Ala-L-Pro) and highlighting the current knowledge gap regarding its D-Ala stereoisomer. This information is intended to inform future research directions and drug development efforts in the field of peptide-based therapeutics.
Physicochemical Properties
Both Cyclo(D-Ala-L-Pro) and Cyclo(L-Ala-L-Pro) are cyclic dipeptides, also known as 2,5-diketopiperazines. They share the same molecular formula and mass but differ in the stereochemistry of the alanine (B10760859) residue. This stereochemical difference can significantly impact their biological activity due to the specific conformational requirements of receptor binding sites and enzyme active sites.
| Property | Cyclo(D-Ala-L-Pro) | Cyclo(L-Ala-L-Pro) |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol | 168.19 g/mol |
| Stereochemistry | D-Alanine, L-Proline | L-Alanine, L-Proline |
Comparative Biological Activity
A thorough review of published studies indicates that Cyclo(L-Ala-L-Pro) possesses cytotoxic activity against various cancer cell lines. In contrast, there is a notable absence of published data detailing any significant biological activity for Cyclo(D-Ala-L-Pro).
Anticancer Activity
Cyclo(L-Ala-L-Pro) has been identified as an anticancer agent with toxic effects on several cancer cell lines.[1][2][3][4] A study by Chen et al. (2018) quantified the cytotoxic effects of Cyclo(L-Ala-L-Pro), reported as cyclo(Pro-Ala) in the paper, against human lung carcinoma (A549) and human colorectal carcinoma (HCT-116) cells.[2][5]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Cyclo(L-Ala-L-Pro) | A549 (Human Lung Carcinoma) | 18.5[2][5] |
| HCT-116 (Human Colorectal Carcinoma) | 47.6[2][5] | |
| Cyclo(D-Ala-L-Pro) | Not Reported | Not Reported |
The data clearly demonstrates the cytotoxic potential of Cyclo(L-Ala-L-Pro) against these cancer cell lines. The lack of corresponding data for Cyclo(D-Ala-L-Pro) prevents a direct quantitative comparison but is in itself a significant finding for researchers considering these molecules for further investigation.
Antimicrobial Activity
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of cyclodipeptides.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cyclo(L-Ala-L-Pro)). A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: A positive control well (containing broth and bacteria but no compound) and a negative control well (containing only broth) are included on each plate.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways in Anticancer Activity
While the precise molecular mechanisms of Cyclo(L-Ala-L-Pro) have not been fully elucidated, the induction of apoptosis is a common mechanism of action for many anticancer compounds. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Another potential mechanism of anticancer activity is the induction of cell cycle arrest. By interfering with the proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs), a compound can halt the proliferation of cancer cells.
Caption: A logical diagram illustrating the inhibition of cell cycle progression.
Conclusion
The available evidence strongly suggests that Cyclo(L-Ala-L-Pro) is a bioactive cyclic dipeptide with promising anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential. In stark contrast, the lack of published biological activity data for Cyclo(D-Ala-L-Pro) indicates that this stereoisomer may be biologically inert or significantly less potent. This comparative analysis underscores the critical role of stereochemistry in determining the pharmacological profile of cyclic dipeptides and highlights Cyclo(L-Ala-L-Pro) as the more promising candidate for future drug development endeavors. Researchers are encouraged to focus on elucidating the specific signaling pathways affected by Cyclo(L-Ala-L-Pro) to better understand its anticancer effects and to conduct rigorous testing of Cyclo(D-Ala-L-Pro) to definitively determine its biological activity profile.
References
- 1. WO2013002439A1 - Antifungal composition comprising cis-cyclo(l-phe-l-pro) having genus ganoderma fungus-specific antifungal activity - Google Patents [patents.google.com]
- 2. Streptomyces nigra sp. nov. Is a Novel Actinobacterium Isolated From Mangrove Soil and Exerts a Potent Antitumor Activity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS‐C2, novel cyclin‐dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Streptomyces nigra sp. nov. Is a Novel Actinobacterium Isolated From Mangrove Soil and Exerts a Potent Antitumor Activity in Vitro [frontiersin.org]
Validating the Molecular Target of D-Pro-L-Pro Containing Cyclic Peptides: A Comparative Guide to Grb2 SH2 Domain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a rationally designed cyclic peptide containing a D-Ala-L-Pro motif, cyclo(YpVNFΦrpPRR), and other inhibitors targeting the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain. While direct experimental validation of a molecular target for the simple dipeptide Cyclo(D-Ala-L-Pro) is not extensively documented in publicly available literature, the D-Pro-L-Pro motif serves as a critical structural scaffold for potent and selective inhibitors of the Grb2-SH2 domain. This guide will use cyclo(YpVNFΦrpPRR) as a prime example to illustrate the target validation process, supported by experimental data and detailed protocols.
The Grb2 protein is a key adaptor in receptor tyrosine kinase signaling pathways, linking activated receptors to downstream signaling cascades, most notably the Ras/MAPK pathway.[1][2][3] The SH2 domain of Grb2 specifically recognizes and binds to phosphotyrosine-containing sequences on activated receptors and docking proteins.[4] Inhibition of this interaction is a promising strategy for anti-proliferative therapies.[4][5]
Data Presentation: Quantitative Comparison of Grb2 SH2 Inhibitors
The following table summarizes the binding affinities of various peptidic and peptidomimetic inhibitors for the Grb2 SH2 domain. This data allows for a direct comparison of their potency.
| Inhibitor Name/Sequence | Type | Assay Method | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| cyclo(YpVNFΦrpPRR) | Cyclic Peptide | Fluorescence Polarization | 0.40 µM (IC₅₀) | Wen, J., et al. Bioorg Med Chem. 2020. |
| G1 (Cyclic Peptide) | Cyclic Peptide | Fluorescence Polarization | 10-25 µM (IC₅₀) | Fuh, G., et al. J. Biol. Chem. 2000.[6] |
| mAZ-pTyr-(alphaMe)pTyr-Asn-NH₂ | Peptidomimetic | Fluorescence Polarization | Nanomolar range | Nioche, P., et al. J. Mol. Biol. 2002.[7] |
| Ac-Pmp-Ac6c-Asn-NH-(3-indolyl-propyl) | Peptidomimetic | ELISA | Sub-nanomolar range | Furet, P., et al. Bioorg. Med. Chem. Lett. 1999. |
| pY-Q/E-N-L/I (Optimal Motif) | Phosphopeptide | Phage Display | High Affinity | Kessels, H. W., et al. J. Biol. Chem. 2002.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in validating the interaction between a ligand and the Grb2 SH2 domain.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from the target protein.
Materials:
-
Purified Grb2 SH2 domain protein
-
Fluorescently labeled peptide probe (e.g., FAM-labeled phosphopeptide with high affinity for Grb2 SH2)
-
Test inhibitor (e.g., cyclo(YpVNFΦrpPRR))
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Grb2 SH2 protein in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar to nanomolar range.
-
Prepare a stock solution of the fluorescently labeled peptide probe. The final concentration should be in the low nanomolar range and ideally below its Kd for the Grb2 SH2 domain.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Setup:
-
In a 96-well or 384-well black microplate, add the assay buffer.
-
Add the Grb2 SH2 protein to all wells except for the "probe only" controls.
-
Add the serially diluted test inhibitor to the respective wells.
-
Add the fluorescently labeled peptide probe to all wells at its final concentration.
-
Include control wells: "probe only" (no protein or inhibitor) and "probe with protein" (no inhibitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable microplate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Materials:
-
Cultured cells expressing the target protein (Grb2)
-
Test compound
-
Lysis buffer
-
PBS (Phosphate-Buffered Saline)
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Incubate the cells for a sufficient time to allow the compound to enter the cells and bind to the target.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce denaturation of unbound proteins.
-
-
Lysis and Centrifugation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble Grb2 in the supernatant using a method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble Grb2 as a function of temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes Grb2 in the cell.
-
Mandatory Visualizations
Grb2 Signaling Pathway
The following diagram illustrates the canonical Grb2-mediated signaling pathway, which is a key regulator of cell proliferation and survival.
Caption: Grb2-mediated Ras/MAPK signaling pathway.
Experimental Workflow: Fluorescence Polarization Competition Assay
This diagram outlines the workflow for determining the binding affinity of an inhibitor using a fluorescence polarization competition assay.
Caption: Workflow for a Fluorescence Polarization competition assay.
Logical Relationship: Target Validation Strategy
The following diagram illustrates the logical flow of a target validation study, from initial hypothesis to in-cell confirmation.
Caption: A logical workflow for molecular target validation.
References
- 1. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SH2/SH3 domain-containing protein GRB2 interacts with tyrosine-phosphorylated IRS1 and Shc: implications for insulin control of ras signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SH2 and SH3 domain-containing protein GRB2 links receptor tyrosine kinases to ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ppi.fli-leibniz.de [ppi.fli-leibniz.de]
A Comparative Analysis of Cyclo(D-Ala-L-Pro) and Other Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketopiperazines (DKPs) are a large and diverse class of cyclic dipeptides formed from the condensation of two amino acids. Their rigid and conformationally constrained scaffold makes them attractive candidates in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. This guide provides a comparative analysis of Cyclo(D-Ala-L-Pro), a proline-containing DKP, with other notable diketopiperazines.
Due to a scarcity of direct quantitative data for Cyclo(D-Ala-L-Pro) in publicly available literature, this comparison leverages data from its stereoisomer, Cyclo(L-Ala-L-Pro), and other closely related proline-containing DKPs. The influence of stereochemistry, a critical factor in the biological activity of DKPs, will be a central theme in this analysis.
Comparative Analysis of Biological Activities
The biological activity of diketopiperazines is profoundly influenced by the constituent amino acids and their stereochemistry (L- or D-configuration). Proline-containing DKPs are of particular interest due to their prevalence and potent bioactivities.
Stereochemistry and Activity
The spatial arrangement of the side chains in DKPs, dictated by the L- or D-configuration of the amino acids, is a key determinant of their interaction with biological targets. For instance, the orientation of the side chains in cis (L,L or D,D) and trans (L,D or D,L) isomers affects their binding affinity to receptors and enzymes. While extensive comparative data for Cyclo(D-Ala-L-Pro) is limited, studies on other DKP stereoisomers provide valuable insights. For example, in some cases, the D-amino acid-containing isomers have shown equal or even greater potency than their L-amino acid counterparts.
Cytotoxicity
The cytotoxic effects of diketopiperazines against various cancer cell lines are a significant area of research. Below is a comparison of the cytotoxic activities of several proline-containing DKPs.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cyclo(L-Pro-L-Phe) | HCT-116 (Colon) | 21.4 µg/mL | [1] |
| Cyclo(L-Pro-L-Phe) | OVCAR-8 (Ovarian) | 18.3 µg/mL | [1] |
| Cyclo(L-Pro-L-Phe) | SF-295 (Glioblastoma) | 16.0 µg/mL | [1] |
| Cyclo(L-Pro-L-Tyr) | HeLa (Cervical) | 0.53 mg/mL (mixture) | [1] |
| Cyclo(L-Pro-L-Val) | HeLa (Cervical) | 0.53 mg/mL (mixture) | [1] |
| Cyclo(L-Pro-L-Pro) | ECA-109 (Esophageal) | >20 µM (low inhibition) | |
| Cyclo(D-Pro-L-Phe) | HCT-116 (Colon) | 32.7 |
Note: Direct IC50 values for Cyclo(D-Ala-L-Pro) were not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.
Anti-inflammatory Activity
Neuroprotective Effects
Diketopiperazines are being explored for their neuroprotective properties, with some showing promise in models of neurodegenerative diseases. Cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone (TRH), has demonstrated neuroprotective effects. Novel synthetic DKPs have also shown the ability to prevent neuronal death in vitro. The rigid structure of DKPs allows them to cross the blood-brain barrier, making them attractive candidates for neurological drug development.
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising strategy for antimicrobial therapy. Several DKPs, such as Cyclo(L-Phe-L-Pro) and Cyclo(L-Tyr-L-Pro), have been identified as potent QS inhibitors.
| Compound | Organism | Assay | Inhibition | Concentration | Reference |
| Cyclo(L-Phe-L-Pro) | P. aeruginosa | Biofilm Formation | - | - | |
| Cyclo(L-Tyr-L-Pro) | P. aeruginosa | Biofilm Formation | 48% | 0.5 mg/mL |
Note: Specific inhibitory concentrations for Cyclo(D-Ala-L-Pro) were not found. The data highlights the potential of related proline-containing DKPs as QS inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of diketopiperazines.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diketopiperazine compounds for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Objective: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase from damaged cells.
-
Methodology:
-
Plate and treat cells with the diketopiperazine compounds as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate to allow the conversion of a tetrazolium salt into a colored formazan product by LDH.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
-
Quorum Sensing Inhibition Assays
1. Violacein (B1683560) Inhibition Assay (using Chromobacterium violaceum)
-
Objective: To screen for QS inhibitors by measuring the inhibition of the QS-regulated pigment, violacein.
-
Methodology:
-
Grow a culture of C. violaceum overnight.
-
In a 96-well plate, add fresh growth medium, the bacterial culture, and various concentrations of the test compounds.
-
Incubate the plate at 30°C for 24-48 hours.
-
Quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.
-
Calculate the percentage of violacein inhibition compared to an untreated control.
-
2. Biofilm Formation Inhibition Assay
-
Objective: To determine the ability of a compound to prevent biofilm formation.
-
Methodology:
-
Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa).
-
In a 96-well plate, add fresh medium, the bacterial culture, and different concentrations of the diketopiperazine.
-
Incubate the plate without shaking for 24-48 hours to allow biofilm formation.
-
Wash the wells to remove non-adherent bacteria.
-
Stain the attached biofilm with crystal violet.
-
Solubilize the crystal violet with a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Measure the absorbance of the solubilized stain to quantify the biofilm biomass.
-
Calculate the percentage of biofilm inhibition relative to the control.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
-
Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the diketopiperazine for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures can aid in understanding the mechanisms of action and methodologies.
Conclusion
Cyclo(D-Ala-L-Pro) belongs to the promising class of proline-containing diketopiperazines with potential applications in various therapeutic areas. While direct and extensive comparative data for this specific compound are limited, the analysis of its stereoisomer and other structurally related DKPs provides a valuable framework for understanding its potential biological activities. The stereochemistry of the alanine (B10760859) residue is expected to play a crucial role in its biological profile.
Further research is warranted to elucidate the specific activities of Cyclo(D-Ala-L-Pro) and to conduct direct comparative studies with other DKPs to fully understand its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundation for such future investigations.
References
Comparative Bioactivity Analysis of Cyclo(L-leucyl-L-prolyl) in Triple-Negative Breast Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific experimental data on the bioactivity of Cyclo(D-Ala-L-Pro) in various cell lines. Therefore, this guide presents a comparative analysis of a closely related and studied cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) [CLP] , as a representative example to fulfill the requested format and content structure. The data presented here is based on studies of CLP in triple-negative breast cancer cell lines.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds with a wide range of biological activities. Their rigid and conformationally constrained structure makes them attractive scaffolds for drug discovery. This guide focuses on the comparative bioactivity of the marine-derived cyclic dipeptide, Cyclo(L-leucyl-L-prolyl) [CLP], with a particular focus on its anti-cancer properties in different triple-negative breast cancer (TNBC) cell lines. TNBC is a particularly aggressive form of breast cancer with limited treatment options, making the exploration of novel therapeutic agents like CLP a significant area of research.
Quantitative Bioactivity Data
The cytotoxic effects of Cyclo(L-leucyl-L-prolyl) [CLP] have been evaluated in human triple-negative breast cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, which represent the concentration of CLP required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | Bioactivity | IC50 Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxic | 73.4[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxic | 67.4[1] |
Experimental Protocols
The following are representative protocols for the key experiments used to assess the bioactivity of Cyclo(L-leucyl-L-prolyl) [CLP].
Cell Culture
Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of CLP. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the effect of CLP on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with CLP at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software. Studies have shown that CLP can induce cell cycle arrest.[1]
Signaling Pathways and Experimental Workflow
The anti-cancer activity of Cyclo(L-leucyl-L-prolyl) [CLP] is suggested to be mediated through the disruption of the interaction between CD151 and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Caption: Proposed signaling pathway of Cyclo(L-leucyl-L-prolyl) [CLP] in cancer cells.
Caption: General experimental workflow for assessing the bioactivity of CLP.
References
A Comparative Guide to the Target Specificity of Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The specificity of a therapeutic candidate is a critical determinant of its efficacy and safety. Cyclic dipeptides, a class of molecules known for their structural rigidity and metabolic stability, have garnered significant interest as potential drug leads. However, a thorough assessment of their target specificity is paramount. This guide provides a comparative framework for evaluating the specificity of cyclic dipeptides, using Cyclo(L-Leu-L-Pro) and Cyclo(His-Pro) as illustrative examples due to the availability of supporting experimental data. While direct biological activity for Cyclo(D-Ala-L-Pro) is not yet extensively documented, the D-Pro-L-Pro motif it contains is a key structural element in rationally designed peptides to enhance target specificity[1][2][3].
Comparative Analysis of Target Engagement
The following table summarizes the target engagement and inhibitory concentrations for two representative cyclic dipeptides, Cyclo(L-Leu-L-Pro) and Cyclo(His-Pro), providing a snapshot of their distinct biological activities.
| Cyclic Dipeptide | Known Target | Target Class | Quantitative Metric | Value | Biological Effect |
| Cyclo(L-Leu-L-Pro) | CD151 | Tetraspanin | - | - | Protects against oxidative damage[4], involved in CD151-EGFR signaling[4]. |
| Cyclo(His-Pro) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Enzyme (Glycolysis) | IC50 | ~200 µM | Inhibition of GAPC1 activity, redirection of glycolytic flux[5]. |
Experimental Methodologies for Specificity Assessment
The determination of target specificity and binding affinity relies on a variety of robust experimental protocols. Below are summaries of key methodologies relevant to the study of cyclic dipeptides.
1. Isothermal Shift Assay (Thermal Shift Assay)
This method is employed to identify protein targets of a small molecule by measuring changes in the thermal stability of proteins upon ligand binding[6][7][8][9].
-
Principle: A ligand binding to a protein will typically increase its thermal stability, resulting in a higher melting temperature (Tm).
-
Protocol Outline:
-
A cell lysate or purified protein is mixed with the compound of interest (e.g., a cyclic dipeptide) and a fluorescent dye that binds to unfolded proteins.
-
The mixture is subjected to a temperature gradient.
-
As the protein unfolds, the dye binds and fluoresces.
-
The change in fluorescence is monitored to determine the melting temperature.
-
A shift in the melting curve in the presence of the ligand indicates a binding event.
-
2. Fluorescence Polarization Assay
This technique is used to measure the binding affinity between a fluorescently labeled molecule and a larger, unlabeled partner[10][11][12][13][14]. It is particularly useful for studying interactions with domains like the Grb2 SH2 domain[10][12].
-
Principle: The polarization of fluorescence emitted by a small, fluorescently labeled molecule (the tracer) increases when it binds to a larger molecule, as the larger complex tumbles more slowly in solution.
-
Protocol Outline:
-
A fluorescently labeled peptide or small molecule is incubated with its target protein.
-
The sample is excited with polarized light, and the polarization of the emitted light is measured.
-
In a competition assay, an unlabeled ligand (e.g., a cyclic dipeptide) is added at increasing concentrations to displace the fluorescent tracer.
-
The decrease in fluorescence polarization is measured to determine the binding affinity (Kd or IC50) of the unlabeled ligand.
-
3. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
These assays are crucial for assessing the functional consequences of target engagement, such as cell death or inhibition of proliferation[15][16][17][18][19][20][21][22].
-
Principle (MTT Assay): Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells are seeded in a multi-well plate and treated with varying concentrations of the test compound.
-
After an incubation period, MTT reagent is added to each well.
-
The cells are incubated further to allow for the conversion of MTT to formazan.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a plate reader.
-
Signaling Pathways and Molecular Interactions
Understanding the signaling pathways affected by a cyclic dipeptide provides a deeper insight into its mechanism of action and specificity.
Cyclo(L-Leu-L-Pro) and the CD151-Mediated Pathway
Cyclo(L-Leu-L-Pro) has been shown to exert protective effects against oxidative stress by targeting the tetraspanin CD151[4]. CD151 is a key component of the cell membrane that interacts with and modulates the function of other proteins, including integrins and the Epidermal Growth Factor Receptor (EGFR)[23]. By influencing the CD151-EGFR signaling axis, Cyclo(L-Leu-L-Pro) can impact downstream cellular processes.
Cyclo(His-Pro) and the GAPDH-Mediated Glycolytic Pathway
Cyclo(His-Pro) has been identified as an inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[5]. Inhibition of GAPDH can lead to a redirection of metabolic flux from glycolysis to the Pentose Phosphate Pathway (PPP), which can have significant implications for cellular redox balance and biosynthesis[5][24][25][26].
The Role of the D-Pro-L-Pro Motif in Conferring Specificity
While Cyclo(D-Ala-L-Pro) itself lacks extensive characterization, the D-Pro-L-Pro dipeptide motif is a powerful tool in the rational design of larger cyclic peptides to enforce a specific, biologically active conformation[1][2][3][27][28]. This structural constraint can significantly enhance binding affinity and specificity for a desired target. For instance, incorporating a D-Pro-L-Pro motif into a cyclic peptide has been shown to create a β-hairpin structure, which was instrumental in designing a potent and cell-permeable inhibitor of the Grb2 SH2 domain[1][3].
The following workflow illustrates the rational design process leveraging such structural motifs.
References
- 1. Rational design of cell-permeable cyclic peptides containing a d-Pro-l-Pro motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. [PDF] Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay | Semantic Scholar [semanticscholar.org]
- 10. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. akadeum.com [akadeum.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 23. CD151 CD151 molecule (Raph blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Biaryl amino acid templates in place of D-Pro-L-Pro in cyclic beta-hairpin cationic antimicrobial peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cyclo(D-Ala-L-Pro): A Comparative Analysis with Standard Drugs
A comprehensive review of available scientific literature reveals a significant gap in the in vivo evaluation of Cyclo(D-Ala-L-Pro). To date, no published studies have reported the in vivo efficacy of Cyclo(D-Ala-L-Pro) for any specific therapeutic indication. Consequently, a direct comparison with standard drugs based on in vivo experimental data is not feasible.
While in vitro studies and research on related compounds suggest that diketopiperazines, the chemical class to which Cyclo(D-Ala-L-Pro) belongs, possess a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties, these findings have not yet been translated into in vivo models for Cyclo(D-Ala-L-Pro) specifically.[1] This guide, therefore, aims to provide a framework for such a future comparison by outlining the current landscape of standard drugs for a relevant therapeutic area and the methodologies used to evaluate them. Given the anti-inflammatory potential of other cyclic dipeptides, this guide will focus on the comparison with standard anti-inflammatory drugs.
Comparison with Standard Anti-Inflammatory Drugs
To illustrate how Cyclo(D-Ala-L-Pro) could be compared to standard therapies should in vivo data become available, the following table summarizes the efficacy of commonly used anti-inflammatory drugs in a preclinical animal model.
Table 1: In Vivo Efficacy of Standard Anti-Inflammatory Drugs in a Carrageenan-Induced Paw Edema Model in Rats
| Drug | Dose | Route of Administration | Time Point of Maximum Inhibition | Maximum Inhibition of Edema (%) |
| Indomethacin | 10 mg/kg | Oral | 3 hours | ~50-60% |
| Diclofenac | 5 mg/kg | Oral | 4 hours | ~45-55% |
| Celecoxib | 10 mg/kg | Oral | 4 hours | ~40-50% |
Note: The data presented in this table is a representative summary from various preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the valid comparison of the in vivo efficacy of different compounds. The following is a detailed methodology for a commonly used animal model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Animals: Male Wistar rats (180-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Drug Administration: The test compound (e.g., Cyclo(D-Ala-L-Pro)) or a standard drug is administered, typically orally or intraperitoneally, at a predetermined time before or after the carrageenan injection. A control group receives the vehicle only.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by Cyclo(D-Ala-L-Pro) in vivo are unknown, other cyclic dipeptides have been shown to exert their anti-inflammatory effects by modulating key inflammatory pathways such as the NF-κB and Nrf2 signaling pathways.
Below are diagrams illustrating a general experimental workflow for evaluating in vivo anti-inflammatory efficacy and a potential signaling pathway that could be investigated for Cyclo(D-Ala-L-Pro).
Figure 1: A generalized workflow for an in vivo anti-inflammatory study.
Figure 2: A potential signaling pathway for the anti-inflammatory effects of Cyclo(D-Ala-L-Pro).
Conclusion
The development of novel therapeutic agents requires rigorous in vivo testing to establish efficacy and safety. While Cyclo(D-Ala-L-Pro) remains a compound of interest based on the broader activities of its chemical class, the absence of in vivo data prevents a meaningful comparison with established standard drugs. Future research should prioritize conducting well-designed animal studies to elucidate the in vivo efficacy and mechanism of action of Cyclo(D-Ala-L-Pro). Such studies will be instrumental in determining its potential as a clinically relevant therapeutic agent. Researchers in the field are encouraged to pursue in vivo investigations to fill this critical knowledge gap.
References
Navigating the Unseen: A Comparative Guide to Cyclo(D-Ala-L-Pro) Off-Target Binding Profile Analysis
A deep dive into the methodologies for identifying off-target interactions of cyclic dipeptides, framed through a comparative analysis of Cyclo(D-Ala-L-Pro) and related compounds.
In the landscape of modern drug discovery, cyclic dipeptides (CDPs) have emerged as a promising class of therapeutic agents due to their inherent stability, conformational rigidity, and ability to modulate challenging drug targets such as protein-protein interactions. However, a critical aspect of their preclinical evaluation lies in the comprehensive analysis of their off-target binding profiles to anticipate potential side effects and understand their full pharmacological footprint. This guide provides a comparative analysis of the off-target binding profile of Cyclo(D-Ala-L-Pro), a synthetic cyclic dipeptide, within the broader context of CDP off-target evaluation.
Due to the limited publicly available data on the specific biological targets and off-target interactions of Cyclo(D-Ala-L-Pro), this guide will utilize a well-characterized analogue, Cyclo(His-Pro), as a case study to illustrate the principles and methodologies of off-target binding analysis. We will also explore hypothetical on- and off-targets for Cyclo(D-Ala-L-Pro) based on the known activities of peptides containing the D-Ala-L-Pro motif, which are implicated in anticancer and antimicrobial activities.
Comparative Analysis of On- and Off-Target Binding
A crucial step in evaluating a drug candidate's specificity is to compare its binding affinity for its intended target (on-target) with its affinity for other, unintended proteins (off-targets). A higher affinity for the on-target and significantly lower affinity for off-targets indicate a more specific and potentially safer drug.
For our case study, we will examine the binding profile of Cyclo(His-Pro). Its established on-target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), an enzyme involved in glycolysis. Off-target interactions with the NF-κB and Nrf2 signaling pathways have also been reported.
| Compound | Target Type | Target Name | Binding Affinity (Kd) | Potency (IC50) | Therapeutic Area |
| Cyclo(His-Pro) | On-Target | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | ~40 µM[1] | ~200 µM[1] | Metabolic Regulation, Stress Response |
| Off-Target | Components of NF-κB Pathway | Indirect modulation | - | Inflammation | |
| Off-Target | Components of Nrf2 Pathway | Indirect modulation | - | Oxidative Stress Response | |
| Hypothetical Cyclo(D-Ala-L-Pro) | On-Target | (Hypothesized) Protein-Protein Interaction in Cancer | - | - | Oncology |
| Off-Target | (Hypothesized) Various Kinases, GPCRs | - | - | - | |
| Koningic Acid (Alternative GAPDH Inhibitor) | On-Target | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Irreversible binding | ~4 µM[2] | Anticancer |
| Off-Target | Cysteine-containing proteins | - | - | - | |
| 3-Bromopyruvate (Alternative GAPDH Inhibitor) | On-Target | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Irreversible alkylation | - | Anticancer |
| Off-Target | Other metabolic enzymes | - | - | - | |
| Antimicrobial Peptides (e.g., D-LAK-120A) | On-Target | Bacterial Cell Membrane | - | 4.0 - 5.5 µM[3] | Infectious Diseases |
| Off-Target | Mammalian Cell Membranes (at high concentrations) | - | - | - |
Delving into the Methodologies: Experimental Protocols for Off-Target Profiling
Identifying the full spectrum of a compound's binding partners is a complex endeavor requiring a multi-pronged approach. Here, we detail some of the key experimental protocols used in off-target binding profiling.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a classic and widely used method to identify protein targets of a small molecule.
Protocol:
-
Probe Synthesis: The compound of interest (e.g., Cyclo(D-Ala-L-Pro)) is chemically modified to incorporate a linker and an affinity tag, such as biotin. It is crucial to ensure that this modification does not significantly alter the compound's biological activity.
-
Immobilization: The biotinylated compound is immobilized on a solid support, typically streptavidin-coated beads.
-
Protein Incubation: A cell lysate or tissue extract is incubated with the immobilized compound, allowing proteins to bind.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the beads, often by competing with an excess of the free, unmodified compound or by using denaturing agents.
-
Protein Identification: The eluted proteins are separated by gel electrophoresis, and the protein bands are excised, digested into smaller peptides, and identified using mass spectrometry (e.g., LC-MS/MS).
Workflow for Affinity Chromatography-Mass Spectrometry
References
Safety Operating Guide
Prudent Disposal of Cyclo(D-Ala-L-Pro): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds like Cyclo(D-Ala-L-Pro). In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical, adhering to established best practices for laboratory waste management. The primary principle for disposing of Cyclo(D-Ala-L-Pro) is to avoid drain or regular trash disposal.[1] All chemical waste must be managed in accordance with institutional and local environmental regulations.[1]
Key Compound Information:
| Property | Value | Source |
| CAS Number | 36238-64-9 | [2][3] |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.2 g/mol | |
| Appearance | White powder | |
| Purity | ≥ 98% (HPLC) | |
| Storage Conditions | ≤ -4 °C | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |
Personal Protective Equipment (PPE)
Before handling Cyclo(D-Ala-L-Pro), ensure that the following personal protective equipment is worn to minimize exposure and prevent contamination:
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes or dust.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or a respirator may be necessary.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of Cyclo(D-Ala-L-Pro) in a laboratory setting. This process is designed to comply with general laboratory waste management principles.
Step 1: Waste Identification and Segregation
The first crucial step is the accurate identification and segregation of waste.
-
Waste Characterization: All waste containing Cyclo(D-Ala-L-Pro) must be classified as chemical waste. This includes the pure compound, solutions, and any contaminated materials.
-
Segregation: Keep Cyclo(D-Ala-L-Pro) waste separate from other waste streams. Incompatible chemicals should never be mixed.
-
Solid Waste: Place unused or expired Cyclo(D-Ala-L-Pro) powder into a clearly labeled, sealed container designated for chemical waste. Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a separate, clearly labeled waste bag or container.
-
Liquid Waste: Collect all solutions containing Cyclo(D-Ala-L-Pro) in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible chemical waste streams.
-
Step 2: Containment and Labeling
Proper containment and labeling are critical for safe storage and subsequent disposal.
-
Waste Containers: Use appropriate, leak-proof, and chemically resistant containers for both solid and liquid waste. Ensure containers are securely sealed to prevent spills or releases.
-
Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines).
-
The full chemical name: "Cyclo(D-Ala-L-Pro)".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Any known hazards (in this case, "Caution: Toxicological properties not fully investigated").
-
Step 3: Storage
Store the labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Disposal
The disposal of chemical waste must be handled by trained professionals.
-
Contact your Environmental Health and Safety (EHS) Office: Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS office to schedule a waste pickup. Provide them with accurate information about the waste you have accumulated.
Step 5: Decontamination of Labware
Any labware or equipment that has come into contact with Cyclo(D-Ala-L-Pro) must be decontaminated.
-
Triple Rinsing: Rinse the contaminated labware three times with a suitable solvent.
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous waste. It should be added to the appropriate labeled liquid waste container.
-
Final Cleaning: After triple-rinsing and collecting the rinsate, the labware can be washed according to standard laboratory procedures.
Disposal Workflow
Caption: Workflow for the safe disposal of Cyclo(D-Ala-L-Pro).
References
Essential Safety and Operational Guide for Handling Cyclo(D-Ala-L-Pro)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclo(D-Ala-L-Pro) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risk.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Cyclo(D-Ala-L-Pro)
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double-gloving recommended) | N95 or higher-rated respirator | Full-coverage lab coat |
| Dissolving in Solvent | Chemical splash goggles | Nitrile or latex gloves | Not generally required if performed in a fume hood | Full-coverage lab coat |
| General Handling of Solutions | Safety glasses with side shields | Nitrile or latex gloves | Not required | Full-coverage lab coat |
| Large-Scale Operations (>1g powder) | Chemical splash goggles and face shield | Nitrile or latex gloves (double-gloving recommended) | N95 or higher-rated respirator within a fume hood | Full-coverage lab coat |
| Spill Cleanup (Powder) | Chemical splash goggles and face shield | Heavy-duty nitrile gloves | N95 or higher-rated respirator | Disposable coveralls or apron over lab coat |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation:
-
Designated Area: All handling of powdered Cyclo(D-Ala-L-Pro) should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
PPE Donning: Before handling, put on all required PPE as specified in Table 1. Ensure gloves are inspected for any tears or punctures.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvent, vials, etc.) within the designated handling area to avoid unnecessary movement in and out of the containment space.
2.2. Weighing and Aliquoting (Powder):
-
Static Control: Use an anti-static gun or ionizing bar on the weigh boat and spatula to prevent static electricity from causing the powder to disperse.
-
Careful Transfer: Use a clean spatula to carefully transfer the desired amount of Cyclo(D-Ala-L-Pro) to the weigh boat. Avoid any sudden movements that could create dust.
-
Immediate Sealing: Once weighed, immediately transfer the powder to a sealable container. Tightly cap the container.
-
Clean Up: Carefully wipe down the weighing area and spatula with a damp cloth or towel to collect any residual powder. Dispose of the cleaning materials as chemical waste.
2.3. Dissolving in Solvent:
-
Solvent Information: Cyclo(D-Ala-L-Pro) is soluble in ethanol, methanol, DMF, or DMSO.[2]
-
In a Fume Hood: Always perform the dissolution of the powder in a certified chemical fume hood.
-
Slow Addition: Add the solvent to the vial containing the powdered Cyclo(D-Ala-L-Pro) slowly to avoid splashing.
-
Mixing: Cap the vial and mix by gentle inversion or vortexing until the solid is fully dissolved.
2.4. Immediate Safety Actions:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with Cyclo(D-Ala-L-Pro), including weigh boats, gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Cyclo(D-Ala-L-Pro) and any rinsate from cleaning contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3][4]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
3.2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Cyclo(D-Ala-L-Pro)," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Empty Containers: Original containers of Cyclo(D-Ala-L-Pro) should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5] After rinsing, the container can be disposed of in the regular trash after defacing the label.
3.3. Final Disposal:
-
All generated chemical waste must be disposed of through the institution's official Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
References
- 1. aksci.com [aksci.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
